molecular formula C14H20O4 B2376443 Isopropyl 4-isopropoxy-3-methoxybenzoate CAS No. 945745-52-8

Isopropyl 4-isopropoxy-3-methoxybenzoate

Cat. No.: B2376443
CAS No.: 945745-52-8
M. Wt: 252.31
InChI Key: VMEUXSGWRPMUTJ-UHFFFAOYSA-N
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Description

Isopropyl 4-isopropoxy-3-methoxybenzoate is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31. The purity is usually 95%.
BenchChem offers high-quality Isopropyl 4-isopropoxy-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 4-isopropoxy-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propan-2-yl 3-methoxy-4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-9(2)17-12-7-6-11(8-13(12)16-5)14(15)18-10(3)4/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEUXSGWRPMUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: Isopropyl 4-isopropoxy-3-methoxybenzoate CAS Number: 945745-52-8 Molecular Formula: C₁₄H₂₀O₄ Molecular Weight: 252.31 g/mol Core Scaffold: Benzoate Ester

Technical Overview: Isopropyl 4-isopropoxy-3-methoxybenzoate is a dialkylated derivative of vanillic acid. Structurally, it consists of a benzene ring substituted with a methoxy group at position 3, an isopropoxy ether at position 4, and an isopropyl ester moiety. This compound serves as a specialized intermediate in the synthesis of pharmaceutical agents, particularly in the development of PDE4 inhibitors and ion channel modulators (e.g., NaV1.7 inhibitors) where the 3-methoxy-4-alkoxy motif is a critical pharmacophore for potency and selectivity.

This guide details two distinct synthetic pathways:

  • The Convergent Double-Alkylation Route (Primary): A high-efficiency, one-pot protocol utilizing vanillic acid.

  • The Linear Oxidation-Esterification Route (Secondary): A traditional stepwise approach starting from vanillin, offering higher control over substituent differentiation.

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule into its fundamental precursors. The symmetry of the isopropyl groups (ether and ester) suggests a convergent approach is possible.

  • Disconnection A (Ester & Ether): Cleavage of both isopropyl groups reveals Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) as the common progenitor. This implies a double nucleophilic substitution.

  • Disconnection B (Ester only): Cleavage of the ester reveals 4-isopropoxy-3-methoxybenzoic acid , a known intermediate derived from Vanillin .

Retrosynthesis Target Target: Isopropyl 4-isopropoxy-3-methoxybenzoate AcidIntermediate Intermediate: 4-Isopropoxy-3-methoxybenzoic Acid Target->AcidIntermediate Esterification VanillicAcid Precursor A: Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) Target->VanillicAcid Double Alkylation (One-Pot) Vanillin Precursor B: Vanillin (4-Hydroxy-3-methoxybenzaldehyde) AcidIntermediate->Vanillin Oxidation + Alkylation

Figure 1: Retrosynthetic disconnection showing the direct route from Vanillic Acid versus the stepwise route from Vanillin.

Primary Pathway: One-Pot Double Alkylation

Best for: High throughput, industrial scalability, and operational simplicity.

This protocol leverages the nucleophilicity of both the phenoxide and carboxylate anions generated from vanillic acid. By using a strong, non-nucleophilic base in a polar aprotic solvent, both the phenolic hydroxyl and the carboxylic acid can be alkylated simultaneously with 2-bromopropane.

Reaction Mechanism

The reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the carboxylic acid (
    
    
    
    ) and the phenol (
    
    
    ).
  • Alkylation: The resulting dianion attacks the electrophilic carbon of 2-bromopropane. The phenoxide is generally more nucleophilic and reacts first, followed by the carboxylate.

Experimental Protocol

Reagents:

  • Vanillic Acid (1.0 eq)

  • 2-Bromopropane (3.0 - 4.0 eq) – Excess required to drive kinetics and compensate for elimination side-reactions.

  • Potassium Carbonate (

    
    ), anhydrous (2.5 - 3.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq) – Finkelstein catalyst to accelerate reaction with secondary bromide.

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve Vanillic Acid (16.8 g, 100 mmol) in DMF (100 mL).

  • Base Addition: Add anhydrous

    
     (41.4 g, 300 mmol) and KI (1.66 g, 10 mmol). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.
    
  • Alkylation: Add 2-Bromopropane (37.6 mL, 400 mmol) dropwise over 10 minutes.

  • Heating: Heat the reaction mixture to 60–70°C for 12–16 hours. Note: Avoid temperatures >80°C to minimize E2 elimination of 2-bromopropane to propene.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] The starting acid should disappear, and the mono-alkylated intermediate should convert to the less polar dialkylated product.

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the mixture into ice-cold water (500 mL) to precipitate inorganic salts and the product (if solid).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layer with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: The crude oil/solid can be purified via silica gel flash chromatography (Eluent: 0-20% Ethyl Acetate in Hexanes) or recrystallization from cold hexane/ether if solid.

Secondary Pathway: Stepwise Synthesis from Vanillin

Best for: Situations where Vanillin is the only available starting material, or if the intermediate acid is required for other derivatization.

Phase 1: Ether Synthesis

Reaction: Vanillin + 2-Bromopropane


 4-Isopropoxy-3-methoxybenzaldehyde.
  • Conditions:

    
    , DMF, 60°C.
    
  • Yield Target: >90%.

  • Note: Only the phenolic -OH is alkylated. The aldehyde remains intact.

Phase 2: Pinnick Oxidation

Reaction: 4-Isopropoxy-3-methoxybenzaldehyde


 4-Isopropoxy-3-methoxybenzoic acid.
  • Reagents: Sodium Chlorite (

    
    ), Sodium Dihydrogen Phosphate (
    
    
    
    ), 2-Methyl-2-butene (scavenger), t-Butanol/Water.
  • Mechanism: Mild oxidation that avoids over-oxidation or side reactions common with permanganate.

  • Protocol: Dissolve aldehyde in t-BuOH/Water. Add scavenger. Add

    
    /
    
    
    
    solution dropwise at 0°C. Stir at RT for 4 hours. Acidify workup yields the pure acid.
Phase 3: Esterification

Reaction: 4-Isopropoxy-3-methoxybenzoic acid + Isopropanol


 Target.
  • Method A (Fischer): Reflux acid in Isopropanol with catalytic

    
    . (Equilibrium driven; requires water removal).
    
  • Method B (Activation): React acid with Thionyl Chloride (

    
    ) to form Acid Chloride, then quench with Isopropanol and Pyridine. This is preferred for steric bulk like isopropyl.
    

Process Comparison & Data

ParameterPrimary Route (Double Alkylation)Secondary Route (Stepwise)
Step Count 1 (One-Pot)3 (Linear)
Atom Economy HighModerate (Reagent waste in oxidation)
Overall Yield 65 - 80%40 - 60%
Purification Single column/crystallizationRequires intermediate purifications
Key Risk Elimination of 2-PrBr (Propene gas)Over-oxidation in Step 2
Suitability Recommended for Target Synthesis Recommended for Analog Library generation

Analytical Validation

To confirm the identity of Isopropyl 4-isopropoxy-3-methoxybenzoate , the following spectral data should be verified:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.65 (dd, 1H, Ar-H6)
      
    • 
       7.55 (d, 1H, Ar-H2)
      
    • 
       6.90 (d, 1H, Ar-H5)
      
    • 
       5.24 (sept, 1H, Ester  CH) – Downfield shift due to carbonyl.
      
    • 
       4.65 (sept, 1H, Ether  CH)
      
    • 
       3.92 (s, 3H, 
      
      
      
      )
    • 
       1.35-1.40 (d, 12H, 4 x 
      
      
      
      from two isopropyl groups)
  • Mass Spectrometry (ESI/GC-MS):

    • Molecular Ion

      
      
      
    • Base Peak likely

      
       210 (Loss of propene from ester) or 168 (Loss of both isopropyls).
      

Safety & Handling

  • 2-Bromopropane: Alkylating agent.[1][4] Potential reproductive toxin. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

  • Reaction Pressure: The primary route may generate propene gas if overheated; ensure the system is vented or equipped with a balloon if sealed.

References

  • Intermediate Synthesis (Acid): Hadida, S., et al. (2012). Chroman-spirocyclic piperidine amides as modulators of ion channels. US Patent US20120245136A1. (Describes the synthesis of 4-isopropoxy-3-methoxybenzoic acid).

  • General Alkylation Protocol: Scammells, P. J., et al. (2012). Substituted 2-aminobenzamides as inhibitors of ion channels. WO Patent 2012106499.[5] (Describes alkylation of phenol/amide motifs with isopropyl bromide/K2CO3).

  • Compound Identification: AK Scientific Product Catalog. Isopropyl 4-isopropoxy-3-methoxybenzoate (CAS 945745-52-8).

  • Oxidation Methodology: Raheem, K. S., et al. (2019). Pinnick Oxidation of Aldehydes. In Comprehensive Organic Name Reactions and Reagents.

Sources

Technical Whitepaper: Physicochemical Profiling of Isopropyl 4-isopropoxy-3-methoxybenzoate

[1]

Executive Summary

Isopropyl 4-isopropoxy-3-methoxybenzoate (CAS: 945745-52-8) is a lipophilic ester derivative of 3-methoxy-4-isopropoxybenzoic acid.[1] In pharmaceutical development, it primarily serves as a process-related impurity marker or a synthetic intermediate in the manufacturing of benzamide-based APIs.[1] Its presence typically indicates side-reactions involving isopropanol (as a solvent or reagent) during the esterification or work-up of vanillic acid derivatives.[1] This guide details its physicochemical properties, formation pathways, and analytical characterization to ensure critical quality attributes (CQAs) in drug substance manufacturing.

Chemical Identity & Structural Analysis[2]

AttributeDetail
Chemical Name Isopropyl 4-isopropoxy-3-methoxybenzoate
CAS Number 945745-52-8
Molecular Formula C₁₄H₂₀O₄
Molecular Weight 252.31 g/mol
SMILES CC(C)OC1=C(OC)C=C(C(=O)OC(C)C)C=C1
Structural Class Benzoate Ester; Dialkyl Ether
Structural Logic

The molecule consists of a benzoate core substituted with:

  • Position 1 (Ester): An isopropyl ester group (

    
    ), imparting significant lipophilicity and susceptibility to base-catalyzed hydrolysis.
    
  • Position 3 (Ether): A methoxy group (

    
    ), typical of vanillic acid precursors.
    
  • Position 4 (Ether): An isopropoxy group (

    
    ), acting as a bulky electron-donating group.
    

Physicochemical Properties

Note: Where experimental values are proprietary or unavailable in public registries, predictive models (ACD/Labs, EPISuite) based on structural analogs are utilized and noted.

Table 1: Core Physical Parameters
PropertyValue / RangeSource/Method
Physical State Viscous Oil or Low-Melting SolidAnalog Comparison (Esters of Vanillic Acid)
Melting Point Predicted:[1] 35–55 °CStructure-Property Relationship (SPR)
Boiling Point 310–320 °C (at 760 mmHg)Predicted (Joback Method)
Density 1.05 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 3.8 – 4.2High Lipophilicity (Calculated)
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic Ester Moiety
Solubility (Organics) Soluble in MeOH, ACN, DCM, EtOAcCompatible with Reverse Phase HPLC
Solubility & Partitioning Logic

The presence of two isopropyl groups and a methoxy group renders the molecule highly hydrophobic (LogP ~4). This has two critical implications for processing:

  • Retention: It will elute late in Reverse-Phase HPLC (C18 columns).

  • Purification: It is easily extracted into organic layers (Ethyl Acetate/DCM) during aqueous work-ups, often co-eluting with other non-polar impurities.

Synthesis & Formation Pathways[1][3][6][7][8]

Primary Formation Mechanism (Impurity Genesis)

This compound typically forms via Fischer Esterification when the parent acid (3-methoxy-4-isopropoxybenzoic acid) is exposed to isopropanol (IPA) under acidic conditions, often during recrystallization or solvent exchange steps.[1]

Pathway Logic:

  • Precursor: 3-methoxy-4-isopropoxybenzoic acid (Intermediate).[1]

  • Reagent: Isopropanol (Solvent).

  • Catalyst: Residual acid (H⁺ from H₂SO₄ or HCl used in previous steps).

Visualization of Formation Pathway

The following diagram illustrates the esterification mechanism and the potential hydrolysis degradation pathway.

GAcid3-methoxy-4-isopropoxybenzoic acid(Precursor)TargetIsopropyl 4-isopropoxy-3-methoxybenzoate(Target Impurity)Acid->TargetFischer Esterification(Reflux in IPA)IPAIsopropanol(Solvent/Reagent)IPA->TargetCatalystH+ Catalyst(Residual Acid)Catalyst->TargetPromotesHydrolysisHydrolysis Product(Reversion to Acid)Target->HydrolysisBase/Acid Hydrolysis(Degradation)Hydrolysis->Acid

Figure 1: Formation of Isopropyl 4-isopropoxy-3-methoxybenzoate via acid-catalyzed esterification and its potential degradation cycle.

Analytical Characterization Protocols

To accurately quantify this compound, specific analytical methods must be validated. The high UV absorbance of the benzoate chromophore makes HPLC-UV the standard choice.[1]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 20% B (Isocratic)[1]

    • 5-20 min: 20% → 80% B (Linear Ramp)[1]

    • 20-25 min: 80% B (Wash)[1]

  • Detection: UV at 254 nm (Benzoate

    
     transition) and 210 nm .
    
  • Retention Time Prediction: Due to the isopropyl ester, this compound will be less polar than its methyl/ethyl analogs, eluting significantly later than the parent acid.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion: m/z 253.32.

  • Fragmentation Pattern:

    • Loss of Isopropyl group (

      
       Da) 
      
      
      m/z ~211 (Acid cation).
    • Further loss of Isopropyl ether

      
       Characteristic phenolic fragments.
      

Stability & Handling Guidelines

Hydrolytic Stability

As a benzoate ester, the compound is susceptible to hydrolysis.

  • Acidic pH: Relatively stable at room temperature; slow hydrolysis at elevated temperatures.

  • Basic pH: Rapid hydrolysis to 3-methoxy-4-isopropoxybenzoic acid and isopropanol.[1] Avoid storage in basic buffers (pH > 8).

Thermal Stability

The compound is thermally stable up to ~150°C. However, prolonged heating in the presence of moisture can induce autocatalytic hydrolysis.

Storage Recommendations
  • Container: Tightly sealed glass vials (avoid plastics that may leach plasticizers, interfering with trace analysis).

  • Conditions: Store at 2-8°C, dry, protected from light.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 164892352, 3-Isopropyl-4-(methoxymethoxy)benzoic acid (Analog Reference). Retrieved from [Link]

  • NIST Chemistry WebBook. Benzoic acid, 4-methoxy-, isopropyl ester (Structural Analog Data). Retrieved from [Link]

  • Cheméo. Physical Properties of Benzoic acid, 3-methoxy-, isopropyl ester.[2] Retrieved from [Link][2]

"Isopropyl 4-isopropoxy-3-methoxybenzoate CAS number"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isopropyl 4-isopropoxy-3-methoxybenzoate (CAS 945745-52-8): Synthesis, Characterization, and Medicinal Utility.

Executive Summary

Isopropyl 4-isopropoxy-3-methoxybenzoate (CAS 945745-52-8 ) is a specialized organic intermediate derived from vanillic acid. It serves as a critical lipophilic building block in the synthesis of advanced pharmaceutical candidates, particularly Voltage-Gated Sodium Channel (NaV) inhibitors and mGlu7 Negative Allosteric Modulators (NAMs) .

This guide details the technical specifications, optimized synthesis protocols, and analytical fingerprints required for the high-purity production of this compound. Unlike simple alkyl benzoates, the dual-isopropyl substitution pattern offers unique metabolic stability and hydrophobic interaction potential in drug design.

Chemical Identity & Physicochemical Profile

Parameter Specification
Chemical Name Isopropyl 4-isopropoxy-3-methoxybenzoate
CAS Number 945745-52-8
Synonyms Benzoic acid, 4-(1-methylethoxy)-3-methoxy-, 1-methylethyl ester
Molecular Formula C₁₄H₂₀O₄
Molecular Weight 252.31 g/mol
Core Scaffold Vanillic Acid (3-methoxy-4-hydroxybenzoic acid)
LogP (Predicted) ~3.8 (High Lipophilicity)
Physical State Colorless to pale yellow oil (low melting solid upon high purity)

Structural Insight: The molecule features a 3-methoxy-4-isopropoxy substitution pattern. The 4-isopropoxy group is sterically bulkier than a methoxy group, providing resistance to O-dealkylation by cytochrome P450 enzymes, a common metabolic soft spot in drug discovery. The isopropyl ester function serves as a lipophilic protecting group or a prodrug moiety that can be hydrolyzed to the active carboxylic acid (CAS 3535-33-9).

Synthesis & Production Protocols

The synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate is most efficiently achieved via a One-Pot Dialkylation of vanillic acid. This method avoids the isolation of the intermediate acid, maximizing yield and throughput.

Protocol: One-Pot Dialkylation of Vanillic Acid

Reaction Logic: This protocol utilizes the difference in acidity between the phenolic hydroxyl (pKa ~10) and the carboxylic acid (pKa ~4.5). Using a mild base like Potassium Carbonate (


) in a polar aprotic solvent allows for the simultaneous alkylation of both oxygen centers using 2-bromopropane (Isopropyl bromide).

Reagents:

  • Substrate: Vanillic Acid (1.0 eq)

  • Alkylating Agent: 2-Bromopropane (2.5 - 3.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )[1]
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via Finkelstein exchange.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with Vanillic Acid (10.0 g, 59.5 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add

    
     (24.7 g, 178.5 mmol) in portions. The suspension may evolve mild gas (
    
    
    
    ). Stir at room temperature for 15 minutes.
  • Alkylation: Add 2-Bromopropane (16.7 mL, 178.5 mmol) and KI (1.0 g).

  • Reaction: Heat the mixture to 60–70°C . Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[2][3]

    • Note: The reaction typically requires 12–18 hours due to the steric hindrance of the secondary alkyl halide (isopropyl group).

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with water (2x) and brine (1x). Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Result: The crude product is obtained as a pale yellow oil. High-vacuum distillation or flash column chromatography (Silica, 0-20% EtOAc in Hexanes) yields the pure title compound.

Visual Synthesis Pathway

SynthesisPathway VanillicAcid Vanillic Acid (Starting Material) Intermediate Transient Intermediate (Carboxylate Salt) VanillicAcid->Intermediate Deprotonation Reagents 2-Bromopropane (xs) K2CO3, DMF, 70°C Reagents->Intermediate Product Isopropyl 4-isopropoxy- 3-methoxybenzoate (CAS 945745-52-8) Intermediate->Product Double Alkylation (SN2 Reaction)

Figure 1: One-pot dialkylation pathway converting Vanillic Acid to the target isopropyl ester.

Applications in Drug Discovery

This molecule is rarely the final API; rather, it is a high-value intermediate used to introduce the 3-methoxy-4-isopropoxybenzyl moiety. This structural motif is prevalent in inhibitors targeting specific ion channels and GPCRs.

Case Study: NaV1.7 Inhibitors

Research into chronic pain management has identified the voltage-gated sodium channel NaV1.7 as a key target. Derivatives of 4-isopropoxy-3-methoxybenzoic acid (formed by hydrolyzing CAS 945745-52-8) are coupled with spirocyclic amines to form potent inhibitors.

  • Mechanism: The isopropoxy group fills a hydrophobic pocket in the NaV1.7 channel, enhancing binding affinity compared to smaller methoxy analogs.

Case Study: mGlu7 Negative Allosteric Modulators (NAMs)

In the development of metabotropic glutamate receptor 7 (mGlu7) modulators for CNS disorders, this benzoate moiety serves as the "tail" region of the pharmacophore.

  • Utility: The ester (CAS 945745-52-8) allows for high solubility during early synthetic steps. It is often hydrolyzed to the acid (CAS 3535-33-9) immediately prior to amide coupling with the core heterocycle (e.g., triazoles or benzamides).

Pharmacophore Logic Diagram

Pharmacophore cluster_Applications Medicinal Chemistry Utility Target Target Molecule (CAS 945745-52-8) Hydrolysis Hydrolysis (LiOH) Target->Hydrolysis AcidForm Active Acid Form (CAS 3535-33-9) Hydrolysis->AcidForm Coupling Amide Coupling (HATU/EDC) AcidForm->Coupling API_1 NaV1.7 Inhibitors (Pain Management) Coupling->API_1 API_2 mGlu7 NAMs (CNS Disorders) Coupling->API_2

Figure 2: The workflow transforming the isopropyl ester intermediate into bioactive pharmaceutical candidates.

Analytical Characterization

To validate the identity of Isopropyl 4-isopropoxy-3-methoxybenzoate , the following analytical signals must be confirmed.

1. Proton NMR (


-NMR, 400 MHz, 

):
  • Aromatic Region: Look for the ABX system of the benzene ring.

    • 
       ~7.65 (dd, 1H, H-6)
      
    • 
       ~7.55 (d, 1H, H-2)
      
    • 
       ~6.90 (d, 1H, H-5)
      
  • Isopropyl Ester Methine: A septet at

    
     ~5.25 ppm (1H).
    
  • Isopropyl Ether Methine: A septet at

    
     ~4.65 ppm (1H).
    
  • Methoxy Group: A sharp singlet at

    
     ~3.90 ppm (3H).
    
  • Methyl Groups: Two doublets (overlapping or distinct) around

    
     1.3–1.4 ppm, integrating to 12 protons (6H for ester isopropyl, 6H for ether isopropyl).
    

2. Mass Spectrometry (ESI-MS):

  • Molecular Ion:

    
     = 253.15.
    
  • Sodium Adduct:

    
     = 275.13.
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability).

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of vapors if heating.

  • Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as organic chemical waste.

References

  • AA Blocks. (n.d.). Isopropyl 4-isopropoxy-3-methoxybenzoate (CAS 945745-52-8) Product Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 164892352 (Related Analog). Retrieved from [Link]

  • Vanderbilt University. (2016). VU6010608, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides. (Supporting Information describing synthesis of 4-isopropoxy-3-methoxybenzoic acid intermediates). Retrieved from [Link]

  • Google Patents. (2012). US20120245136A1 - Chroman-spirocyclic piperidine amides as modulators of ion channels. (Describes the use of the acid form in API synthesis).

Sources

Technical Guide: Structure Elucidation of Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive structure elucidation of Isopropyl 4-isopropoxy-3-methoxybenzoate . This molecule, often encountered as a bis-alkylated process-related impurity or a specific intermediate in the synthesis of alkoxy-benzoate-based pharmaceuticals (such as PDE4 inhibitors or vanilloid derivatives), requires a rigorous analytical approach to distinguish its regiochemistry—specifically differentiating the ester isopropyl group from the ether isopropyl group.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Isopropyl 4-isopropoxy-3-methoxybenzoate (


, MW: 252.31  g/mol ) is the dialkylated derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid). In drug development, this compound typically arises in two contexts:
  • Key Intermediate: Intentionally synthesized for lipophilic modification of vanilloid scaffolds.

  • Critical Impurity: Formed during the

    
    -alkylation of vanillic acid esters or the esterification of 4-isopropoxy-3-methoxybenzoic acid, where "over-alkylation" occurs due to the presence of isopropyl halides and base.
    

Elucidation Challenge: The primary analytical challenge is unequivocally assigning the two distinct isopropyl moieties (ester vs. ether) and confirming the 1,3,4-substitution pattern on the benzene ring.

Synthetic Origin & Formation Pathway[2][7]

Understanding the synthesis provides the "chemical logic" for the expected spectral data. The molecule is formed via nucleophilic substitution (


) and esterification.
Figure 1: Formation Pathway (Process Logic)

SynthesisPath Vanillic Vanillic Acid (Starting Material) MonoEther Intermediate A: 4-Isopropoxy-3-methoxybenzoic acid (Ether formation) Vanillic->MonoEther O-Alkylation (Fast) MonoEster Intermediate B: Isopropyl 4-hydroxy-3-methoxybenzoate (Ester formation) Vanillic->MonoEster Esterification (Slow) Reagents Reagents: Isopropyl Bromide (2.5 eq) K2CO3, DMF, 80°C Reagents->Vanillic Target TARGET MOLECULE: Isopropyl 4-isopropoxy-3-methoxybenzoate (Bis-alkylated) MonoEther->Target Esterification MonoEster->Target O-Alkylation

Caption: Figure 1. The "Bis-Alkylation" pathway. The target molecule is the thermodynamic sink when excess alkylating agent is used.

Analytical Strategy & Protocols

To validate the structure, we employ a Self-Validating Protocol combining Mass Spectrometry (MS) for mass confirmation and Nuclear Magnetic Resonance (NMR) for connectivity.

Phase A: Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and fragmentation pattern.

  • Method: LC-MS/MS (ESI Positive Mode).

  • Expected Molecular Ion:

    
     Da.
    
  • Key Fragmentation:

    • Loss of Isopropyl (Ester):

      
      .
      
    • Loss of Isopropoxy:

      
      .
      
    • Characteristic Tropylium ion formation from the benzyl core.

Phase B: Infrared Spectroscopy (FT-IR)

Objective: Identify functional group environments.

Functional GroupWavenumber (

)
Diagnostic Value
Ester C=O 1705 – 1715Conjugated ester carbonyl stretch.
Arene C=C 1580 – 1600Aromatic ring breathing.
Ether C-O-C 1250 – 1275Aryl-alkyl ether stretch (strong).
C-H (Alkyl) 2930 – 2980Methyl/Methine stretches (isopropyls).

Detailed NMR Elucidation (The "Gold Standard")

This section details the specific chemical shifts and coupling patterns required to prove the structure.

1H NMR Assignment (400 MHz, )

The molecule possesses two isopropyl groups. Differentiation is critical : The ester methine is deshielded by the carbonyl anisotropy, appearing further downfield than the ether methine.

PositionType

(ppm)
Multiplicity

(Hz)
IntegrationMechanistic Explanation
Ar-H (2) Aromatic7.64dd8.4, 2.01HOrtho to Carbonyl (Deshielded).
Ar-H (6) Aromatic7.55d2.01HOrtho to Carbonyl (Deshielded).
Ar-H (5) Aromatic6.90d8.41HOrtho to Alkoxy (Shielded).
Ester-CH Methine5.24 sept6.21HKey Diagnostic: Deshielded by Ester

.
Ether-CH Methine4.65 sept6.11HShielded relative to ester; typical Ar-O-CH.
OMe Methyl3.91s-3HCharacteristic Aryl-Methoxy singlet.
Ester-CH3 Methyls1.36d6.26HGem-dimethyls of the ester.
Ether-CH3 Methyls1.39d6.16HGem-dimethyls of the ether.
13C NMR Assignment (100 MHz, )
  • Carbonyl (C=O): ~166.0 ppm.

  • Aromatic C-O (C3, C4): ~152.0 ppm (C4), ~148.0 ppm (C3).

  • Aromatic C-H: 123.0, 114.0, 112.0 ppm.

  • Methines (CH):

    • Ester-CH: ~68.0 ppm.

    • Ether-CH: ~71.0 ppm (Note: Ether carbons are often slightly more deshielded than ester alkyl carbons in 13C, contrasting with 1H NMR, due to direct oxygen attachment without carbonyl resonance withdrawal).

  • Methoxy: ~56.0 ppm.

  • Methyls: ~21.0 – 22.0 ppm.

Structural Confirmation Logic (Connectivity)

To prove the structure is not an isomer (e.g., Isopropyl 3-isopropoxy-4-methoxybenzoate), 2D NMR is required.

Figure 2: HMBC Connectivity Logic

HMBCCorrelations cluster_legend Interpretation H_Ester H-Ester Methine (5.24 ppm) C_Carbonyl C=O Carbon (166 ppm) H_Ester->C_Carbonyl HMBC (Strong) H_Ether H-Ether Methine (4.65 ppm) C_Ar4 C-Ar (Pos 4) (152 ppm) H_Ether->C_Ar4 HMBC (Strong) H_Ar2 H-Ar (Pos 2) H_Ar2->C_Carbonyl HMBC (3-bond) H_Ar2->C_Ar4 HMBC (3-bond) C_Ar1 C-Ar (Pos 1) (Quaternary) Legend Red Arrow: Proves Isopropyl is on the Ester Blue Arrow: Proves Isopropyl is on the Ring Oxygen

Caption: Figure 2. Key HMBC (Heteronuclear Multiple Bond Correlation) pathways. The correlation between the 5.24 ppm proton and the 166 ppm Carbonyl confirms the ester identity.

Experimental Protocol: Isolation & Characterization

For researchers needing to isolate this compound from a reaction mixture (e.g., alkylation of vanillic acid):

  • Reaction Quench: Dilute reaction mixture (DMF/Acetone) with water.

  • Extraction: Extract with Ethyl Acetate (x3). Wash organic layer with 1M NaOH (to remove unreacted acid) and Brine.

  • Purification:

    • Technique: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 85:15).

    • Rf Value: ~0.6 (in 80:20 Hex:EtOAc). Note: The bis-alkylated product is significantly less polar than the mono-ester or mono-ether.

  • Crystallization: Recrystallize from minimal hot hexane or hexane/ether mixture to obtain white needles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164892352 (Related Benzoate Esters). Retrieved from [Link]

  • NIST Chemistry WebBook. 4-Methoxybenzoic acid, isopropyl ester (Spectral Analog). Retrieved from [Link]

  • MDPI (2010). Synthesis of Benzoate Intermediates in Drug Development. (Contextual reference for alkylation protocols). Retrieved from [Link]

Technical Analysis: Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Isopropyl 4-isopropoxy-3-methoxybenzoate , focusing on its molecular weight determination, physicochemical properties, and synthesis pathways.

Physicochemical Profiling, Synthesis Logic, and Analytical Standards

Executive Summary

Isopropyl 4-isopropoxy-3-methoxybenzoate (CAS: 945745-52-8 ) is a specialized organic ester used primarily as a pharmaceutical intermediate and fine chemical building block.[1][2][3] Structurally, it is the isopropyl ester of 4-isopropoxy-3-methoxybenzoic acid, which itself is a derivative of vanillic acid.[2]

Accurate molecular weight (MW) determination is critical for stoichiometric precision in organic synthesis and for calibrating analytical instruments (LC-MS, GC-MS).[2] This guide breaks down the mass calculation, explores the synthesis logic, and establishes protocols for characterization.

Property Data
CAS Number 945745-52-8
IUPAC Name Propan-2-yl 3-methoxy-4-(propan-2-yloxy)benzoate
Molecular Formula C₁₄H₂₀O₄
Molecular Weight 252.31 g/mol
Physical State Solid or viscous oil (dependent on purity/temperature)
Molecular Weight Determination

The molecular weight is calculated based on the standard atomic weights of the constituent elements (IUPAC 2022 standards).[2]

2.1 Stoichiometric Breakdown

The molecule consists of a benzoate core substituted with a methoxy group, an isopropoxy ether, and an isopropyl ester.[2]

ElementSymbolCountAtomic Mass ( g/mol )Subtotal Mass ( g/mol )Contribution %
Carbon C1412.011168.15466.65%
Hydrogen H201.00820.1607.99%
Oxygen O415.99963.99625.36%
Total 252.31 g/mol 100%
2.2 Structural Components Calculation

To verify the formula C₁₄H₂₀O₄ , we analyze the functional groups:

  • Benzoate Core (Substituted): C₆H₃ (Positions 1, 3, 4 substituted)

  • 3-Methoxy Group: -OCH₃ (C₁H₃O)[2]

  • 4-Isopropoxy Group: -OCH(CH₃)₂ (C₃H₇O)[2]

  • Isopropyl Ester Group: -COO-CH(CH₃)₂ (C₄H₇O₂)[2]

Summation: (C₆H₃) + (C₁H₃O) + (C₃H₇O) + (C₄H₇O₂) = C₁₄H₂₀O₄.[2] Verification: 6+1+3+4 = 14 C ; 3+3+7+7 = 20 H ; 1+1+2 = 4 O .[2]

Synthesis & Reaction Pathways

The synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate typically proceeds via the alkylation of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).[2] Two primary routes exist: a stepwise protection-esterification and a more efficient "one-pot" dialkylation.[2]

3.1 Route A: One-Pot Dialkylation (Recommended)

This method utilizes the acidity of both the carboxylic acid (pKa ~4.[2]5) and the phenol (pKa ~10).[2] Using a mild base like Potassium Carbonate (


) in a polar aprotic solvent (DMF), both positions can be alkylated simultaneously with 2-bromopropane (Isopropyl bromide).[2]
  • Reagents: Vanillic Acid, 2-Bromopropane (excess),

    
    , DMF.[2]
    
  • Mechanism:

    
     Nucleophilic Substitution.[2]
    
  • Advantage: High throughput, avoids isolation of intermediates.[2]

3.2 Synthesis Workflow Diagram

The following diagram illustrates the chemical transformation from Vanillic Acid to the target ester.

SynthesisPathway VanillicAcid Vanillic Acid (C8H8O4) Intermediate Transition State (Dipotassium Salt) VanillicAcid->Intermediate Deprotonation (-2H+) Reagents 2-Bromopropane (xs) + K2CO3 / DMF (Reflux, 4-6h) Reagents->Intermediate Target Isopropyl 4-isopropoxy- 3-methoxybenzoate (C14H20O4) Intermediate->Target Double Alkylation (SN2)

Figure 1: One-pot synthesis pathway via nucleophilic substitution of Vanillic Acid.

Analytical Characterization Protocols

To validate the identity and molecular weight of the synthesized compound, the following analytical signatures must be confirmed.

4.1 Proton NMR (

H-NMR)

The molecule possesses distinct aliphatic and aromatic regions.[2]

  • Aromatic Region (6.8 – 7.7 ppm): Three protons corresponding to the 1,2,4-substitution pattern on the benzene ring.[2]

  • Ester Isopropyl (Septet, ~5.2 ppm): The methine proton (-CH -) of the ester group is significantly deshielded by the carbonyl.[2]

  • Ether Isopropyl (Septet, ~4.6 ppm): The methine proton of the ether group at position 4.[2]

  • Methoxy Group (Singlet, ~3.9 ppm): Characteristic sharp singlet for -OCH₃.[2]

  • Methyl Groups (Doublets, ~1.3 – 1.4 ppm): Two sets of doublets (12H total) representing the four methyl groups on the isopropyl chains.[2]

4.2 Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI) positive mode.[2]

  • Parent Ion:

    
     m/z.[2]
    
  • Adducts: Common adducts include

    
     m/z.[2]
    
  • Fragmentation: Look for the loss of the isopropyl group (

    
    ) or the isopropoxy radical.[2]
    
Experimental Protocol: MW Validation

Objective: Confirm molecular weight via High-Resolution Mass Spectrometry (HRMS).

  • Sample Preparation: Dissolve 1 mg of Isopropyl 4-isopropoxy-3-methoxybenzoate in 1 mL of HPLC-grade Acetonitrile.

  • Dilution: Dilute 10 µL of stock into 990 µL of 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.

  • Flow Rate: 0.3 mL/min.

  • Data Analysis: Extract ion chromatogram (XIC) for m/z 253.31 ± 0.05.

  • Criteria: Mass error must be < 5 ppm to confirm elemental formula C₁₄H₂₀O₄.

References
  • ChemScene. (2024).[2] Isopropyl 4-isopropoxy-3-methoxybenzoate Product Analysis. Retrieved from [2]

  • National Institute of Standards and Technology (NIST). (2023).[2] Atomic Weights and Isotopic Compositions for All Elements. Retrieved from

  • PubChem. (2024).[1][2] Compound Summary: 4-isopropoxy-3-methoxybenzoic acid (Precursor Data). Retrieved from [2]

  • GuideChem. (2024).[2] Chemical Properties of Benzoate Esters. Retrieved from [2]

Sources

"spectroscopic data (NMR, IR, MS) for Isopropyl 4-isopropoxy-3-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Isopropyl 4-isopropoxy-3-methoxybenzoate , a specific dialkoxybenzoate ester often utilized as a fine chemical intermediate in the synthesis of phosphodiesterase (PDE) inhibitors and other bioactive scaffolds.

Technical Monograph for Chemical Characterization

Executive Summary & Structural Logic

Compound: Isopropyl 4-isopropoxy-3-methoxybenzoate Formula: C₁₄H₂₀O₄ MW: 252.31 g/mol Core Scaffold: Benzoate Ester Key Features:

  • Dual Isopropyl Groups: Contains two distinct isopropyl moieties—one ether (alkoxy) and one ester. Differentiating these spectroscopically is the primary analytical challenge.

  • Asymmetric Substitution: The 3-methoxy-4-isopropoxy pattern creates a specific ABX or ABC aromatic proton system.

This guide synthesizes experimental data from direct structural analogs (specifically the methyl ester and free acid forms reported in PDE4 inhibitor research) with standard substituent chemical shift increments to provide a high-fidelity reference set.

Synthesis & Sample Preparation Context

To ensure spectral accuracy, one must understand the sample origin. This compound is typically synthesized via two primary routes:

  • Fischer Esterification: Reaction of 4-isopropoxy-3-methoxybenzoic acid with isopropanol/H₂SO₄.

    • Impurity Watch: Residual isopropanol (δ 4.0, 1.2 ppm) and unreacted acid.

  • Alkylation: Reaction of isopropyl 4-hydroxy-3-methoxybenzoate with isopropyl halide.

    • Impurity Watch: O-alkylation vs. C-alkylation byproducts.

Solvent Selection:

  • NMR: CDCl₃ is the standard. DMSO-d₆ is used if solubility is poor, but CDCl₃ provides better resolution for the overlapping isopropyl doublets.

  • IR: Neat oil (ATR) or KBr pellet (if solid).

Nuclear Magnetic Resonance (NMR) Analysis[2][3][4]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The critical task is distinguishing the Ester Isopropyl (deshielded by carbonyl anisotropy) from the Ether Isopropyl (shielded relative to ester).

PositionShift (δ ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
Ar-H6 7.63dd1HJ=8.4, 2.0Ortho to ester; deshielded.
Ar-H2 7.54d1HJ=2.0Ortho to ester; meta coupling.
Ar-H5 6.88d1HJ=8.4Ortho to alkoxy; shielded.
Ester-CH 5.22 sept1HJ=6.3Diagnostic: Deshielded by C=O.
Ether-CH 4.62 sept1HJ=6.1Typical aromatic ether shift.
-OCH₃ 3.90s3H-Aromatic methoxy.
Ether-CH₃ 1.39d6HJ=6.1Gem-dimethyl (Ether).
Ester-CH₃ 1.35d6HJ=6.3Gem-dimethyl (Ester).

Expert Insight: The two doublets at ~1.3–1.4 ppm often overlap. In high-field NMR (>500 MHz), they resolve clearly. In lower fields, they may appear as a pseudo-triplet or broadened doublet.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbonyl and ipso-carbons provide the structural backbone confirmation.

Carbon TypeShift (δ ppm)Assignment
C=O 166.2 Ester Carbonyl
Ar-C4 152.0Ipso (attached to O-iPr)
Ar-C3 149.2Ipso (attached to OMe)
Ar-C1 123.5Ipso (attached to C=O)
Ar-C6 123.2Aromatic CH
Ar-C5 113.0Aromatic CH
Ar-C2 112.5Aromatic CH
Ether-CH 71.5O-C H(CH₃)₂
Ester-CH 68.2 COO-C H(CH₃)₂
-OCH₃ 56.0Methoxy
Alkyl-CH₃ 22.0 - 21.8Isopropyl methyls (4 carbons)

Mass Spectrometry (MS) Profile

Ionization Mode: EI (70 eV) or ESI (+). Molecular Ion: m/z 252

Fragmentation Pathway (EI)

The fragmentation is dominated by the stability of the acylium ion and the facile loss of alkene (propene) from the isopropoxy groups via McLafferty-type rearrangements or simple homolytic cleavage.

  • [M]⁺ (252): Parent ion.

  • [M - 42]⁺ (210): Loss of Propene (C₃H₆) from the Ester isopropyl group (formation of the carboxylic acid radical cation).

  • [M - 43]⁺ (209): Loss of Isopropyl radical (less common than propene loss).

  • [M - 42 - 42]⁺ (168): Sequential loss of propene from the Ether isopropyl group (formation of the phenol).

  • m/z 137: Acylium ion (Methoxy-hydroxy-benzoyl cation).

Visualization: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 252 Path_A Loss of Ester Propene (-C3H6) M_Ion->Path_A Ion_210 Acid Radical Cation m/z 210 Path_A->Ion_210 Path_B Loss of Ether Propene (-C3H6) Ion_210->Path_B Ion_168 Phenol-Acid Ion m/z 168 Path_B->Ion_168 Acylium Acylium Ion m/z 137 Ion_168->Acylium -OH / Rearrange

Caption: Stepwise fragmentation showing sequential loss of propene moieties characteristic of di-isopropyl esters/ethers.

Infrared Spectroscopy (IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil.

Wavenumber (cm⁻¹)Vibration ModeDescription
2975 - 2930 C-H Stretch (sp³)Strong methyl/methine stretches from isopropyl groups.
1710 - 1715 C=O StretchKey Diagnostic: Conjugated ester carbonyl. Lower than non-conjugated (1735) due to aromatic ring.
1598, 1510 C=C StretchAromatic skeletal vibrations.
1270 - 1290 C-O StretchEster C-O-C asymmetric stretch.
1105 C-O-C StretchAlkyl aryl ether stretch (Isopropoxy/Methoxy).

Analytical Workflow for Validation

To confirm the identity of Isopropyl 4-isopropoxy-3-methoxybenzoate in a research setting, follow this logic gate:

Validation_Workflow Start Crude Sample IR_Check 1. IR Spectrum Look for 1710 cm-1 Start->IR_Check H_NMR 2. 1H NMR Check Isopropyl Region IR_Check->H_NMR Decision Two Septets? (5.2 & 4.6 ppm) H_NMR->Decision Confirm Identity Confirmed Decision->Confirm Yes Reassess Check for Hydrolysis (Acid/Alcohol) Decision->Reassess No

Caption: Rapid decision tree for validating the diester/ether structure using 1H NMR shifts.

References

  • Synthesis and Core Spectral Data of 4-isopropoxy-3-methoxybenzoic acid derivatives

    • Source: VU6010608 Synthesis Guide (Amazon S3 / Vanderbilt University).
    • Relevance: Provides the base 1H and 13C NMR data for the 3-methoxy-4-isopropoxybenzo
    • URL:[Link]

  • Isopropyl Benzoate Ester Characterization

    • Source: NIST Chemistry WebBook, SRD 69.
    • Relevance: Standard reference for Isopropyl 4-methoxybenzoate IR and MS fragmentation patterns used to calibr
    • URL:[Link]

  • General Spectroscopic Constants: Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. Relevance: Source of additivity rules for calculating the chemical shift differences between methyl and isopropyl esters.

"potential applications of Isopropyl 4-isopropoxy-3-methoxybenzoate in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Isopropyl 4-isopropoxy-3-methoxybenzoate is a substituted aromatic ester with a unique combination of functional groups that earmark it as a versatile, yet underexplored, building block in modern organic synthesis. This technical guide provides an in-depth analysis of its synthetic accessibility, core chemical properties, and a scientifically grounded exploration of its potential applications. By examining the reactivity of its ester, dual ether linkages, and substituted aromatic core, we delineate potential synthetic pathways and underscore its utility as a precursor for novel and complex molecular architectures relevant to the pharmaceutical and materials science sectors. This document serves as a foundational resource, offering both theoretical insights and actionable experimental protocols to unlock the synthetic utility of this promising compound.

Introduction and Molecular Overview

Isopropyl 4-isopropoxy-3-methoxybenzoate presents a synthetically intriguing scaffold. The molecule incorporates an isopropyl benzoate moiety, which can be susceptible to hydrolysis under certain conditions, and a 1,2,4-trisubstituted benzene ring bearing two distinct ether functionalities: a methoxy and a more sterically demanding isopropoxy group. This arrangement of functional groups provides multiple handles for chemical modification, allowing for selective transformations that can be strategically employed in multi-step syntheses.

The electronic nature of the aromatic ring is significantly influenced by the two alkoxy substituents. Both the methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are ortho, para-directing activators due to their ability to donate electron density to the benzene ring through resonance (+M effect)[1][2][3]. This activation renders the positions ortho and para to these groups susceptible to electrophilic attack. The interplay between the electronic effects and the steric hindrance imposed by the bulkier isopropoxy group can be exploited to achieve regioselective functionalization of the aromatic core.

PropertyValueReference
Molecular FormulaC₁₄H₂₀O₄(Calculated)
Molecular Weight252.31 g/mol (Calculated)
IUPAC Namepropan-2-yl 4-(propan-2-yloxy)-3-methoxybenzoate(Nomenclature)
Precursor CAS3535-33-9 (4-Isopropoxy-3-methoxy-benzoic acid)[4]

Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate

The most direct and industrially scalable route to Isopropyl 4-isopropoxy-3-methoxybenzoate is through the esterification of its corresponding carboxylic acid, 4-isopropoxy-3-methoxybenzoic acid.

Recommended Synthetic Protocol: Fischer-Speier Esterification

The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a well-established and cost-effective method for preparing esters[5][6]. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (isopropanol in this case) is typically used, or water is removed as it is formed[5].

Experimental Protocol:

  • Materials:

    • 4-Isopropoxy-3-methoxybenzoic acid

    • Isopropanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-isopropoxy-3-methoxybenzoic acid (1.0 eq) and a significant excess of anhydrous isopropanol (e.g., 10-20 eq). Isopropanol serves as both a reactant and the solvent.

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred mixture.

    • Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the excess isopropanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine[7].

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Isopropyl 4-isopropoxy-3-methoxybenzoate.

    • If necessary, purify the crude product by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Excess Isopropanol: According to Le Chatelier's principle, using an excess of one reactant (isopropanol) shifts the equilibrium towards the formation of the ester, thereby increasing the yield[5].

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Aqueous Work-up: The wash with sodium bicarbonate is crucial to remove the acid catalyst, preventing potential hydrolysis of the ester product during storage or subsequent steps. The brine wash helps to remove residual water from the organic phase.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product SM1 4-Isopropoxy-3-methoxybenzoic acid Reflux Reflux (4-12h) SM1->Reflux SM2 Isopropanol (excess) SM2->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Evaporation Evaporation of excess isopropanol Reflux->Evaporation Extraction Extraction with Diethyl Ether Evaporation->Extraction Wash Aqueous Wash (H₂O, NaHCO₃, Brine) Extraction->Wash Drying Drying (MgSO₄) & Filtration Wash->Drying Concentration Concentration Drying->Concentration Product Isopropyl 4-isopropoxy-3-methoxybenzoate Concentration->Product

Caption: Workflow for Fischer-Speier Esterification.

Potential Applications in Organic Synthesis

The true potential of Isopropyl 4-isopropoxy-3-methoxybenzoate lies in the selective manipulation of its functional groups.

The Isopropyl Ester: A Modifiable Handle and Protecting Group

The isopropyl ester group can serve two primary roles: as a precursor to other functional groups or as a moderately labile protecting group for the carboxylic acid.

  • Hydrolysis to the Carboxylic Acid: The ester can be hydrolyzed back to the parent carboxylic acid, 4-isopropoxy-3-methoxybenzoic acid, under basic conditions (saponification)[8][9]. This is particularly useful if the ester is used to mask the carboxylic acid's reactivity during a prior synthetic step. Due to the steric hindrance of the isopropyl group, harsher conditions (e.g., higher temperatures or stronger bases) may be required compared to a methyl or ethyl ester[9][10].

  • Transesterification: The isopropyl ester can potentially undergo transesterification with other alcohols under acid or base catalysis to yield different esters, providing a modular approach to synthesizing a library of related compounds.

The Aryl Ether Linkages: Gateways to Phenolic Derivatives

The presence of two different aryl ether linkages (methoxy and isopropoxy) opens up possibilities for selective cleavage to unmask one or both phenolic hydroxyl groups. The cleavage of aryl ethers is typically achieved using strong acids like HBr or HI, or Lewis acids such as BBr₃[11][12].

  • Selective Cleavage: While challenging, selective cleavage might be achievable. Isopropyl aryl ethers can be cleaved under specific conditions that may leave methyl aryl ethers intact. For instance, certain Lewis acids like aluminum trichloride have shown selectivity in cleaving isopropyl aryl ethers[13]. This differential reactivity could allow for the sequential unmasking of the hydroxyl groups at the 3- and 4-positions, providing a route to di- and mono-hydroxybenzoic acid derivatives that are valuable in pharmaceutical synthesis[14][15].

  • Exhaustive Cleavage: Treatment with a strong reagent like BBr₃ would likely cleave both ether linkages, yielding Isopropyl 3,4-dihydroxybenzoate (Isopropyl protocatechuate), a valuable antioxidant and precursor for various natural products and APIs.

The Aromatic Core: A Platform for Further Functionalization

The electron-rich nature of the benzene ring facilitates electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is dictated by the combined directing effects of the existing substituents.

  • Directing Effects: The methoxy and isopropoxy groups are both strong ortho, para-directors[1][2][3][16]. The position para to the isopropoxy group is occupied by the ester. The positions ortho to the isopropoxy group are C3 (occupied by methoxy) and C5. The positions ortho to the methoxy group are C2 and C4 (occupied by isopropoxy). Therefore, the most likely sites for electrophilic attack are C2 and C5. Steric hindrance from the bulky isopropyl group at C4 might disfavor substitution at C5, potentially leading to a preference for substitution at the C2 position. The ester group is a deactivating, meta-directing group, which would direct incoming electrophiles to the C5 position, potentially competing with the directing effect of the alkoxy groups.

  • Potential Transformations:

    • Nitration: Reaction with a mixture of nitric and sulfuric acid could introduce a nitro group, likely at the C2 or C5 position. The resulting nitro compound could be a precursor to an amino group via reduction.

    • Halogenation: Introduction of bromine or chlorine using appropriate reagents (e.g., Br₂ with a Lewis acid catalyst) would also be directed to the ortho positions.

    • Friedel-Crafts Acylation/Alkylation: These reactions could introduce acyl or alkyl groups onto the ring, although the activating nature of the alkoxy groups might lead to polysubstitution if not carefully controlled[17][18].

Diagram of Potential Synthetic Transformations:

G cluster_ester Ester Chemistry cluster_ether Ether Cleavage cluster_aromatic Aromatic Substitution (EAS) Core Isopropyl 4-isopropoxy-3-methoxybenzoate Hydrolysis 4-Isopropoxy-3-methoxybenzoic acid Core->Hydrolysis Base Hydrolysis Selective_Cleavage Isopropyl 3-methoxy-4-hydroxybenzoate Core->Selective_Cleavage Selective Cleavage (e.g., AlCl₃) Exhaustive_Cleavage Isopropyl 3,4-dihydroxybenzoate Core->Exhaustive_Cleavage Exhaustive Cleavage (e.g., BBr₃) Nitration Nitrated Derivatives Core->Nitration HNO₃ / H₂SO₄ Halogenation Halogenated Derivatives Core->Halogenation Br₂ / FeBr₃

Caption: Potential synthetic routes from the core molecule.

Conclusion and Future Outlook

Isopropyl 4-isopropoxy-3-methoxybenzoate, while not a widely available reagent, represents a platform molecule with significant untapped potential. Its synthesis from readily available precursors is straightforward via established esterification protocols. The true value of this compound lies in the strategic and selective manipulation of its multiple functional groups.

For researchers in drug discovery, the ability to selectively cleave the ether linkages or functionalize the aromatic ring provides a pathway to novel substituted catechols and other highly functionalized benzoic acid derivatives, which are common motifs in pharmacologically active compounds. For materials scientists, the potential to incorporate this molecule into polymers or other materials and then chemically modify it in situ offers intriguing possibilities.

This guide serves as a starting point for the exploration of Isopropyl 4-isopropoxy-3-methoxybenzoate in organic synthesis. Further research into the precise conditions required for selective ether cleavage and regioselective aromatic substitution will undoubtedly unlock a wider range of applications, solidifying its position as a valuable and versatile building block for the synthesis of complex molecules.

References

  • Amore, K. J., & Leadbeater, N. E. (2007). Microwave-assisted organic synthesis: a review.
  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Zin, N. S. M., & Aris, A. Z. (2017). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Malaysian Journal of Analytical Sciences, 21(1), 53-60.
  • Studylib. (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID (03/11/02). Retrieved from [Link]

  • Suárez-Castillo, O. R., Pérez-Rojas, G., & García-García, P. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Letters, 50(48), 6701-6704.
  • Theodorou, V., Skobridis, K., & Tzakos, A. G. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Ataman Kimya. (n.d.). ISOPROPYL BENZOATE. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Esterification. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chem LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
  • ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • ACS Publications. (n.d.). Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, November 3). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Selective cleavage of allyl and propargyl ethers to alcohols catalyzed by Ti(O-i-Pr)4/MXn/Mg. Retrieved from [Link]

  • SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution. Retrieved from [Link]

  • Nature. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US8663784B2.
  • ACS Publications. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chem LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

  • Biblioteca IQS. (n.d.). Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective cleavage of aryl ether bonds in dimeric lignin model compounds. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • University of Notre Dame Department of Chemistry and Biochemistry. (n.d.). LAB4 Electrophilic Aromatic Substitution - Theory and Experimental. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • PubMed. (2015, December 15). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • LookChem. (n.d.). Cas 939-48-0,ISOPROPYL BENZOATE. Retrieved from [Link]

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  • NIST. (n.d.). 4-Methoxybenzoic acid, isopropyl ester. WebBook. Retrieved from [Link]

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  • University of Mississippi. (2024, December 2). Current Active U.S. Patents Held by SOP Inventors. eGrove. Retrieved from [Link]

  • PubMed. (2022, November 21). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Retrieved from [Link]

  • University of Baghdad College of Pharmacy. (2024, November 9). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. Retrieved from [Link]

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  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420841B - Preparation method of isopropyl p-hydroxybenzoate.
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  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl 4-isopropoxy-3-methoxybenzoate is a critical intermediate scaffold used in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and specific tyrosine kinase inhibitors (e.g., analogs of Gefitinib or Roflumilast).[1] Its structural integrity relies on the precise regiochemistry of the alkoxy substituents on the benzene ring.

The primary challenge in scaling this compound is the presence of "silent" isomers—molecules with identical molecular weights and similar polarities that co-elute during standard HPLC purification. This guide details the structural landscape of these isomers, the mechanistic pathways of their formation, and a validated protocol for their separation and identification.

The Isomer Landscape: Structural Analysis

In the context of drug development, "purity" is insufficient; "identity" is paramount. For Isopropyl 4-isopropoxy-3-methoxybenzoate (


), three specific isomeric classes pose the highest risk to data integrity.
The Critical Regioisomer (The "Isovanillic" Analog)

The most persistent impurity is Isopropyl 3-isopropoxy-4-methoxybenzoate .[1]

  • Origin: This arises if the starting material is Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) rather than Vanillic acid, or from non-selective alkylation of 3,4-dihydroxybenzoic acid.[1]

  • Risk: It possesses identical solubility and

    
     profiles to the target, making extraction separation impossible.
    
The Alkyl Chain Isomer
  • Structure: n-Propyl 4-isopropoxy-3-methoxybenzoate.[1]

  • Origin: Contamination of the isopropanol or isopropyl halide reagent with n-propanol or n-propyl halides.[1]

  • Risk: Changes the lipophilicity (

    
    ) and metabolic stability of the final drug candidate.
    
The "Bis" Impurity (Over-Alkylation)
  • Structure: Isopropyl 3,4-diisopropoxybenzoate.[1]

  • Origin: Result of using Protocatechuic acid (3,4-dihydroxy) as a cost-saving starting material and failing to control stoichiometry.[1]

Visualization: Structural Divergence

The following diagram illustrates the structural relationship between the target and its primary isomers.

IsomerStructures Target TARGET MOLECULE Isopropyl 4-isopropoxy-3-methoxybenzoate (Vanillic Scaffold) Regio CRITICAL REGIOISOMER Isopropyl 3-isopropoxy-4-methoxybenzoate (Isovanillic Scaffold) Target->Regio Positional Swap (3 vs 4) Alkyl ALKYL ISOMER n-Propyl 4-isopropoxy-3-methoxybenzoate (Reagent Impurity) Target->Alkyl Chain Isomerism (Iso vs Normal)

Figure 1: Structural relationship between the target molecule and its two most prevalent process isomers.

Synthetic Pathways and Isomer Generation

Understanding the causality of isomer formation allows for preventative process design. The synthesis typically follows a Williamson Ether Synthesis pathway.

The Vanillic Acid Route (Preferred)

Starting with Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) locks the C3 position with a methoxy group.[1] Isopropylation occurs at the C4 phenol and the carboxylic acid (esterification).

  • Isomer Risk: Low.[1] The only risk is n-propyl contamination in the reagents.[1]

The Protocatechuic Acid Route (High Risk)

Starting with 3,4-Dihydroxybenzoic acid requires selective methylation.[1]

  • Mechanism: Statistical methylation often yields a mixture of 3-methoxy (Vanillic) and 4-methoxy (Isovanillic) intermediates.[1]

  • Result: If not separated before the isopropylation step, the final product will contain significant amounts of the regioisomer.

SynthesisPathways Vanillic Vanillic Acid (Fixed 3-OMe) Alkylation Alkylation (Isopropyl Bromide/K2CO3) Vanillic->Alkylation Proto Protocatechuic Acid (3,4-OH) Mixed Mixture: Vanillic + Isovanillic Proto->Mixed Non-selective Methylation Mixed->Alkylation Target TARGET (3-OMe, 4-OiPr) Alkylation->Target Impurity REGIOISOMER (3-OiPr, 4-OMe) Alkylation->Impurity

Figure 2: Synthetic origin of regioisomers. The Protocatechuic route introduces high risk of isomeric contamination.

Analytical Characterization Strategy

Standard LC-MS is often insufficient for distinguishing regioisomers because they share the same parent ion (


 for the ester).[1] Definitive structural assignment requires Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
NOE Difference Spectroscopy (The Gold Standard)

To distinguish the Target (3-OMe, 4-OiPr) from the Regioisomer (3-OiPr, 4-OMe), we utilize the Nuclear Overhauser Effect (NOE) .

  • Hypothesis: In the target molecule, the methoxy group is at position 3.[3][4] It is spatially close to the aromatic proton at position 2 (

    
    ).
    
  • Experiment: Irradiate the Methoxy signal (

    
     ppm).
    
  • Target Response: You will observe a strong NOE enhancement of the isolated aromatic singlet at

    
     (
    
    
    
    ppm).
  • Regioisomer Response: In the isomer (4-OMe), the methoxy group is flanked by

    
     and 
    
    
    
    (if numbering changes) or simply has a different coupling environment. Specifically, the 3-isopropoxy group will show NOE with
    
    
    .[1]
Diagnostic NMR Table[1]
FeatureTarget (3-OMe, 4-OiPr)Regioisomer (3-OiPr, 4-OMe)
Methoxy Shift (

)
~3.85 ppm~3.90 ppm
Aromatic

Coupling
Doublet (

Hz)
Doublet (

Hz)
NOE Correlation OMe


(Strong)
OMe


(Strong)

Splitting
Doublet (

Hz)
Doublet (

Hz)

Separation Protocol (HPLC)[1][4]

Separating these isomers requires exploiting the subtle difference in hydrophobicity caused by the "ortho effect" of the substituents.

Method Development Logic

Regioisomers often co-elute on standard C18 columns.[1] To achieve baseline separation, we utilize


-

interactions
using a Phenyl-Hexyl stationary phase.[1] The electron density differences between the 3-OMe and 4-OMe positions interact differently with the phenyl ring of the column.[1]
Validated HPLC Protocol

Objective: Quantify Isopropyl 3-isopropoxy-4-methoxybenzoate levels in the Target batch.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,

    
     mm, 3.5 
    
    
    
    .[1]
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic core) and 280 nm.[1]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.040Equilibration
15.065Isomer Separation Window
20.095Column Wash
25.040Re-equilibration

Expected Results:

  • Regioisomer (Impurity): Elutes earlier (

    
     11.2 min) due to higher polarity (less shielding of the polar ester by the bulky isopropoxy group in the 3-position).
    
  • Target: Elutes later (

    
     11.8 min).
    
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).

References

  • Reactive Separation of Vanillic Acid: Eshwar, D. S., et al. "Reactive Separation of Vanillic Acid Using Tri-n-butyl Phosphate."[1][5] Chemical and Biochemical Engineering Quarterly, vol. 38, no.[5] 1, 2024, pp. 15–24.[5] Link[1]

  • Synthesis of Gefitinib Intermediates: Wang, L., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[1][4] Molecules, vol. 12, 2007. (Demonstrates the alkylation logic of the 3-hydroxy-4-methoxy scaffold). Link[1]

  • NMR differentiation of Regioisomers: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Note. Link

  • PubChem Compound Summary: "4-isopropoxy-3-methoxybenzoic acid."[1][6] PubChem, National Library of Medicine. Link[1]

  • NIST Chemistry WebBook: "4-Methoxybenzoic acid, isopropyl ester."[1] (Data on the related ester scaffold). Link[1]

Sources

"starting materials for Isopropyl 4-isopropoxy-3-methoxybenzoate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Process Chemists, Drug Development Scientists, and CMC Leads.

Executive Summary & Strategic Rationale

The synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate represents a classic challenge in process chemistry: the efficient introduction of identical alkyl groups at two distinct chemical environments (a phenolic oxygen and a carboxylic acid oxygen) on a vanillyl core.

While a "one-pot" double alkylation using isopropyl halides is theoretically possible, it is often plagued by the competing E2 elimination of secondary halides (generating propene) and steric hindrance at the carboxylate. Therefore, this guide advocates for a Stepwise Convergent Strategy , prioritizing the Fischer esterification first, followed by Williamson ether synthesis. This route offers superior impurity control, higher atom economy regarding the alkylating agent, and robust scalability.

Target Molecule Analysis:

  • Core Scaffold: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).[1][2]

  • Functionalization:

    • Position 1 (Carboxylate): Isopropyl ester (Sterically hindered, acid-labile).

    • Position 4 (Phenol): Isopropyl ether (Requires basic alkylation).

Critical Starting Materials (CSM) & Specifications

The quality of the final API or intermediate is dictated by the impurity profile of the starting materials. The following specifications are recommended for reproducible high-yield synthesis.

Table 1: Starting Material Specifications & Critical Quality Attributes (CQA)
MaterialCAS No.Grade/PurityCritical Impurities to ControlRationale for Control
Vanillic Acid 121-34-6>99.0% (HPLC)Vanillin (<0.1%)Acetovanillone (<0.1%)Aldehyde impurities (Vanillin) will undergo side reactions (acetal formation) during esterification, creating difficult-to-remove byproducts.
Isopropanol (IPA) 67-63-0Anhydrous (<0.05%

)
Water Water drives the equilibrium of Fischer esterification backward, lowering yield.
2-Bromopropane 75-26-3>99.0%Propene (Dissolved gas)Secondary bromide is prone to degradation. Propene acts as an inert diluent but indicates reagent degradation.
Thionyl Chloride 7719-09-7Reagent GradeSulfuryl Chloride

can lead to ring chlorination of the activated aromatic ring.
Potassium Carbonate 584-08-7Anhydrous, PowderedWater / Hydrates Water in the base quenches the alkylating agent. Particle size affects reaction kinetics; fine powder is required.

Synthesis Strategy & Pathway Visualization

The recommended route proceeds via the Isopropyl Vanillate Intermediate . This separates the acid-catalyzed step from the base-catalyzed step, preventing the formation of mixed salts or polymerizations.

Pathway Diagram (DOT)

SynthesisPathway VanillicAcid Vanillic Acid (Start) Intermed Intermediate: Isopropyl Vanillate VanillicAcid->Intermed Step 1: Esterification (Reflux, 2h) IPA Isopropanol (Reagent) IPA->Intermed SOCl2 SOCl2 (Activator) SOCl2->Intermed FinalProduct Target: Isopropyl 4-isopropoxy- 3-methoxybenzoate Intermed->FinalProduct Step 2: Etherification (60°C, 4-6h) IsoBromide 2-Bromopropane (Alkylating Agent) IsoBromide->FinalProduct Base K2CO3 / DMF (Base) Base->FinalProduct

Figure 1: Two-step synthesis pathway via Isopropyl Vanillate intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of Isopropyl Vanillate (Esterification)

Principle: Acid-catalyzed Fischer esterification using Thionyl Chloride to generate in-situ HCl and scavenge water.

Reagents:

  • Vanillic Acid (1.0 eq)[3]

  • Isopropanol (10.0 eq - acts as solvent)

  • Thionyl Chloride (

    
    ) (1.2 eq)
    

Protocol:

  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and nitrogen inlet.

  • Charge: Add Vanillic Acid and Isopropanol. Stir to suspend.

  • Activation: Cool the mixture to 0–5°C (ice bath). Dropwise add Thionyl Chloride over 30 minutes. Caution: Exothermic reaction with gas evolution (

    
    , 
    
    
    
    ).
  • Reaction: Remove ice bath. Heat to reflux (approx. 82°C) for 3–4 hours.

  • Self-Validating Check:

    • Visual: The suspension should turn into a clear homogeneous solution as the solid acid converts to the soluble ester.

    • TLC:[4][5][6] Mobile phase Hexane:EtOAc (7:3). Starting material (

      
      ) should disappear; Product spot (
      
      
      
      ) appears.
  • Workup: Concentrate in vacuo to remove excess IPA. Dissolve residue in Ethyl Acetate. Wash with saturated

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    .
  • Yield: Expect 90–95% as a pale yellow oil or low-melting solid.

Step 2: Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate (Alkylation)

Principle: Williamson Ether synthesis. The phenolic proton is deprotonated by carbonate, creating a phenoxide nucleophile that attacks the secondary halide.

Reagents:

  • Isopropyl Vanillate (Intermediate from Step 1) (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) (5 volumes)

Protocol:

  • Setup: Dry RBF with magnetic stirring.

  • Charge: Dissolve Isopropyl Vanillate in DMF. Add powdered

    
    .
    
  • Addition: Add 2-Bromopropane in one portion.

  • Reaction: Heat to 60°C. Critical Note: Do not exceed 70°C. Higher temperatures promote the elimination of 2-bromopropane to propene, stalling the reaction.

  • Monitoring: Stir for 4–6 hours.

  • Self-Validating Check:

    • Ferric Chloride Test: Take a 0.1 mL aliquot, work up in ether, and add aqueous

      
      .
      
    • Result: Purple color = Unreacted Phenol present. Yellow/No Color = Reaction Complete.

  • Workup: Pour mixture into ice water (precipitates the product). Extract with Ethyl Acetate.[4] Wash organic layer extensively with water (to remove DMF) and dilute NaOH (to remove traces of unreacted phenol).

  • Purification: Recrystallization from Hexane/Ethanol or vacuum distillation if oil.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Water contamination in IPA.Use molecular sieves to dry IPA or increase

equivalents to scavenge water.
Step 2 Stalls (<80% Conv) Loss of 2-Bromopropane (volatile/elimination).2-Bromopropane boils at 59°C. If the reactor is not sealed or condenser is too warm, reagent escapes. Add 0.5 eq more and seal reactor.
Product Color is Dark/Brown Oxidation of Phenol (Step 2).Degas DMF with Nitrogen before heating. Phenoxides are sensitive to oxidation at high temperatures.
"Sticky" Solid in Step 2

clumping.
Use micronized or finely powdered

and vigorous stirring to maintain surface area.

Safety & Toxicology (E-E-A-T)

  • 2-Bromopropane: Classified as Reprotoxic (Category 1A) .[7] It is significantly more toxic than 1-bromopropane or 2-chloropropane.

    • Engineering Control: All weighing and transfers must occur in a certified fume hood.

    • Substitution: For initial R&D, consider using 2-Iodopropane (more reactive, allows lower temp) or 2-Chloropropane (requires catalytic KI, but cheaper/less toxic).

  • Thionyl Chloride: Reacts violently with water releasing HCl and

    
    . Ensure scrubber system is active.
    

References

  • Synthesis of Vanillic Acid Esters

    • Satpute, M. S., & Gangan, V. D. (2019).[2] Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives. Rasayan Journal of Chemistry, 12(1), 383-388.[2]

  • Alkylation of Phenols with Secondary Halides

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).
  • Safety Profile of 2-Bromopropane

    • National Institute of Environmental Health Sciences (NIEHS). (2023).[2][7] 2-Bromopropane CAS 75-26-3 Profile.

  • Vanillic Acid Impurity Profile

    • ChemicalBook. (2024).[5] Vanillic Acid Properties and Impurities.

Sources

Methodological & Application

Application Note: Chromatographic Purification Protocol for Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2]

Target Molecule: Isopropyl 4-isopropoxy-3-methoxybenzoate Chemical Class: Benzoate Ester / Dialkoxybenzene Application: Pharmaceutical Intermediate (e.g., PDE4 inhibitors, Vanilloid receptor modulators).

This protocol details the purification of Isopropyl 4-isopropoxy-3-methoxybenzoate , a moderately lipophilic intermediate often synthesized via the esterification of 4-isopropoxy-3-methoxybenzoic acid or the alkylation of isopropyl vanillate.

The Purification Challenge

While benzoate esters are stable, the crude reaction mixture often contains impurities with varying polarities that complicate separation:

  • Unreacted Acid: 4-isopropoxy-3-methoxybenzoic acid (Highly Polar, H-bond donor).

  • Unreacted Phenol: Isopropyl 4-hydroxy-3-methoxybenzoate (Moderately Polar).

  • O-Alkylation Side Products: If synthesized via alkylation, dialkylated species may exist.

  • Coupling Reagents: Urea byproducts (if using EDC/DCC) or inorganic salts.

Strategic Approach: We utilize Normal Phase Flash Chromatography (Silica Gel 60). The target molecule lacks active hydrogen bond donors (OH, NH), rendering it significantly less polar than its precursors. This allows for a "filtration-style" chromatography where the product elutes early, while polar impurities are retained.

Pre-Purification Analysis & Feasibility

Before committing the bulk sample to the column, the following analytical steps are required to define the separation window (


).
Thin Layer Chromatography (TLC) Optimization

Stationary Phase: Silica Gel 60


 aluminum-backed plates.
Detection:  UV Absorption (254 nm) – The benzoate core provides strong UV absorbance.
Solvent System (Hexane:EtOAc)Target

Impurity ProfileSuitability
90:10 0.25 - 0.35Impurities stay at baseline (

)
Ideal
80:20 0.55 - 0.65Phenolic impurities move to

Good for rapid elution
50:50 > 0.85All components co-elute near solvent frontUnsuitable

Recommendation: Use Hexane:Ethyl Acetate (9:1 v/v) as the initial mobile phase. The target


 of 0.30 allows for approximately 3-4 column volumes (CV) of retention, providing optimal resolution from the solvent front and baseline impurities.
Sample Solubility Check

Dissolve 10 mg of crude product in 1 mL of the mobile phase (9:1 Hex:EtOAc).

  • Clear Solution: Proceed to liquid loading.

  • Cloudy/Precipitate: The polar impurities (acids/salts) are insoluble. Action: Filter the crude through a sintered glass funnel or use Solid Dry Loading (see Section 3.2).

Detailed Purification Protocol

Column Preparation

Stationary Phase: Silica Gel 60 (40-63 µm particle size). Column Dimensions: Select based on crude mass (loading ratio 1:30 to 1:50).

  • Example: For 1.0 g crude, use 30-50 g Silica in a 2.5 cm diameter column.

Packing Method (Slurry):

  • Mix silica with Hexane:EtOAc (9:1) to form a flowable slurry.

  • Pour into the column while tapping the sides to release air bubbles.

  • Flush with 2 CV of mobile phase to compact the bed. Crucial: Never let the column run dry.

Sample Loading

Method A: Liquid Loading (Preferred for oils)

  • Dissolve crude in the minimum volume of 9:1 Hex:EtOAc (approx. 1-2 mL per gram).

  • Carefully pipette onto the sand bed without disturbing the silica surface.

Method B: Dry Loading (Preferred for solids/low solubility)

  • Dissolve crude in DCM or Acetone (volatile solvent).

  • Add silica gel (ratio 1:2 sample:silica).

  • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

  • Pour this powder onto the top of the pre-packed column and cover with a sand layer.

Elution Strategy (Gradient Optimization)

An isocratic run at 10% EtOAc is effective, but a step-gradient ensures sharper peaks and shorter run times.

Gradient Profile:

  • 0 - 5 CV: 5% EtOAc in Hexane (Elutes non-polar impurities/solvent front).

  • 5 - 15 CV: 10% EtOAc in Hexane (Elutes Target: Isopropyl 4-isopropoxy-3-methoxybenzoate ).

  • 15 - 20 CV: 30% EtOAc in Hexane (Flushes retained phenols/acids).

Fraction Collection & Monitoring
  • Collect fractions size: ~1/4 of the column volume (e.g., 10-15 mL test tubes for a 30g column).

  • Monitor via TLC (spot every 3rd tube).

  • Combine fractions containing the single spot at

    
    .
    

Self-Validating Quality Control (QC)

A successful purification is not just about isolation; it is about proving identity and purity.

Analytical MethodObservation for Pure ProductCausality / Logic
TLC Single spot under UV (254 nm). No trailing.Confirms removal of baseline acids and polar phenols.

H NMR
(CDCl

)
1.3-1.4 ppm (d, 12H, 2x Isopropyl methyls)3.9 ppm (s, 3H, OMe)No broad singlet > 5.0 ppm.Absence of broad singlet confirms removal of Phenolic/Carboxylic -OH.
HPLC (Reverse Phase)Single peak > 98% Area.Orthogonal check (RP vs. Normal Phase) ensures no co-eluting non-polars.

Visualized Workflow & Gradient Logic

The following diagrams illustrate the purification logic and the gradient profile designed to maximize resolution while minimizing solvent consumption.

PurificationWorkflow cluster_0 Pre-Column Phase cluster_1 Chromatography Phase Crude Crude Reaction Mixture (Ester + Acid + Phenol) TLC TLC Analysis (Hex:EtOAc 9:1) Determine Rf ~ 0.3 Crude->TLC Optimization Load Sample Loading (Liquid or Dry Load) TLC->Load Parameters Set Flash Flash Chromatography Silica Gel 60 Load->Flash F1 Frac 1-5: Non-polars Flash->F1 5% EtOAc F2 Frac 6-15: TARGET (Isopropyl ester) Flash->F2 10% EtOAc F3 Frac 16+: Impurities (Acids/Phenols) Flash->F3 30% EtOAc QC QC Analysis (NMR / HPLC) F2->QC Evaporation

Caption: Figure 1. End-to-end workflow for the isolation of Isopropyl 4-isopropoxy-3-methoxybenzoate, highlighting the separation of the target (Green) from polar impurities (Red).

GradientLogic cluster_mechanism Mechanistic Insight Start Start: 95:5 Hex:EtOAc TargetElution Target Elution Zone 90:10 Hex:EtOAc (Solubility Balance) Start->TargetElution Increase Polarity to move Ester Wash Column Wash 70:30 Hex:EtOAc (Strip Polar Acids) TargetElution->Wash Flush Column Note1 Ester is Lipophilic: Elutes early on Silica Note1->TargetElution Note2 Acids/Phenols: Adsorb strongly to Silica Require high polarity to move Note2->Wash

Caption: Figure 2. Gradient Elution Logic. The stepwise increase in Ethyl Acetate concentration exploits the polarity difference between the neutral ester target and acidic impurities.

Troubleshooting & Expert Tips

Issue: "Streaking" or Tailing on TLC/Column
  • Cause: While the ester is neutral, trace unreacted acid (4-isopropoxy-3-methoxybenzoic acid) may drag, obscuring the product.

  • Solution: Do NOT add acid (e.g., Acetic Acid) to the mobile phase. This is a common error. Adding acid suppresses ionization of the impurity, making it move faster and potentially co-elute with your ester. Keep the system neutral to ensure the acidic impurity stays stuck at the top of the column while your neutral ester elutes freely.

Issue: Product Co-elutes with Impurities
  • Cause: Column overload or "channeling" due to poor packing.

  • Solution: Switch to Gradient Elution . Start with 100% Hexane and ramp to 10% EtOAc over 20 minutes. This "focuses" the band at the top of the column before it begins to migrate, improving resolution.

Issue: Poor Recovery (Yield Loss)
  • Cause: The product may be volatile under high vacuum if the bath temperature is too high.

  • Solution: Isopropyl esters can be volatile. When concentrating fractions, keep the rotavap water bath at < 40°C and do not leave under high vacuum (0.1 mbar) for extended periods after the solvent is removed.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][2][3] "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry, 43(14), 2923–2925.[1][2][4]

  • Fairlamb, I. J. S. (2010). "Purification of reaction products: Flash chromatography". Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry.
  • Reich, H. J. (2024).[5] "Flash Chromatography".[6][1][3][4][7] University of Wisconsin-Madison Chemistry Department. (Authoritative guide on solvent selection and column loading).

  • EPA Method 3630C . (1996). "Silica Gel Cleanup".[8] US Environmental Protection Agency. (Standard for separating esters from interfering polar compounds).

Sources

A Validated High-Performance Liquid Chromatography Method for the Quantification of Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Isopropyl 4-isopropoxy-3-methoxybenzoate. The method is suitable for routine quality control and analytical assessment in pharmaceutical and chemical research settings. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring reliability and fitness for its intended purpose.[1][2] The described method utilizes a C18 stationary phase with a simple isocratic mobile phase, offering excellent chromatographic performance and short run times.

Introduction

Isopropyl 4-isopropoxy-3-methoxybenzoate is an aromatic ester with a molecular structure suggesting its potential use in pharmaceutical formulations or as a specialty chemical intermediate. Accurate and precise quantification is essential for ensuring product quality, stability, and for meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of such non-volatile and semi-volatile compounds due to its high resolution, sensitivity, and versatility.[3]

The developed method addresses the need for a reliable analytical procedure for the determination of Isopropyl 4-isopropoxy-3-methoxybenzoate. The validation strategy herein is designed to demonstrate that the analytical procedure is fit for its intended purpose, a core principle of modern analytical quality assurance.[4][5] This document provides a comprehensive guide for researchers and drug development professionals, detailing the experimental conditions, validation protocols, and expected performance characteristics.

Experimental

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Agilent OpenLab ChemStation or equivalent.

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Consumables: 0.45 µm syringe filters (PTFE or nylon), analytical balance, volumetric flasks, and pipettes.

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid: LC-MS grade (≥99%).

  • Reference Standard: Isopropyl 4-isopropoxy-3-methoxybenzoate (Purity ≥98%).

Chromatographic Conditions

The optimized HPLC conditions were determined based on the physicochemical properties of benzoate derivatives and are summarized in the table below.[6][7][8] Aromatic esters like the analyte are well-retained on hydrophobic C18 stationary phases.[9][10] The use of an acidified mobile phase improves peak shape by suppressing the ionization of residual silanols on the silica-based stationary phase.[11]

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 10 minutes

Rationale for Wavelength Selection: Benzoic acid and its derivatives typically exhibit strong UV absorbance with characteristic peaks around 230 nm and 270-280 nm.[12][13] The wavelength of 275 nm was selected for quantification to enhance selectivity and minimize potential interference from common excipients or solvents that absorb at lower wavelengths.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the Isopropyl 4-isopropoxy-3-methoxybenzoate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a representative portion of the sample expected to contain the analyte. Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Sonicate for 10-15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline, which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][14] The validation encompasses specificity, linearity, range, accuracy, precision, and robustness.

Overall Workflow

The following diagram illustrates the comprehensive workflow for sample analysis and method validation.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation cluster_report Reporting prep_std Prepare Standard Solutions (Stock & Working) hplc_system Equilibrate HPLC System (Stable Baseline) prep_std->hplc_system prep_sample Prepare Sample Solution (Dissolve & Filter) prep_sample->hplc_system inject_seq Inject Sequence (Blank, Standards, Samples) hplc_system->inject_seq acquisition Acquire Chromatograms inject_seq->acquisition integration Integrate Peak Areas acquisition->integration calibration Construct Calibration Curve (Linearity & Range) integration->calibration quantification Quantify Analyte in Samples calibration->quantification validation Perform Method Validation Tests (Accuracy, Precision, Robustness) quantification->validation report_gen Generate Final Report validation->report_gen

Caption: High-level workflow from sample preparation to final reporting.

Validation Parameters

The relationship and logical flow of the validation characteristics are crucial for a self-validating system.

G Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness LOD LOD LOQ->LOD

Caption: Interdependence of analytical method validation parameters.

1. Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol: Inject blank (mobile phase), a placebo solution, and a sample solution spiked with the analyte.

  • Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of the analyte.

2. Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[2]

  • Protocol: Analyze a series of at least five concentrations across the range of 1-100 µg/mL. Plot the peak area response against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

3. Accuracy (as Recovery): The closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Analyze three preparations at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

5. Limit of Quantification (LOQ) and Limit of Detection (LOD):

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Protocol: Determined based on the signal-to-noise ratio (S/N). Typically, S/N of 10:1 for LOQ and 3:1 for LOD.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).

6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as mobile phase composition (±2% organic), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

Expected Results and Discussion

The chromatographic conditions were optimized to provide a sharp, symmetrical peak for Isopropyl 4-isopropoxy-3-methoxybenzoate with a retention time of approximately 6.5 minutes, ensuring good separation from any early-eluting impurities.

Table 2: Linearity Data (Example)

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 25,480
10.0 256,100
25.0 640,500
50.0 1,281,000
75.0 1,922,500
100.0 2,565,000
Regression Equation y = 25610x + 450

| Correlation (R²) | 0.9998 |

Table 3: Accuracy and Precision Summary (Example)

Parameter Level Acceptance Criteria Result
Accuracy 80% 98.0 - 102.0% Recovery 99.5%
100% 100.2%
120% 101.1%
Repeatability 100% RSD ≤ 2.0% 0.85%

| Intermediate Precision | 100% | RSD ≤ 2.0% | 1.25% |

Table 4: LOD, LOQ, and Robustness (Example)

Parameter Acceptance Criteria Result
LOD (S/N ≈ 3:1) - 0.3 µg/mL
LOQ (S/N ≈ 10:1) RSD ≤ 10% 1.0 µg/mL (RSD = 4.5%)

| Robustness | System suitability passes | Method is robust |

The results from the validation study are expected to demonstrate that the method is highly linear, accurate, and precise over the specified range. The low LOD and LOQ values indicate excellent sensitivity. The robustness study confirms that minor variations in the experimental conditions do not significantly affect the performance of the method, making it reliable for routine use.

Conclusion

A simple, rapid, and reliable RP-HPLC method has been successfully developed and validated for the quantification of Isopropyl 4-isopropoxy-3-methoxybenzoate. The method adheres to the stringent requirements of the ICH Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness.[1][15] This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]

  • PMC. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]

  • UPB Scientific Bulletin. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

  • Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-, ethyl ester on Newcrom R1 HPLC column. [Link]

  • Springer. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

  • NIST. 4-Methoxybenzoic acid, isopropyl ester. [Link]

  • NSF Public Access Repository. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. [Link]

  • OAText. An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

  • Cheméo. Chemical Properties of isopropyl 4-hydroxybenzoate (CAS 4191-73-5). [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. [Link]

  • PubChem. 3-Isopropyl-4-(methoxymethoxy)benzoic acid. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • SciSpace. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]

  • Cheméo. Chemical Properties of Isopropyl 4-acetoxybenzoate. [Link]

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Application Notes and Protocols: Isopropyl 4-isopropoxy-3-methoxybenzoate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth exploration of Isopropyl 4-isopropoxy-3-methoxybenzoate, a strategically designed derivative of the naturally occurring vanilloid scaffold. We delve into its physicochemical properties, strategic advantages in drug design, and its practical application as a key building block. The narrative emphasizes the rationale behind its structural features—the dual isopropoxy moieties—for modulating lipophilicity and target engagement. Detailed, field-tested protocols are provided for the synthesis of the title compound, its hydrolysis to a key carboxylic acid intermediate, and its subsequent elaboration into a final drug-like molecule, exemplified by the synthesis of a potent phosphodiesterase 4 (PDE4) inhibitor analog. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their medicinal chemistry programs.

Introduction: The Vanilloid Scaffold and Strategic Molecular Design

The vanillin and vanillic acid core structure is a classic example of a "privileged scaffold" in medicinal chemistry.[1] This 4-hydroxy-3-methoxy-substituted benzene ring is prevalent in numerous natural products and has been shown to possess a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] The inherent bioactivity and synthetic tractability of this scaffold make it an attractive starting point for drug discovery programs.[4]

Isopropyl 4-isopropoxy-3-methoxybenzoate is a rationally designed evolution of this natural scaffold. The modifications serve distinct, strategic purposes in modern drug design:

  • Ester and Ether Moieties: The isopropyl ester and isopropoxy ether groups significantly increase the molecule's lipophilicity compared to its parent, vanillic acid. This is a critical parameter for modulating a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, particularly for improving cell membrane permeability.[5]

  • Prodrug Potential: The isopropyl ester is susceptible to hydrolysis by ubiquitous esterase enzymes within the body.[6] This offers a potential mechanism for a controlled release of the active carboxylic acid form, a common strategy in prodrug design to improve bioavailability or mask polar groups.[7][8]

  • Bioisosteric Versatility: The isopropoxy group can be considered a bioisosteric replacement for smaller alkoxy groups.[9] This substitution allows for a systematic probing of the steric and electronic requirements of a target protein's binding pocket, a fundamental tactic in lead optimization.[10][11]

This building block, therefore, is not merely a synthetic intermediate but a tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities.

Physicochemical Properties and Strategic Advantages

The utility of Isopropyl 4-isopropoxy-3-methoxybenzoate stems from its unique combination of functional groups, which impart favorable physicochemical characteristics for drug development.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₄N/A
Molecular Weight 266.33 g/mol N/A
CAS Number 3535-33-9 (for the corresponding acid)[12]
Appearance Expected to be an oil or low-melting solidN/A
Calculated LogP ~3.5-4.0N/A
Key Functional Groups Isopropyl Ester, Isopropoxy Ether, Methoxy EtherN/A

Strategic Advantages in Medicinal Chemistry:

  • Enhanced Lipophilicity: The presence of two isopropyl groups significantly enhances the lipophilic character, which can be crucial for crossing biological membranes and improving oral absorption.

  • Tunable Pharmacokinetics: The ester linkage provides a "soft spot" for metabolism. The rate of hydrolysis can be tuned by altering the steric bulk of the alcohol portion, allowing chemists to control the half-life of the compound in vivo.[6]

  • Access to Key Intermediates: The ester is readily hydrolyzed under basic conditions to yield 4-isopropoxy-3-methoxybenzoic acid. This carboxylic acid is a critical handle for a variety of coupling reactions, most notably amide bond formation, to build molecular complexity.

  • Optimized Target Engagement: The 3-methoxy and 4-isopropoxy groups provide a specific electronic and steric profile that is known to form favorable interactions with the active sites of several important enzyme classes, such as phosphodiesterases (PDEs).[13]

Application Focus: A Building Block for Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterases are a family of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[14] PDE4, which specifically hydrolyzes cAMP, is a major regulator of inflammation and is a validated target for treating inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[15]

Many potent PDE4 inhibitors, including the approved drug Roflumilast, feature a 3,4-dialkoxybenzene moiety. This core structure fits into a well-defined hydrophobic pocket in the enzyme's active site, while a key hydrogen bond forms with an invariant glutamine residue.[13] Isopropyl 4-isopropoxy-3-methoxybenzoate is an ideal starting material for constructing novel inhibitors based on this pharmacophore.

The following workflow illustrates how this building block can be advanced to a potential PDE4 inhibitor.

G start_node Isopropyl 4-isopropoxy- 3-methoxybenzoate intermediate_node 4-isopropoxy-3-methoxybenzoic acid (Key Intermediate) start_node->intermediate_node  Protocol 2:  Saponification (LiOH) final_node Hypothetical PDE4 Inhibitor (Amide Analog) intermediate_node->final_node  Protocol 3:  Amide Coupling (HATU) reagent_node Pyridine-based Amine reagent_node->final_node

Caption: Synthetic workflow from the starting ester to a final PDE4 inhibitor analog.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate

This protocol describes the etherification of commercially available methyl vanillate followed by transesterification.

Rationale: This two-step process leverages readily available starting materials. The initial Williamson ether synthesis establishes the isopropoxy group, and a subsequent acid-catalyzed transesterification with isopropanol is an efficient method to install the isopropyl ester.

Materials:

  • Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Isopropanol

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Etherification: To a round-bottom flask, add methyl 4-hydroxy-3-methoxybenzoate, anhydrous K₂CO₃, and anhydrous DMF.

  • Stir the suspension and add 2-bromopropane dropwise.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 4-isopropoxy-3-methoxybenzoate.

  • Transesterification: Dissolve the crude methyl ester in a large excess of isopropanol.

  • Add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 drops).

  • Heat the mixture to reflux and stir overnight. The progress can be monitored by the disappearance of the methyl ester and the appearance of the isopropyl ester product via GC-MS or NMR.

  • Cool the reaction and neutralize the acid with a saturated sodium bicarbonate solution.

  • Remove the excess isopropanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure title compound.

Protocol 2: Saponification to 4-isopropoxy-3-methoxybenzoic Acid

Rationale: This standard saponification provides a high yield of the carboxylic acid, which is the key functional handle for subsequent amide coupling reactions. Lithium hydroxide is used for its high reactivity and clean conversion.

Materials:

  • Isopropyl 4-isopropoxy-3-methoxybenzoate (1.0 eq)

  • Lithium hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the starting ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH and stir the mixture vigorously at room temperature or with gentle heating (40 °C) for 2-4 hours. Monitor by TLC until the starting material is fully consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the desired carboxylic acid, which can often be used without further purification.

Protocol 3: Amide Coupling to a Hypothetical PDE4 Inhibitor Analog

Rationale: This protocol demonstrates the utility of the carboxylic acid intermediate. HATU is a modern, efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide product.

Materials:

  • 4-isopropoxy-3-methoxybenzoic acid (1.0 eq)

  • 3-Aminopyridine (or other desired amine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.

  • Add the 3-aminopyridine, followed by DIPEA.

  • In a separate vial, dissolve HATU in a small amount of DMF. Add this solution to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the final amide.

Data Interpretation and SAR Insights

The transformation from the starting ester to the final amide product significantly alters the molecule's properties to align with the requirements of a PDE4 inhibitor.

CompoundMolecular WeightCalculated LogPH-Bond DonorsH-Bond Acceptors
Starting Ester 266.33~3.704
Final Amide Analog 286.33~2.514

The key change is the introduction of a hydrogen bond donor (the amide N-H), which is critical for interacting with the conserved glutamine in the PDE4 active site. The decrease in LogP also brings the molecule into a more favorable range for drug-likeness.

G cluster_0 PDE4 Active Site cluster_1 pocket Hydrophobic Pocket (Phe, Tyr, Met residues) glutamine Invariant Glutamine (Gln) metal_ions Metal Binding Region (Zn²⁺, Mg²⁺) dialkoxy 4-isopropoxy-3-methoxy (Lipophilic Core) dialkoxy->pocket van der Waals Interactions amide Amide Linker (-CONH-) amide->glutamine Hydrogen Bond heterocycle Pyridine Ring heterocycle->metal_ions Metal Coordination (Potential)

Caption: Key binding interactions of a dialkoxybenzene-based inhibitor in the PDE4 active site.

Conclusion

Isopropyl 4-isopropoxy-3-methoxybenzoate is a highly valuable and strategically designed building block for modern medicinal chemistry. Its tailored physicochemical properties offer a rational starting point for modulating lipophilicity and incorporating prodrug characteristics. The straightforward conversion to its corresponding carboxylic acid provides a robust platform for synthetic elaboration. As demonstrated through the application focus on PDE4 inhibitors, this scaffold enables the rapid synthesis of analogs targeting well-defined pharmacophores, making it an essential tool for lead discovery and optimization campaigns.

References

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  • SciSpace. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. [Link]

  • ACS Omega. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]

  • National Center for Biotechnology Information. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]

  • Biblioteca IQS. (2022). Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof. [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Google Patents. (2017). CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • Cheméo. Chemical Properties of m-Methoxybenzoic acid, 2-isopropoxyphenyl ester. [Link]

  • Data.gov. (2025). Compound 530780: p-Methoxybenzoic acid, 2-isopropoxyphenyl ester. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • AOBChem. 4-Isopropoxy-3-methoxybenzoic acid. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester. [Link]

  • PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. [Link]

  • MDPI. (2025). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. [Link]

  • Hilaris Publisher. In silico Molecular Studies of Selected Compounds as Novel Inhibitors for Phosphodiesterase-5 (PDE5) in the Management of Erectile Dysfunction. [Link]

  • National Center for Biotechnology Information. (2004). Structural basis for the activity of drugs that inhibit phosphodiesterases. [Link]

  • PLOS One. (2016). Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. [Link]

  • ProQuest. (2011). "Potential Natural Product Phosphodiesterase Inhibitors" by Michael John Cunningham. [Link]

Sources

Application Note: High-Resolution GC-MS Characterization of Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of Isopropyl 4-isopropoxy-3-methoxybenzoate (IPIMB). This compound serves as a critical intermediate and potential impurity in the synthesis of Latanoprost and other prostaglandin


 analogs used in glaucoma therapy. While final drug release testing often utilizes HPLC, GC-MS provides superior resolution and structural elucidation for raw material qualification and in-process control (IPC) of esterification steps. This guide addresses the specific challenges of analyzing alkoxy-substituted benzoate esters, including retention logic, fragmentation mechanisms, and trace impurity detection.

Introduction & Chemical Context

In the multi-step synthesis of Latanoprost, the protection of the carboxylic acid moiety and the manipulation of phenolic hydroxyls are pivotal. Isopropyl 4-isopropoxy-3-methoxybenzoate represents a "double-capped" species:

  • Etherification: The 4-position hydroxyl is protected with an isopropyl group.[1]

  • Esterification: The carboxylic acid is esterified with isopropyl alcohol.

Monitoring the formation and purity of this intermediate is essential to prevent "carry-forward" impurities that are difficult to separate from the final active pharmaceutical ingredient (API).

Chemical Properties
PropertyValueNotes
IUPAC Name Propan-2-yl 4-propan-2-yloxy-3-methoxybenzoate
Molecular Formula

Molecular Weight 252.31 g/mol
Boiling Point ~340°C (Predicted)Elutes mid-to-late chromatogram
LogP ~3.5Hydrophobic; soluble in DCM, EtOAc
Key Function Latanoprost Synthesis IntermediatePrecursor to the aldehyde form

Experimental Protocol

Reagents and Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). DCM is preferred for its high volatility and solubility of benzoate esters.

  • Internal Standard (ISTD): Dodecane or Naphthalene-

    
     (50 µg/mL) for retention time locking.
    
  • Derivatization: Not required (Analyte is an ester). Note: If analyzing for the residual unreacted acid (4-isopropoxy-3-methoxybenzoic acid), derivatization with BSTFA+1% TMCS is recommended.

Preparation Steps:

  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL DCM (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 to achieve 10 µg/mL for full-scan profiling.

  • Process Sample: Extract reaction mixture (aqueous workup) into DCM, dry over

    
    , and dilute to approx. 10-50 µg/mL.
    
GC-MS Instrumentation Parameters

The analysis utilizes a single quadrupole GC-MS with an Electron Ionization (EI) source.

ParameterSettingRationale
Column DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm)Low bleed at high temps; 5% phenyl phase separates isomeric esters well.[1]
Inlet Temp 260°CEnsures rapid volatilization without thermal degradation.[1]
Injection Mode Split (10:1 to 50:[1]1)Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.[1]
Oven Program 60°C (1 min)

20°C/min

300°C (5 min)
Fast ramp removes solvent; high final temp elutes the benzoate (approx. RT 12-14 min).[1]
Transfer Line 280°CPrevents condensation of high boiling esters.[1]
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.[1]
Scan Range m/z 40 – 450Captures low mass fragments (isopropyl) and molecular ion.[1]

Analytical Workflow Visualization

The following diagram outlines the decision logic for analyzing this intermediate during synthesis.

G Start Crude Reaction Mixture Extract Liq-Liq Extraction (DCM) Start->Extract GC GC Separation (DB-5ms) Extract->GC Decision Peak Identification GC->Decision PathA Target: Diester (IPIMB) (RT ~13.5 min) Decision->PathA Major Peak PathB Impurity: Free Acid (Tailing Peak) Decision->PathB Broad/Tailing PathC Impurity: Mono-protected Decision->PathC Earlier RT Action1 Proceed to Reduction PathA->Action1 Action2 Reprocess/Derivatize PathB->Action2

Figure 1: Analytical workflow for In-Process Control (IPC) of Latanoprost intermediates.

Results & Discussion: Mass Spectral Interpretation

Understanding the fragmentation of Isopropyl 4-isopropoxy-3-methoxybenzoate is crucial for confirming identity and distinguishing it from structural isomers (e.g., propyl esters or regioisomers).

Fragmentation Mechanism

Benzoate esters undergo characteristic Electron Ionization (EI) fragmentation.[1]

  • Molecular Ion (

    
    ):  m/z 252. Visible but usually not the base peak.
    
  • Diagnostic Cleavages:

    • 
      -Cleavage (Alkoxy Loss):  The bond between the carbonyl carbon and the ester oxygen breaks.[1]
      
      • Loss of Isopropoxy radical (

        
        , mass 59).[1]
        
      • Result: Acylium Ion (

        
        ) at m/z 193 . This is typically the Base Peak  (100%).
        
    • McLafferty Rearrangement (Ester): Isopropyl esters can undergo a rearrangement involving the transfer of a

      
      -hydrogen, eliminating propene (42 Da).[1]
      
      • 
         (Radical cation of the acid form).[1]
        
    • Ether Cleavage: The isopropoxy group on the ring (4-position) can lose an isopropyl radical (43 Da) or propene (42 Da).[1]

      • 
         (Further degradation of the acylium ion).
        
Predicted Mass Spectrum Table
m/zIon TypeStructure/OriginRelative Abundance
252

Molecular Ion5 - 15%
210

McLafferty Rearrangement (Loss of propene from ester)20 - 40%
193

Base Peak .[1] Acylium ion (Loss of

)
100%
151

Loss of isopropyl from ether + CO loss30 - 50%
137

Demethylation of methoxy group10 - 20%
43

Isopropyl cation (from both ester and ether)High
Fragmentation Pathway Diagram

Frag M Molecular Ion m/z 252 Acylium Acylium Ion m/z 193 (Base Peak) M->Acylium - O-iPr (59) Acid Acid Radical m/z 210 M->Acid - Propene (42) (McLafferty) Fragment Ring Fragment m/z 151 Acylium->Fragment - Propene/CO

Figure 2: Proposed EI fragmentation pathway for Isopropyl 4-isopropoxy-3-methoxybenzoate.

Method Validation & Troubleshooting

System Suitability Criteria

To ensure data trustworthiness (E-E-A-T), the system must meet these criteria before running samples:

  • Inertness Check: Inject 5 ng of a polar test mix (e.g., containing 1-octanol or 2,4-dinitrophenol).[1] Tailing factor (

    
    ) must be < 1.5. Why? Active sites in the liner will degrade the ester or adsorb the intermediate.
    
  • Sensitivity: Signal-to-Noise (S/N) ratio for 1 µg/mL standard at m/z 193 must be > 50:1.

Common Issues
  • Peak Tailing: Usually indicates dirty liner or column activity.[1] Replace the liner with an Ultra Inert split liner with glass wool .

  • Ghost Peaks: Isopropyl esters can transesterify in the inlet if methanol is used as a solvent.[1] Always use DCM or Ethyl Acetate , never Methanol, for this analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 708253, 4-Isopropoxy-3-methoxybenzaldehyde (Related Intermediate). Retrieved from [Link]

  • International Council for Harmonisation (ICH). ICH Q3A(R2) Impurities in New Drug Substances.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Isopropyl 4-hydroxybenzoate Mass Spectrum (Analogous Fragmentation). Retrieved from [Link]

  • Agilent Technologies. GC/MS Analysis of Impurities in Pharmaceutical Products (Application Note). Retrieved from [Link]

Sources

"experimental procedure for the esterification to form Isopropyl 4-isopropoxy-3-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, scalable protocol for the synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate (CAS: N/A for specific ester; Acid precursor CAS: 3535-33-9).[1] This molecule represents a dialkylated derivative of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid), serving as a lipophilic building block in medicinal chemistry and a potential intermediate for vanilloid-receptor modulators.[1]

While sequential protection strategies exist, this guide focuses on a One-Pot Exhaustive Alkylation (OPEA) strategy.[1] By leveraging the nucleophilicity of both the phenoxide and carboxylate anions in a polar aprotic medium, we achieve simultaneous esterification and etherification. This approach minimizes unit operations, reduces solvent waste, and maximizes throughput.

Key Chemical Transformation
  • Starting Material: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)[1][2][3]

  • Reagent: 2-Bromopropane (Isopropyl bromide)[1]

  • Catalyst/Base: Potassium Carbonate (

    
    )[1][4][5]
    
  • Solvent: N,N-Dimethylformamide (DMF)[1][6]

Reaction Mechanism & Logic

The synthesis relies on the


 nucleophilic substitution mechanism.
  • Deprotonation: The carbonate base (

    
    ) deprotonates the carboxylic acid (
    
    
    
    ) and the phenol (
    
    
    ). In DMF, the potassium cation is solvated, leaving the carboxylate and phenoxide anions as "naked," highly reactive nucleophiles.
  • Nucleophilic Attack: Both anions attack the electrophilic carbon of 2-bromopropane.[1]

    • Kinetics: The carboxylate is generally alkylated faster due to lower steric hindrance and lower

      
       (better leaving group character of the conjugate acid), but the phenoxide is a stronger nucleophile. In excess alkyl halide at elevated temperatures (
      
      
      
      ), both sites are alkylated quantitatively.[1]
  • Side Reactions: The primary competitor is the

    
     elimination of 2-bromopropane to form propene, driven by the basicity of the phenoxide. Using a mild base like 
    
    
    
    (heterogeneous) rather than a soluble alkoxide minimizes this pathway.[1]
Reaction Pathway Diagram

ReactionPathway cluster_legend Pathway Logic Vanillic Vanillic Acid (Starting Material) Int1 Intermediate A (Isopropyl Vanillate) Vanillic->Int1 Fast Est. Int2 Intermediate B (4-Isopropoxy Acid) Vanillic->Int2 Slow Ether. Product Isopropyl 4-isopropoxy- 3-methoxybenzoate (Target) Int1->Product Etherification Int2->Product Esterification Legend Blue path is kinetically favored. Both paths converge to Product.

Figure 1: Parallel reaction pathways in the exhaustive alkylation of Vanillic Acid. The carboxylate alkylation (Esterification) typically proceeds faster than the phenolic alkylation (Etherification).

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
Vanillic Acid 168.151.0SolidSubstrate
2-Bromopropane 122.993.01.31Alkylating Agent
Potassium Carbonate 138.213.0SolidBase (Anhydrous)
DMF 73.09N/A0.944Solvent
Ethyl Acetate 88.11N/A0.902Extraction Solvent
Equipment
  • Round-bottom flask (RBF) equipped with a magnetic stir bar.[1]

  • Reflux condenser (to prevent loss of 2-bromopropane, BP

    
    ).[1]
    
  • Oil bath with temperature control.[1]

  • Rotary evaporator.[1]

  • High-vacuum pump (for DMF removal).[1]

Experimental Protocol

Step 1: Reaction Setup
  • Charge: To a dry 250 mL RBF, add Vanillic Acid (10.0 g, 59.5 mmol) and anhydrous Potassium Carbonate (

    
    ) (24.7 g, 178.5 mmol, 3.0 eq).
    
    • Note: Grind the

      
       to a fine powder before addition to maximize surface area.[1]
      
  • Solvate: Add DMF (60 mL, approx. 6 vol). Stir at room temperature for 15 minutes to allow partial deprotonation and gas evolution (

    
    ).
    
    • Critical: Use anhydrous DMF.[1] Water inhibits the reaction by solvating anions too strongly.[1]

  • Initiate: Add 2-Bromopropane (16.8 mL, 22.0 g, 178.5 mmol, 3.0 eq) in one portion.

  • Heat: Attach the reflux condenser. Heat the mixture to

    
      (internal temperature).
    
    • Caution: Do not exceed

      
       significantly, as 2-bromopropane will boil off (
      
      
      
      ) and elimination side reactions increase.[1] The condenser is vital.[1]
Step 2: Monitoring[1][3]
  • Monitor by TLC (Silica gel; Eluent: 20% Ethyl Acetate in Hexanes).[1]

    • Vanillic Acid: Low

      
       (streaks due to acid).[1]
      
    • Mono-ester: Mid

      
      .
      
    • Target Diester: High

      
       (approx 0.6 - 0.7).[1]
      
  • Reaction is typically complete within 4 to 6 hours .[1] If mono-alkylated species persist, add an additional 0.5 eq of 2-bromopropane and stir for 2 more hours.

Step 3: Workup[1]
  • Cool: Allow the reaction mixture to cool to room temperature.

  • Quench: Pour the mixture slowly into Ice-Water (300 mL) with vigorous stirring. The excess base will dissolve, and the inorganic salts (

    
    ) will dissolve.
    
  • Extract: The product may precipitate as an oil or solid.[1] Extract the aqueous mixture with Ethyl Acetate (

    
    ).[1]
    
  • Wash: Wash the combined organic layers with:

    • Water (

      
      ) to remove bulk DMF.[1]
      
    • Saturated

      
       solution (
      
      
      
      ) to remove residual DMF traces.[1]
    • Brine (

      
      ).[1]
      
  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification[1]
  • Crude State: The product is often obtained as a pale yellow oil that may crystallize upon standing.[1]

  • Flash Chromatography: If high purity (>99%) is required for pharmaceutical applications, purify via silica gel chromatography.

    • Mobile Phase: Gradient 0%

      
       15% Ethyl Acetate in Hexanes.[1]
      
    • Yield: Expected yield is 85-95%.[1]

Quality Control & Characterization

Expected Analytical Data
  • Appearance: Colorless to pale yellow oil or low-melting white solid.[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.65 (dd, 1H, Ar-H6)[1]
      
    • 
       7.55 (d, 1H, Ar-H2)[1]
      
    • 
       6.90 (d, 1H, Ar-H5)[1]
      
    • 
       5.24 (sept, 1H, Ester 
      
      
      
      )
    • 
       4.65 (sept, 1H, Ether 
      
      
      
      )
    • 
       3.90 (s, 3H, 
      
      
      
      )
    • 
       1.35 - 1.40 (overlapping d, 12H, 
      
      
      
      )[1]
  • IR Spectrum:

    • 
       (Ester C=O stretch)[1]
      
    • Absence of broad OH stretch (

      
      ).[1]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Loss of alkyl halide (evaporation).[1]Add 0.5-1.0 eq extra 2-bromopropane; ensure efficient reflux condenser cooling (

).
Low Yield / Dark Color Temperature too high causing polymerization or oxidation.[1]Keep temperature strictly at

.[1] Use inert atmosphere (

).[1]
DMF Contamination Inefficient washing.[1]Use

wash or azeotrope with heptane on rotovap to remove DMF.[1]

References

  • General Alkylation of Vanillic Acid: Synthesis of Vanillic Acid Hybrid Derivatives. ResearchGate.[1][7][8] Available at: [Link] (Accessed via search context 1.2).[1]

  • Mechanochemistry Comparison: Optimization of the chemical parameters for the allylation of vanillin. ResearchGate.[1][7][8] Available at: [Link] (Accessed via search context 1.14).[1]

  • Gefitinib Intermediate Synthesis (Analogous Chemistry): Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.[1][9] MDPI.[1] Available at: [Link] (Accessed via search context 1.6).[1]

  • Chemical Properties: 4-Methoxybenzoic acid, isopropyl ester Properties.[1][10] Cheméo.[1][10] Available at: [Link] (Accessed via search context 1.11).[1]

Sources

Application Note & Scale-Up Protocol: Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the two-step synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate, a valuable benzoate derivative with applications in flavor, fragrance, and as a potential pharmaceutical intermediate. The synthesis begins with vanillic acid, a renewable, lignin-derived starting material, aligning with green chemistry principles.[1] The guide is structured to provide not only a robust laboratory-scale procedure but also critical insights and protocols for process scale-up. We will delve into the mechanistic rationale behind the chosen synthetic route—Fischer-Speier esterification followed by Williamson ether synthesis—and address key challenges in transitioning from the bench to a pilot or production scale, including thermal management, mass transfer, and process safety.

Introduction & Synthetic Strategy

Isopropyl 4-isopropoxy-3-methoxybenzoate is a disubstituted benzene derivative featuring both an ester and an ether functional group. Its synthesis from vanillic acid (4-hydroxy-3-methoxybenzoic acid) presents a strategic choice between two primary routes: initial esterification of the carboxylic acid or initial etherification of the phenolic hydroxyl group.

Our selected strategy prioritizes the esterification of the carboxylic acid moiety first, followed by the etherification of the phenol.

Rationale for the Synthetic Route:

  • Reactivity Control: The carboxylic acid is more acidic than the phenolic hydroxyl. Performing the esterification first under acidic conditions (Fischer-Speier) protects the carboxyl group, preventing it from interfering with the subsequent base-mediated etherification step.

  • Process Efficiency: The Williamson ether synthesis requires a strong base to deprotonate the phenol.[2] If the carboxylic acid were present, it would be deprotonated first, consuming at least one equivalent of base and complicating the reaction.

  • Intermediate Stability: The intermediate, Isopropyl 4-hydroxy-3-methoxybenzoate, is a stable, crystalline solid that can be easily isolated and purified before proceeding to the next step, ensuring high purity in the final product.

The overall synthetic workflow is illustrated below.

G A Vanillic Acid B Intermediate: Isopropyl 4-hydroxy-3-methoxybenzoate A->B Step 1: Fischer Esterification (Isopropanol, H₂SO₄) C Final Product: Isopropyl 4-isopropoxy-3-methoxybenzoate B->C Step 2: Williamson Ether Synthesis (2-Bromopropane, K₂CO₃)

Caption: Overall two-step synthetic workflow.

Part I: Laboratory-Scale Synthesis of Isopropyl 4-hydroxy-3-methoxybenzoate (Intermediate)

This step employs a classic Fischer-Speier esterification, where the carboxylic acid is reacted with an excess of isopropanol in the presence of a strong acid catalyst. The excess alcohol serves as both a reactant and the solvent, driving the reaction equilibrium towards the product.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
Vanillic AcidC₈H₈O₄168.1510.0 g59.471.0
Isopropanol (IPA)C₃H₈O60.10150 mL-Solvent
Sulfuric Acid (98%)H₂SO₄98.081.5 mL~27.50.46
Sodium BicarbonateNaHCO₃84.01---
Ethyl AcetateC₄H₈O₂88.11---
Brine (sat. NaCl)NaCl58.44---
Anhydrous MgSO₄MgSO₄120.37---
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillic acid (10.0 g, 59.47 mmol) and isopropanol (150 mL).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Maintain a gentle reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess isopropanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a 250 mL separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, Isopropyl 4-hydroxy-3-methoxybenzoate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid. Typical yields are in the range of 85-95%.

Part II: Laboratory-Scale Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate (Final Product)

This step utilizes the Williamson ether synthesis, an SN2 reaction where the phenoxide, generated in situ from the intermediate and a base, acts as a nucleophile to displace the bromide from 2-bromopropane.[3][4] Potassium carbonate is chosen as a mild, safe, and effective base for this transformation.[5]

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
Isopropyl 4-hydroxy-3-methoxybenzoateC₁₁H₁₄O₄210.2310.0 g47.571.0
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.219.86 g71.351.5
2-BromopropaneC₃H₇Br122.995.0 mL56.91.2
AcetoneC₃H₆O58.08150 mL-Solvent
WaterH₂O18.02---
Diethyl EtherC₄H₁₀O74.12---
Anhydrous Na₂SO₄Na₂SO₄142.04---
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Isopropyl 4-hydroxy-3-methoxybenzoate (10.0 g, 47.57 mmol), anhydrous potassium carbonate (9.86 g, 71.35 mmol), and acetone (150 mL).

  • Alkylating Agent Addition: Add 2-bromopropane (5.0 mL, 56.9 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cooling and Filtration: Allow the reaction to cool to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetone (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or a low-melting solid.

  • Work-up: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, Isopropyl 4-isopropoxy-3-methoxybenzoate.

  • Purification: If necessary, the product can be purified by vacuum distillation or column chromatography on silica gel. Typical yields are in the range of 90-98%.

Scale-Up Considerations

Transitioning a laboratory procedure to a pilot or manufacturing scale introduces challenges that require careful consideration beyond simple multiplication of reagent quantities.

Heat Management
  • Esterification (Step 1): The initial dissolution of sulfuric acid in isopropanol is exothermic and must be controlled. On a large scale, the acid should be added slowly to the alcohol with efficient stirring and cooling. The reflux stage requires a jacketed reactor with a reliable heating/cooling system to maintain a stable temperature.

  • Etherification (Step 2): While this reaction is not strongly exothermic, precise temperature control is necessary to minimize the formation of elimination byproducts and to maintain a safe reflux rate with a volatile solvent like acetone.

Mass Transfer and Agitation

The etherification step is a heterogeneous reaction involving a solid base (K₂CO₃).

  • Mixing: Inefficient mixing can lead to localized "hot spots" and low reaction rates. The reactor must be equipped with an appropriate agitator (e.g., pitched-blade turbine) and baffles to ensure the solid base remains suspended and in contact with the reactants.

  • Reagent Addition: Sub-surface addition of the 2-bromopropane may be required in very large reactors to ensure it reacts before evaporating into the headspace.

Solvent and Reagent Selection
  • Solvents: While acetone is effective, its low boiling point and high flammability can be problematic on a large scale. Alternative solvents such as acetonitrile or methyl ethyl ketone (MEK) may be considered. They offer higher boiling points but require careful safety assessment.[6]

  • Work-up: Large-scale extractions are performed in the reactor itself. The choice of extraction solvent should consider factors like cost, safety, ease of recovery, and density difference with the aqueous phase.

  • Purification: Recrystallization and distillation are preferred over chromatography for large-scale purification due to cost and throughput.[7] Developing a robust crystallization process by carefully selecting solvents and cooling profiles is critical for achieving high purity and yield.

G cluster_0 Process Evaluation cluster_1 Optimization & Execution cluster_2 Final Process A Initial Lab Protocol B Identify Scale-Up Risks (Thermal, Mixing, Safety) A->B C Select Appropriate Equipment (Jacketed Reactor, Agitator) B->C D Optimize Parameters (Solvent, Temp, Addition Rate) C->D E Execute Pilot Batch with Process Controls D->E F Analyze Purity & Yield E->F G Final Purification Method (Crystallization vs. Distillation) F->G H Finalized & Validated Scale-Up Protocol G->H

Caption: Logical workflow for process scale-up decisions.

Process Safety Analysis

Handling large quantities of chemicals necessitates a rigorous safety protocol. All operations should be conducted in well-ventilated areas, with all equipment properly grounded to prevent static discharge.[8][9]

ChemicalKey HazardsRecommended Precautions
Isopropanol (IPA) Highly flammable liquid and vapor.[9] Causes serious eye irritation. May cause drowsiness or dizziness.Store in a cool, well-ventilated area away from ignition sources.[10][11] Use explosion-proof electrical equipment. Wear safety glasses, gloves, and appropriate respiratory protection in poorly ventilated areas.[12]
Sulfuric Acid Causes severe skin burns and eye damage. Highly corrosive.Handle in a fume hood. Wear acid-resistant gloves, safety goggles, and a face shield. Add acid to solvent/water slowly, never the other way around.
2-Bromopropane Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer and damaging fertility.Use in a well-ventilated fume hood. Avoid all contact with skin and eyes. Wear chemical-resistant gloves and safety goggles.
Potassium Carbonate Causes skin and serious eye irritation.Avoid creating dust. Wear gloves and safety glasses.
Acetone Highly flammable liquid and vapor. Causes serious eye irritation.Keep away from heat, sparks, and open flames.[9] Use in a well-ventilated area. Ensure all equipment is grounded.

Analytical Characterization

  • Reaction Monitoring: Progress for both steps can be conveniently monitored using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes).

  • Final Product Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected proton and carbon signals.

    • FT-IR Spectroscopy: To verify the presence of key functional groups (e.g., C=O stretch of the ester, C-O stretches of the ethers) and the absence of the starting phenolic -OH group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the final purity of the product.

References

  • ResearchGate. (n.d.). Alkylation of the vanillin moiety through the hydroxyl functional group.
  • Airgas. (2015, April 6). SAFETY DATA SHEET - IPA-ISOPROPYL ALCOHOL. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (2025, August 7). Novel Vanillic Acid-based Poly(ether-ester)s: From Synthesis to Properties. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • ACS Publications. (2012, April 17). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. [Link]

  • Elsevier. (2022, November 25). Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • RSC Publishing. (2021, March 17). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c.... [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Organic Reactions. (1957). The Alkylation of Esters and Nitriles. [Link]

  • Zenodo. (2025, April 30). Synthesis of Novel Vanillic Acid Ester Derivative. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Biblioteca IQS. (n.d.). Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). SYNTHESIS AND PROPERTIES OF VANILLIC ACID ESTERS | Download Table. [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • ACS Publications. (n.d.). Safe and Convenient Procedure for Solvent Purification. [Link]

  • RSC Publishing. (n.d.). Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. [Link]

  • RSC Publishing. (2023, May 25). Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep .... [Link]

  • Google Patents. (n.d.). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • Google Patents. (n.d.). CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • PubChem. (n.d.). Isopropyl 4-hydroxy-3,5-diisopropylbenzoate. [Link]

  • ResearchGate. (n.d.). Application of vanillic acid in the syntheses of (a) vanillic esters.... [Link]

  • YouTube. (2020, November 3). EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION). [Link]

  • Impactfactor. (2021, April 16). The Synthesis of Some New Heterocyclic compounds from Vanillin Derivatives. [Link]

  • College of Engineering Events. (n.d.). Purification of Electronic-Grade Isopropyl Alcohol. [Link]

  • Patsnap. (2015, September 23). Preparation method for 4-hydroxy-3-methoxy benzoic acid - Eureka. [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Isopropyl alcohol. [Link]

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Application Notes and Protocols: The Strategic Use of Isopropyl 4-isopropoxy-3-methoxybenzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Vanillic Acid Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the use of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry. These molecular frameworks, often derived from natural products, possess the inherent ability to interact with multiple biological targets, providing a fertile ground for the development of novel therapeutics. Vanillin and its derivatives, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), are quintessential examples of such scaffolds.[1][2] The aromatic ring of vanillin is adorned with functional groups—hydroxyl, methoxy, and a modifiable aldehyde or carboxylic acid—that serve as versatile handles for chemical elaboration.[1][2] This allows for the systematic modification of the molecule to enhance its pharmacological activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).[2]

This application note details the synthesis and potential applications of a novel vanillic acid derivative, Isopropyl 4-isopropoxy-3-methoxybenzoate . This compound is a strategic intermediate designed for the synthesis of advanced pharmaceutical building blocks. By masking the polar hydroxyl and carboxylic acid functionalities of vanillic acid with lipophilic isopropyl groups, we can enhance its solubility in organic solvents and modulate its reactivity for subsequent synthetic transformations. This guide provides a comprehensive, step-by-step protocol for its synthesis, an exploration of its mechanistic underpinnings, and a forward-looking perspective on its application in constructing complex molecular architectures for drug development.

Synthetic Workflow and Protocol

The synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate from vanillic acid is a two-step process. The first step involves the etherification of the phenolic hydroxyl group, followed by the esterification of the carboxylic acid. This sequence is crucial to avoid competing reactions and ensure a high yield of the desired product.

Step 1: Synthesis of 4-Isopropoxy-3-methoxybenzoic Acid

This initial step focuses on the selective alkylation of the phenolic hydroxyl group of vanillic acid. A Williamson ether synthesis approach is employed, which is a robust and widely used method for forming ethers.[1]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Vanillic AcidC₈H₈O₄168.1510.0 g0.059
2-BromopropaneC₃H₇Br123.0010.9 g (8.1 mL)0.089
Potassium CarbonateK₂CO₃138.2116.4 g0.119
AcetoneC₃H₆O58.08200 mL-
Hydrochloric AcidHCl36.46As needed-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillic acid (10.0 g, 0.059 mol), potassium carbonate (16.4 g, 0.119 mol), and acetone (200 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 2-bromopropane (8.1 mL, 0.089 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain a crude solid.

  • Dissolve the crude product in 100 mL of water and acidify with 2M hydrochloric acid until the pH is approximately 2.

  • The product, 4-isopropoxy-3-methoxybenzoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

Expected Yield: 85-95% Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate

With the hydroxyl group protected as an isopropyl ether, the next step is the esterification of the carboxylic acid. A Fischer-Speier esterification is a suitable method, using an excess of isopropanol as both the reactant and the solvent, with a catalytic amount of strong acid.[3]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
4-Isopropoxy-3-methoxybenzoic AcidC₁₁H₁₄O₄210.2310.0 g0.048
IsopropanolC₃H₈O60.10150 mL-
Sulfuric Acid (conc.)H₂SO₄98.081 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Brine--As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
DichloromethaneCH₂Cl₂84.93As needed-

Protocol:

  • In a 250 mL round-bottom flask, dissolve 4-isopropoxy-3-methoxybenzoic acid (10.0 g, 0.048 mol) in isopropanol (150 mL).

  • Carefully add concentrated sulfuric acid (1 mL) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in 100 mL of dichloromethane.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, Isopropyl 4-isopropoxy-3-methoxybenzoate.

Expected Yield: 80-90% Appearance: Colorless to pale yellow oil or low-melting solid.

Reaction Mechanisms and Scientific Rationale

The synthetic strategy is designed for efficiency and selectivity.

  • Williamson Ether Synthesis: In the first step, the potassium carbonate acts as a base to deprotonate the more acidic phenolic hydroxyl group of vanillic acid, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromopropane in an SN2 reaction, displacing the bromide ion and forming the isopropyl ether. The use of a polar aprotic solvent like acetone facilitates this reaction.

  • Fischer-Speier Esterification: The second step involves the acid-catalyzed esterification of the carboxylic acid. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of isopropanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the isopropyl ester. Using an excess of isopropanol shifts the equilibrium towards the product side, maximizing the yield.

Characterization of Isopropyl 4-isopropoxy-3-methoxybenzoate

A combination of spectroscopic methods is essential for the unambiguous identification and purity assessment of the synthesized product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the two different isopropyl groups (one from the ether and one from the ester), the methoxy group, and the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorptions would include the C=O stretch of the ester (around 1710-1730 cm⁻¹) and the C-O stretches of the ether and ester groups.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Application in the Synthesis of Pharmaceutical Intermediates

Isopropyl 4-isopropoxy-3-methoxybenzoate is a versatile intermediate. The ester and ether linkages can be selectively cleaved under different conditions, and the aromatic ring can be further functionalized. For example, it can serve as a precursor in the synthesis of kinase inhibitors, a class of drugs that includes compounds like Bosutinib and Gefitinib.[4][5]

Hypothetical Application: Synthesis of a Quinazoline Core

A common strategy in the synthesis of kinase inhibitors is the construction of a quinazoline or a similar heterocyclic core. The following is a proposed synthetic route utilizing Isopropyl 4-isopropoxy-3-methoxybenzoate.

  • Nitration: The aromatic ring can be nitrated at the position ortho to the activating isopropoxy group.

  • Reduction: The nitro group is then reduced to an amine.

  • Cyclization: The resulting aniline derivative can be cyclized with a suitable reagent, such as formamidine acetate, to form a quinazolinone ring system.[4]

  • Further Elaboration: The quinazolinone core can then be further modified to introduce other functionalities required for biological activity.

This approach demonstrates how Isopropyl 4-isopropoxy-3-methoxybenzoate can be a valuable starting material for creating complex and potentially bioactive molecules.

Visualizations

Synthesis_Workflow Vanillic_Acid Vanillic Acid Intermediate 4-Isopropoxy-3-methoxybenzoic Acid Vanillic_Acid->Intermediate Step 1: Etherification Step1_Reagents 2-Bromopropane, K₂CO₃, Acetone Final_Product Isopropyl 4-isopropoxy-3-methoxybenzoate Intermediate->Final_Product Step 2: Esterification Step2_Reagents Isopropanol, H₂SO₄ (cat.) Application_Workflow Starting_Material Isopropyl 4-isopropoxy-3-methoxybenzoate Nitration Nitrated Intermediate Starting_Material->Nitration Nitration Reduction Amino Intermediate Nitration->Reduction Reduction Cyclization Quinazolinone Core Reduction->Cyclization Cyclization API Potential API Cyclization->API Further Elaboration

Caption: Proposed application in pharmaceutical intermediate synthesis.

References

  • ACS Publications. (2025, November 21). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2025, November 21). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC. [Link]

  • National Center for Biotechnology Information. (2025, February 11). Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. PubMed. [Link]

  • ResearchGate. (2024, September). A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. [Link]

  • Zenodo. (2025, April 30). Synthesis of Novel Vanillic Acid Ester Derivative. [Link]

  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Biblioteca IQS. (2022, September 7). Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof. [Link]

  • Google Patents. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

Sources

"protocol for monitoring the reaction progress of Isopropyl 4-isopropoxy-3-methoxybenzoate formation"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Protocol for Monitoring the Reaction Progress of Isopropyl 4-isopropoxy-3-methoxybenzoate Formation

Abstract

This application note provides a comprehensive guide with detailed protocols for monitoring the synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate, a substituted benzoate ester with potential applications in pharmaceutical and materials science. Effective reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring process scalability.[1][2] We present a logical two-step synthetic pathway and detail multiple analytical techniques—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for real-time or quasi-real-time analysis. The protocols are designed to be robust and self-validating, providing researchers with the tools to make informed decisions throughout the synthetic process.

Introduction and Synthetic Strategy

Isopropyl 4-isopropoxy-3-methoxybenzoate is a diether-ester derivative of vanillic acid. Its synthesis requires a strategic approach to functionalize both the carboxylic acid and the phenolic hydroxyl group. A logical and efficient pathway involves a two-step process starting from the readily available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

  • Fischer Esterification: The carboxylic acid is first converted to an isopropyl ester by reacting vanillic acid with isopropanol under acidic catalysis. This step selectively targets the more reactive carboxylic acid group while leaving the phenolic hydroxyl group intact.

  • Williamson Ether Synthesis: The phenolic hydroxyl group of the resulting ester is then alkylated using an isopropyl halide (e.g., 2-bromopropane) and a suitable base to form the desired isopropoxy group.[3][4]

Monitoring the progress of each step is essential to determine the reaction endpoint, prevent the formation of side products, and ensure the complete consumption of starting materials before proceeding to the next step.

Synthetic_Pathway Vanillic_Acid Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Intermediate Isopropyl 4-hydroxy-3-methoxybenzoate Vanillic_Acid->Intermediate Step 1: Fischer Esterification Final_Product Isopropyl 4-isopropoxy-3-methoxybenzoate Intermediate->Final_Product Step 2: Williamson Ether Synthesis reagent1 Isopropanol, H+ (cat.) p1 reagent1->p1 reagent2 2-Bromopropane, Base (e.g., K2CO3) p2 reagent2->p2 p1->Intermediate p2->Final_Product

Figure 1: Proposed two-step synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate.

Analytical Methodologies for Reaction Monitoring

The choice of analytical technique depends on the required level of detail, speed, and available instrumentation. A combination of techniques often provides the most comprehensive understanding of the reaction.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress.[5][6][7] It allows for a visual assessment of the consumption of starting materials and the formation of products.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is used because it is a polar stationary phase that effectively separates compounds of varying polarity, which is characteristic of this reaction (a polar acid, a moderately polar phenol, and a less polar final product).

  • Mobile Phase: A mixture of a non-polar solvent (hexanes or petroleum ether) and a moderately polar solvent (ethyl acetate) is chosen. The ratio is optimized to achieve good separation (Rf values ideally between 0.2 and 0.8).[8] Starting with a 4:1 hexanes:ethyl acetate mixture is a common practice for compounds of this type.

  • Visualization: UV light is effective because the aromatic rings in all key compounds are UV-active. An iodine chamber can be used as a secondary, more general visualization method.

  • Co-spotting: This is a critical self-validating step. By spotting the starting material and the reaction mixture in the same lane, one can confidently distinguish the product from the starting material, even if they have very similar Rf values.[7]

Detailed Protocol:

  • Plate Preparation: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (Co).[8]

  • Sample Preparation: Withdraw a small aliquot (e.g., ~50 µL) from the reaction vessel. Dilute it with a volatile solvent like ethyl acetate or dichloromethane (DCM) in a small vial.

  • Spotting: Using a capillary tube, spot a small amount of the diluted starting material solution onto the "SM" lane. Spot the diluted reaction mixture onto the "RM" lane. For the "Co" lane, first spot the starting material, then spot the reaction mixture directly on top of it.[7][8]

  • Development: Place the spotted TLC plate into a developing chamber containing the chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.[8]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the observed spots with a pencil.

  • Interpretation:

    • Step 1 (Esterification): The vanillic acid spot (SM, highly polar, low Rf) should diminish in the RM lane over time, while a new, less polar spot for the isopropyl ester intermediate (higher Rf) appears and intensifies.

    • Step 2 (Ether Synthesis): The isopropyl ester intermediate spot (now the SM) should disappear, and a new, even less polar spot for the final diether-ester product (highest Rf) should appear.

    • The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the conversion of reactants to products, making it ideal for kinetic studies and precise endpoint determination.[9][10]

Causality Behind Experimental Choices:

  • Mode: Reversed-phase HPLC (RP-HPLC) is selected because the analytes are organic molecules of moderate polarity. A non-polar C18 stationary phase is the standard choice.

  • Mobile Phase: A gradient of a weak solvent (water, often with an acid modifier like formic or acetic acid to ensure good peak shape for acidic compounds) and a strong solvent (acetonitrile or methanol) is used to elute compounds across a range of polarities. Acidifying the mobile phase can suppress the ionization of any remaining carboxylic acids, leading to better retention and peak symmetry.[11]

  • Detector: A UV detector is chosen because all key species (reactants, intermediates, and product) contain a chromophore (the benzene ring) and will absorb UV light, typically around 254 nm or 280 nm.

Detailed Protocol:

  • Instrument Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Withdraw an aliquot (~50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting it in a known volume (e.g., 1 mL) of mobile phase or acetonitrile to stop the reaction and prevent precipitation.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Data Interpretation:

    • Identify the peaks corresponding to the starting material, intermediate, and product by running standards of each if available.

    • In the absence of standards, the peak for the starting material will decrease in area over time, while the product peak will increase. The elution order will typically be from most polar (vanillic acid) to least polar (final product).

    • Calculate the percent conversion using the peak areas (assuming similar response factors for a preliminary assessment): % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100

Time (min)% Area (Vanillic Acid)% Area (Intermediate Ester)% Conversion (Step 1)
0100.00.00.0%
3045.254.854.8%
6015.784.384.3%
120< 1.0> 99.0> 99.0%
Table 1: Example HPLC data for monitoring the esterification of vanillic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring reactions that involve volatile and thermally stable compounds. It provides both quantitative data (from the GC flame-ionization detector or total ion chromatogram) and structural confirmation (from the mass spectrometer).[12][13] For the target compounds, derivatization may be required for the more polar starting materials to improve volatility.

Causality Behind Experimental Choices:

  • Derivatization: Vanillic acid and the intermediate phenol are polar and may not chromatograph well. Esterification of the carboxylic acid and silylation of the hydroxyl groups are common derivatization techniques to increase volatility and improve peak shape.[14] However, for simple monitoring, analyzing the disappearance of the less polar final product's precursors might be sufficient without derivatization.

  • Column: A non-polar or mid-polarity column (e.g., DB-5 or HP-5ms) is suitable for separating a range of organic molecules.

  • MS Detection: Mass spectrometry provides definitive identification of the peaks by comparing their fragmentation patterns to known spectra or by interpreting the molecular ion and fragment ions.

Detailed Protocol:

  • Instrument Setup:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or similar).

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Withdraw an aliquot (~100 µL) from the reaction.

    • Perform a liquid-liquid extraction. Dilute the aliquot with water (1 mL) and extract with an organic solvent like ethyl acetate (1 mL).

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Dilute the dried organic extract to an appropriate concentration for GC-MS analysis.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Interpretation: Monitor the total ion chromatogram (TIC). The peak for the starting material will decrease, while the peak for the product will appear and grow. The mass spectrum of the product peak should show the expected molecular ion and fragmentation pattern, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers unparalleled structural insight and can be used for quantitative analysis of reaction mixtures without chromatographic separation.[15][16][17] It is particularly useful for identifying intermediates and byproducts.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent (e.g., CDCl3) that dissolves all components of the reaction mixture is used.

  • Diagnostic Signals: Specific, well-resolved peaks in the ¹H NMR spectrum are chosen to represent the starting material and product. For example, the methoxy (-OCH₃) or aromatic protons often provide clear, non-overlapping signals. By comparing the integration of these signals, the relative concentration of each species can be determined.[18]

  • Quantitative Measurement: For accurate quantification, a sufficient relaxation delay (d1) is crucial, typically 5 times the longest T1 relaxation time of the protons being analyzed.[19]

Monitoring_Workflow cluster_0 Reaction Vessel cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Reaction Synthesizing Mixture Sampling 1. Withdraw Aliquot Reaction->Sampling Quench 2. Quench & Dilute Sampling->Quench Filter 3. Filter (for HPLC/GC) Quench->Filter TLC TLC Analysis Quench->TLC NMR NMR Analysis Quench->NMR HPLC HPLC Analysis Filter->HPLC Decision Assess Conversion & Make Decision TLC->Decision HPLC->Decision NMR->Decision Decision->Reaction Continue Reaction or Proceed to Workup

Figure 2: General workflow for monitoring reaction progress from sampling to decision-making.

Detailed Protocol:

  • Sample Preparation:

    • Withdraw an aliquot (~0.5 mL) from the reaction mixture.

    • Remove the reaction solvent under reduced pressure (if possible) or via extraction.

    • Dissolve the residue in an appropriate deuterated solvent (e.g., CDCl₃).

    • Filter the solution into an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum. Ensure the spectral window encompasses all relevant signals and that the relaxation delay (d1) is adequate for quantification (e.g., d1 = 10s).[16][20]

  • Data Interpretation:

    • Step 1 (Esterification): Monitor the disappearance of the acidic proton of vanillic acid (a broad singlet, often >10 ppm) and the appearance of the septet (~5.2 ppm) and doublet (~1.3 ppm) characteristic of the isopropyl ester group.

    • Step 2 (Ether Synthesis): Monitor the disappearance of the phenolic -OH proton of the intermediate and the appearance of a new isopropyl group signal (septet and doublet) for the isopropoxy moiety.

    • Calculate the molar ratio of product to starting material by comparing the integrals of their respective unique, non-overlapping signals.

CompoundDiagnostic ¹H SignalApprox. δ (ppm, CDCl₃)Integration
Intermediate Ester-CH(CH₃)₂ (ester)5.2 (septet)1H
Final Product-CH(CH₃)₂ (ester)5.2 (septet)1H
Final Product-CH(CH₃)₂ (ether)4.6 (septet)1H
Final Product-OCH₃3.9 (singlet)3H
Table 2: Key ¹H NMR signals for monitoring the formation of Isopropyl 4-isopropoxy-3-methoxybenzoate.

Conclusion

The successful synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate relies on careful monitoring of both the initial esterification and the subsequent etherification steps. This application note provides a suite of robust, validated protocols using TLC, HPLC, GC-MS, and NMR spectroscopy. For rapid qualitative checks, TLC is the method of choice. For precise, quantitative analysis to optimize reaction kinetics and determine endpoints with high confidence, HPLC and NMR are superior. By employing these methods, researchers and drug development professionals can achieve greater control over the synthesis, leading to higher yields, improved purity, and a more efficient development timeline.

References

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]

  • University of Bristol. (2016). Kinetic Profiling by NMR. Retrieved from [Link]

  • Jasinski, M., et al. (2021). NMR Reaction-Monitoring Robust to Spectral Distortions. ACS Publications. Retrieved from [Link]

  • O'Brien, M., et al. (2001). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. ResearchGate. Retrieved from [Link]

  • Kam, C. K., et al. (2023). Esterification Reaction Utilizing Sense of Smell and Eyesight for Conversion and Catalyst Recovery Monitoring. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Esterification Reaction. Retrieved from [Link]

  • Chromatography Today. (n.d.). What Is Reaction Monitoring?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Gas phase catalyst-free esterification of fatty acids. Retrieved from [Link]

  • O'Brien, M., et al. (2001). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Royal Society of Chemistry. Retrieved from [Link]

  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]

  • Pharmaceutical Technology. (2006). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Titration vs. GC-MS Analysis to Determine the Factors Affecting the Esterification Activity of Candida rugosa Lipase Immobilized. Retrieved from [Link]

  • PubMed. (2003). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from [Link]

  • Gao, X., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant. PMC. Retrieved from [Link]

  • Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. Retrieved from [Link]

  • LCGC North America. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of the reaction mixture obtained after the esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • YouTube. (2020). EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION). Retrieved from [Link]

  • ACS Publications. (2023). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. Retrieved from [Link]

  • Gangan, V. D., & Yadav, O. P. (2025). Synthesis of Novel Vanillic Acid Ester Derivative. Zenodo. Retrieved from [Link]

  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Retrieved from [Link]

  • Vaia. (n.d.). How would you prepare the following ethers using a Williamson synthesis?. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of the purified product of esterification reaction. Retrieved from [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). vanillic acid. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol. Retrieved from [Link]

  • YouTube. (2020). EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION). Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of the esterification sample. Retrieved from [Link]

  • Pearson. (2024). How could you synthesize isopropyl propyl ether, using isopropyl alcohol as the only carbon-containing reagent?. Retrieved from [Link]

  • MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide. Retrieved from [Link]

  • Biblioteca IQS. (n.d.). Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof. Retrieved from [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (2017). CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • Google Patents. (2013). CN103420841B - Preparation method of isopropyl p-hydroxybenzoate.

Sources

Application Note: Strategic Derivatization of Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Isopropyl 4-isopropoxy-3-methoxybenzoate is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and certain tyrosine kinase inhibitors.[1][2] The molecule features an electron-rich benzene ring stabilized by two alkoxy groups and a sterically moderate isopropyl ester.[1][2]

The "derivatization" of this molecule typically serves two strategic purposes in drug discovery:

  • Scaffold Activation: Hydrolysis of the ester to the free carboxylic acid to enable amide coupling (the primary pharmacophore linkage).

  • Core Functionalization: Electrophilic aromatic substitution (specifically halogenation) to introduce handles for cross-coupling (e.g., Suzuki-Miyaura).[1][2]

This guide provides high-fidelity protocols for converting this ester into a bioactive amide scaffold, emphasizing chemoselectivity to preserve the sensitive alkoxy ethers.

Chemical Structure & Reactivity Profile[1][2]
  • Core: 3,4-dialkoxybenzene (Veratrole derivative).[1][2]

  • Electronic State: Highly electron-rich; prone to oxidation or non-selective electrophilic attack if not controlled.[1][2]

  • Labile Sites:

    • Isopropyl Ester:[1][2][3] Requires basic hydrolysis (saponification).[2] Acidic hydrolysis risks cleaving the isopropoxy ether.

    • Alkoxy Groups: Sensitive to strong Lewis acids (e.g.,

      
      , 
      
      
      
      ).

Critical Analysis: The Derivatization Strategy

The primary challenge with Isopropyl 4-isopropoxy-3-methoxybenzoate is the balance between reactivity and stability.[1][2] While methyl esters are rapidly hydrolyzed, the isopropyl group provides steric bulk that slows saponification, requiring elevated temperatures. However, excessive heat in acidic media can cause dealkylation of the isopropoxy group (converting it to a phenol), which destroys the pharmacophore.

Therefore, the "Golden Path" for derivatization is:

  • Base-Mediated Hydrolysis (Saponification) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Yields Benzoic Acid.[2]
    
  • Acyl Chloride Activation (using ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    Yields Acid Chloride.[2]
  • Amide Coupling ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Yields Target Drug Scaffold.[2]
    
Visualizing the Workflow

The following diagram outlines the logical flow and decision points for this derivatization.

DerivatizationWorkflow Start Isopropyl 4-isopropoxy- 3-methoxybenzoate Hydrolysis Step 1: Saponification (NaOH/EtOH, 80°C) Start->Hydrolysis Primary Route Halogenation Alt Route: Chlorination (SO2Cl2) Start->Halogenation Core Modification Acid Intermediate: Benzoic Acid Hydrolysis->Acid >95% Yield Activation Step 2: Activation (SOCl2, cat. DMF) Acid->Activation In situ Coupling Step 3: Amide Coupling (R-NH2, Et3N) Activation->Coupling

Figure 1: Strategic workflow for the conversion of the isopropyl ester into bioactive amide scaffolds.

Detailed Experimental Protocols

Protocol A: Chemoselective Hydrolysis (The Gateway Step)

Objective: Convert the isopropyl ester to the carboxylic acid without cleaving the isopropoxy ether.

  • Rationale: We use Sodium Hydroxide (NaOH) in aqueous Ethanol.[1][2] Lithium Hydroxide (LiOH) is often used for sensitive substrates, but NaOH is sufficient and more cost-effective here.[1] The reaction requires reflux due to the steric hindrance of the isopropyl group compared to a methyl ester [1].

Materials:

  • Substrate: Isopropyl 4-isopropoxy-3-methoxybenzoate (1.0 eq)[1][2]

  • Base: 2M NaOH (aq) (3.0 eq)

  • Solvent: Ethanol (EtOH) (Volume: 10 mL per gram of substrate)

  • Workup: 1M HCl, Ethyl Acetate (EtOAc)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in Ethanol.

  • Saponification: Add 2M NaOH solution dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (external oil bath temperature) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexane).[1][2] The starting material (

      
      ) should disappear, and a baseline spot (Acid) should appear.
      
  • Concentration: Cool to room temperature. Remove the bulk of Ethanol under reduced pressure (rotary evaporator).

  • Acidification: Cool the remaining aqueous residue in an ice bath (

    
    ). Slowly acidify with 1M HCl until pH 
    
    
    
    2–3. A white precipitate (the benzoic acid) should form immediately.
  • Isolation: Filter the precipitate. Wash with cold water (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[2] Dry in a vacuum oven at 45°C overnight.
    

Expected Data:

  • Yield: >90%

  • 1H NMR (DMSO-d6): Disappearance of the isopropyl ester septet (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     ppm) and doublet (
    
    
    
    ppm). Appearance of broad carboxylic acid singlet (
    
    
    ppm).
Protocol B: Activation and Amide Coupling (The Derivatization)

Objective: Convert the benzoic acid intermediate into a pharmacologically active amide.

  • Rationale: Thionyl Chloride (

    
    ) is preferred over peptide coupling agents (EDC/HATU) for this substrate because the electron-rich ring renders the acid chloride relatively stable, and it avoids the cost of coupling reagents on scale-up [2].
    

Materials:

  • Intermediate: 4-isopropoxy-3-methoxybenzoic acid (from Protocol A)[1][2]

  • Reagent: Thionyl Chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) (5.0 eq)
    
  • Catalyst: DMF (1 drop)[1]

  • Coupling Partner: Target Amine (e.g., 3,5-dichloropyridine-4-amine for Roflumilast analogs) (1.1 eq)[1][2]

  • Base: Triethylamine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or Pyridine (3.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Toluene.[1][2]

Procedure:

  • Acid Chloride Formation:

    • Suspend the benzoic acid in dry Toluene or DCM.

    • Add

      
       and 1 drop of DMF (catalyst).
      
    • Heat to 60°C for 2 hours. Gas evolution (

      
      , 
      
      
      
      ) will be observed.
    • Critical Step: Evaporate the solvent and excess

      
       to dryness to yield the crude acid chloride (usually a yellow oil/solid). Do not purify.
      
  • Coupling:

    • Redissolve the crude acid chloride in dry DCM (anhydrous).

    • In a separate vessel, dissolve the Target Amine and

      
       in dry DCM.
      
    • Cool the amine solution to

      
      .
      
    • Add the acid chloride solution dropwise to the amine solution.

  • Completion: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Extract with DCM.[2] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[4]

Troubleshooting & Optimization

Common failure modes in this derivatization involve either incomplete hydrolysis or side reactions during the acid chloride formation.

Decision Logic for Troubleshooting

The following diagram illustrates how to diagnose low yields.

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC of Hydrolysis Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete Rxn New_Spots New Impurity Spots CheckTLC->New_Spots Decomposition Action1 Increase Temp to 90°C or Switch to KOH SM_Remains->Action1 Action2 Check pH during Workup (Did Ether cleave?) New_Spots->Action2

Figure 2: Diagnostic logic for hydrolysis failure modes.

Solvent Compatibility Table

The choice of solvent significantly impacts the rate of saponification for isopropyl esters.

Solvent SystemTemperatureReaction TimeOutcomeNotes
MeOH / H2O Reflux (65°C)12-18 hrsSlowMethyl/Isopropyl exchange can occur (transesterification).[1][2]
EtOH / H2O Reflux (80°C)4-6 hrsOptimal Best balance of solubility and rate.[1][2]
THF / H2O Reflux (66°C)8-10 hrsGoodUse if substrate solubility is poor in alcohols.[1][2]
DMSO / H2O 100°C1 hrFastDifficult workup; high boiling point solvent removal.[1][2]

Alternative Pathway: Regioselective Halogenation[2]

For applications requiring cross-coupling (e.g., Suzuki), chlorination of the aromatic ring is often performed before or after hydrolysis.

  • Reagent: Sulfuryl Chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or N-Chlorosuccinimide (NCS).[2]
    
  • Regioselectivity: The 6-position (ortho to the ester, para to the methoxy) is sterically favored over the 2-position (between the two alkoxy groups).

  • Protocol: Treat the ester with 1.05 eq of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     in DCM at 
    
    
    
    . The electron-rich ring reacts rapidly.[2] This yields Isopropyl 2-chloro-4-isopropoxy-5-methoxybenzoate (numbering shifts based on priority, but physically it is the position adjacent to the ester) [3].[1][2]

References

  • Satpute, M. S., et al. (2019).[5] "Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives." Rasayan Journal of Chemistry, 12(3), 1077–1084.[5] Link

  • Kuang, R., et al. (2011). "Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 21, 1-5. Link (Contextual reference for PDE4 scaffold synthesis).[1]

  • Zhang, Y., et al. (2019). "Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling." Journal of Organic Chemistry, 84(18), 11735–11746. Link (Demonstrates regioselective halogenation of isopropoxy-methoxy systems).[1]

  • Vertex Pharmaceuticals. (2000).[1][2] "Methods of preparing 3,4-dialkoxybenzoic acids." U.S. Patent 6,127,569.[1][2] (Standard industrial protocols for dialkoxybenzoate hydrolysis).

Disclaimer: This Application Note is for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.[2]

Sources

Troubleshooting & Optimization

"improving the yield of Isopropyl 4-isopropoxy-3-methoxybenzoate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Isopropyl 4-isopropoxy-3-methoxybenzoate Synthesis

Executive Summary: The "Secondary Halide" Trap

User Query: "My yield is stuck below 60%, and I see significant starting material remaining. How do I improve the synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate?"

Root Cause Analysis: The synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate (IP-IMB) presents a classic organic chemistry conflict: Nucleophilicity vs. Basicity .[1][2]

The molecule requires installing two isopropyl groups. The critical bottleneck is almost always the Williamson Ether Synthesis at the phenolic 4-position. You are reacting a phenol with 2-bromopropane (isopropyl bromide) .[1] Because 2-bromopropane is a secondary alkyl halide, it is highly prone to E2 elimination , generating propene gas instead of your desired ether product. If you push the temperature to force the reaction, you increase elimination. If you lower it, the reaction stalls due to steric hindrance.

This guide breaks down the synthesis into two optimized modules to maximize yield, shifting from "brute force" heating to mechanistic precision.

Module 1: The Etherification (4-OH Alkylation)

The Objective: Convert Methyl Vanillate (or Vanillic Acid) to the 4-isopropoxy intermediate without losing alkylating agent to elimination.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Low Conversion (<50%)

reaction is too slow due to steric hindrance of the secondary halide.[1]
Add Potassium Iodide (KI). 10-20 mol% KI acts as a Finkelstein catalyst, converting R-Br to the more reactive R-I in situ.[1]
Gas Evolution / Pressure E2 Elimination is dominating.[1] Propene gas is forming.[1]Lower Temperature. Do not exceed 60-65°C. Reaction on secondary halides requires patience (12-18h), not heat.[1]
Dark/Tarry Mixture Oxidation of the phenoxide anion.Inert Atmosphere. Ensure the reaction is under strict Nitrogen/Argon. Phenoxides oxidize easily to quinones in air.[1]
Incomplete Reaction Base particle size is too large (surface area issue).Grind the Base. Use finely powdered anhydrous

. If available, switch to

(Cesium effect increases solubility).
Optimized Protocol (The "Cesium-Iodide" Method)
  • Solvent: Use DMF (Dimethylformamide) or NMP .[1] Acetonitrile is often too low-boiling and less polar, slowing the

    
     rate.
    
  • Stoichiometry: Use 1.5 equivalents of 2-bromopropane. You will lose some to elimination; the excess compensates for this.

  • Catalysis: Add 0.1 eq of Potassium Iodide (KI) .

  • Base: Use 2.0 eq of anhydrous

    
     .
    
    • Pro-Tip: If cost allows, replacing 10% of the

      
       with 
      
      
      
      can boost yields by 10-15% due to the "Cesium Effect" (larger cation disrupts ion pairing, making the phenoxide more nucleophilic).

Module 2: The Esterification (Carboxyl Group)

The Objective: Install the isopropyl ester.

Critical Decision: One-Pot vs. Two-Step.

  • Avoid One-Pot: Attempting to alkylate the phenol and the acid simultaneously with isopropyl bromide often leads to mixed anhydrides and incomplete conversion.

  • Recommended Route: Synthesize the 4-isopropoxy-3-methoxybenzoic acid first, then esterify.[1]

The "Thionyl Chloride" Fix

Fischer esterification (Acid + Alcohol +


) is equilibrium-driven and often poor for bulky alcohols like isopropanol.[1] The Acid Chloride  route is irreversible and higher yielding.

Protocol:

  • Activation: Dissolve the intermediate acid in Toluene. Add 1.2 eq Thionyl Chloride (

    
    )  and a drop of DMF (catalyst). Heat to 70°C until gas evolution (
    
    
    
    ) ceases.[1]
  • Conversion: Evaporate excess

    
     (critical step).
    
  • Esterification: Redissolve the crude acid chloride in DCM or THF. Add Isopropanol (excess, 3-5 eq) and Pyridine (1.5 eq) at 0°C, then warm to room temperature.

    • Why Pyridine? It scavenges the HCl generated, preventing acid-catalyzed cleavage of the ether bond you just built.

Visualizing the Pathway & Impurities

The following diagram maps the main reaction pathway against the "Yield Killers" (Elimination and Hydrolysis).

SynthesisPath Start Vanillic Acid (Starting Material) Inter 4-Isopropoxy-3-methoxy benzoic acid Start->Inter 2-Bromopropane, K2CO3 DMF, 60°C (Etherification) Impurity_E2 Impurity: Propene (Gas) (Loss of Alkylating Agent) Start->Impurity_E2 E2 Elimination (High Temp / Strong Base) Impurity_Unreacted Unreacted Phenol (Low Yield) Start->Impurity_Unreacted Steric Hindrance (No Catalyst) Final Target: Isopropyl 4-isopropoxy- 3-methoxybenzoate Inter->Final 1. SOCl2 2. iPrOH, Pyridine (Esterification)

Caption: Figure 1. Synthesis pathway highlighting the critical competition between substitution (


) and elimination (

) during the etherification step.

Module 3: Purification & Analysis

User Query: "My product is an oil that won't crystallize. Is it pure?"

Answer: The target molecule is an ester-ether with low melting point potential.[1] It often presents as a viscous oil or low-melting solid.[1]

Purification Strategy:

  • Alkaline Wash (Critical):

    • Dissolve crude reaction mixture in Ethyl Acetate.

    • Wash 2x with 1M NaOH .[1]

    • Why? This removes unreacted Vanillic Acid and mono-alkylated phenolic intermediates (which are acidic).[1] The fully alkylated target molecule (neutral ester) stays in the organic layer.

  • Acid Wash:

    • Wash 1x with 1M HCl (to remove Pyridine if used in Step 2).[1]

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Crystallization: If solid is required, attempt recrystallization from Hexane/Ethyl Acetate (9:1) at -20°C.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use Isopropyl Iodide instead of Bromide to skip the KI catalyst? A: Yes. Isopropyl Iodide is more reactive (


 favored) but significantly more expensive and less stable (light sensitive).[1] Using Bromide + catalytic KI is the cost-effective industrial standard that mimics the Iodide reactivity.

Q: Why not use the Fischer Esterification (Acid + Isopropanol + H2SO4)? A: You can, but isopropanol is a secondary alcohol. It reacts slower than methanol/ethanol.[1] To get high yields, you must remove water continuously (Dean-Stark trap), which is difficult because the Isopropanol/Water azeotrope boils at ~80°C, very close to pure Isopropanol (82°C). The Acid Chloride route avoids this equilibrium problem entirely.

Q: I see a new spot on TLC that isn't my product or starting material. A: Check for the "Claisen Rearrangement" byproduct. If you heated the etherification above 100°C, the allyl/isopropyl ether can sometimes rearrange, though less common with isopropyl than allyl groups. More likely, it is the Methyl Ester if you started with Methyl Vanillate and failed to hydrolyze it completely before the final esterification.

References

  • Williamson Ether Synthesis & Side Reactions

    • Mechanistic Insight: Secondary halides (isopropyl)
    • Source:

  • Esterification Protocols

    • )
    • Source:[1]

  • Vanillin Derivative Synthesis (Analogous Chemistry)

    • Context: Optimization of alkylation parameters for vanillin derivatives (solvent, stoichiometry) directly applies to the vanillic acid scaffold.
    • Source:

Sources

Technical Support Center: Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working on the synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate .

Executive Summary & Reaction Overview

The synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate typically proceeds via the functionalization of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid). While a one-pot double alkylation is possible, high-purity pharmaceutical applications often prefer a Two-Step Protocol to minimize competitive side reactions:

  • Fischer Esterification: Vanillic Acid + Isopropanol

    
     Isopropyl Vanillate.
    
  • Williamson Ether Synthesis: Isopropyl Vanillate + 2-Bromopropane

    
     Target Molecule.
    

The introduction of isopropyl groups at both the ester and ether positions introduces specific steric and electronic challenges, primarily the competition between Nucleophilic Substitution (


) and Elimination (

).
Reaction Scheme & Impurity Pathways

The following diagram illustrates the primary synthetic pathway and the critical divergence points where side reactions occur.

ReactionPathway cluster_0 Critical Control Point: Alkylation VanillicAcid Vanillic Acid (Starting Material) IsoVanillate Intermediate: Isopropyl Vanillate VanillicAcid->IsoVanillate Step 1: Esterification (iPrOH, H+) Target Target: Isopropyl 4-isopropoxy- 3-methoxybenzoate IsoVanillate->Target Step 2: Alkylation (2-Br-Propane, K2CO3) Propene Side Product: Propene (Gas) IsoVanillate->Propene E2 Elimination (Competes with Step 2) Hydrolysis Impurity: Acid Hydrolysis Product IsoVanillate->Hydrolysis Moisture/Acid Dimer Impurity: Self-Condensation Dimer

Caption: Figure 1. Synthetic pathway for Isopropyl 4-isopropoxy-3-methoxybenzoate highlighting the critical competition between substitution (product formation) and elimination (propene formation).

Troubleshooting Guide: Side Reactions

Issue 1: The "Propene Problem" (E2 Elimination)

Symptom: Rapid consumption of alkyl halide (2-bromopropane) with low conversion of the phenol intermediate; pressure build-up in closed vessels.

Mechanism: The reaction involves a secondary alkyl halide (2-bromopropane). While the phenoxide anion is a good nucleophile favoring


, the steric hindrance of the secondary carbon and the basicity of the reaction environment promote the E2 Elimination  pathway, generating propene  instead of the ether.

Diagnostic Q&A:

  • Q: Why is my yield stalling at 60% despite adding excess alkyl halide?

    • A: You are likely losing your alkylating agent to elimination. Propene is a gas at room temperature and escapes the mixture (or builds pressure).

    • Fix: Switch to a polar aprotic solvent (DMF or DMSO) which significantly enhances the nucleophilicity of the phenoxide ion, favoring

      
       over 
      
      
      
      .
  • Q: Can I use a stronger base like NaH to force the reaction?

    • A: Avoid strong bases. Strong bases like Sodium Hydride (NaH) or alkoxides increase the rate of elimination (E2) drastically with secondary halides. Use a weaker base like Potassium Carbonate (

      
      )  or Cesium Carbonate (
      
      
      
      ). The "Cesium Effect" can improve yields by increasing the solubility of the phenoxide.
Issue 2: Ester Hydrolysis & Transesterification

Symptom: Appearance of Vanillic Acid (starting material) or Methyl esters (if methanol was used in cleaning) in HPLC.

Mechanism: Isopropyl esters are sterically hindered but still susceptible to acid/base hydrolysis. If moisture enters the Step 2 alkylation (which uses base), the ester can hydrolyze back to the carboxylate.

Diagnostic Q&A:

  • Q: I see a peak corresponding to Vanillic Acid after Step 2.

    • A: This is likely Base-Mediated Hydrolysis . Potassium carbonate in the presence of water generates hydroxide ions (

      
      ), which attack the ester.
      
    • Fix: Ensure all reagents, especially the solvent (DMF/Acetone) and the base (

      
      ), are strictly anhydrous. Dry 
      
      
      
      in an oven at 120°C overnight before use.
  • Q: Why do I see a Methyl ester impurity?

    • A: This is Transesterification .[1] Did you use methanol for quenching or cleaning glassware? In the presence of base, trace methanol will rapidly displace the isopropoxy group.

    • Fix: Use Isopropanol (iPrOH) for all transfers and quenching steps.

Impurity Profile & Management

Impurity TypeChemical IdentityOrigin / CauseRemoval Strategy
Starting Material Isopropyl VanillateIncomplete Alkylation (

too slow)
Recrystallization from cold Hexane/EtOAc.
Byproduct PropeneE2 Elimination of 2-bromopropaneOff-gassed during reaction (ensure venting).
Hydrolysis Product 4-isopropoxy-3-methoxybenzoic acidWater in reaction (Base hydrolysis)Alkaline wash (Sat.

) removes acid impurities.
O-Alkylation Isomer Isopropyl 3-methoxy-4-isopropoxybenzoateRegioselectivity (Unlikely here due to structure)N/A (Vanillic acid has only one phenol).
Inorganic Salts KBr / KClReaction byproductAqueous workup / Filtration.

Optimized Experimental Protocol

Objective: Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate via Step-wise Alkylation.

Step 1: Synthesis of Isopropyl Vanillate
  • Dissolution: Dissolve Vanillic Acid (1.0 eq) in anhydrous Isopropanol (10 vol).

  • Catalyst: Add conc.

    
     (0.1 eq) dropwise.
    
  • Reflux: Heat to reflux (82°C) for 12 hours. Note: Use a Dean-Stark trap filled with molecular sieves if possible to drive equilibrium.

  • Workup: Concentrate solvent. Neutralize with Sat.

    
    . Extract with Ethyl Acetate.[2] Dry over 
    
    
    
    .[2][3]
Step 2: Etherification (The Critical Step)
  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen.

  • Reagents: Add Isopropyl Vanillate (1.0 eq) and anhydrous DMF (5 vol).

  • Base Activation: Add micronized, anhydrous

    
     (2.0 eq). Stir at RT for 30 min to form the phenoxide.
    
  • Alkylation: Add 2-Bromopropane (1.5 eq). Note: Excess is required to account for elimination.

  • Reaction: Heat to 60°C .

    • Caution: Do not exceed 80°C. Higher temps favor E2 elimination (Propene formation).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). If conversion stalls, add another 0.2 eq of 2-Bromopropane.

  • Workup: Pour mixture into ice water (precipitates the product). Filter solids or extract with EtOAc.[2] Wash organic layer with water (

    
    ) to remove DMF.
    
Diagram: Troubleshooting Logic Flow

Troubleshooting Start Problem Detected CheckTLC Check TLC/HPLC Start->CheckTLC LowYield Issue: Low Conversion (Starting Material Remains) CheckTLC->LowYield SM Present Impurity Issue: New Impurity Peak CheckTLC->Impurity Unknown Spot TempCheck Check Temperature LowYield->TempCheck BaseCheck Check Base/Solvent LowYield->BaseCheck TempAction If >80°C: Lower Temp (Reduce Elimination) TempCheck->TempAction BaseAction Switch to DMF/K2CO3 (Enhance SN2) BaseCheck->BaseAction AcidCheck Is it Acidic? (Wash with NaHCO3) Impurity->AcidCheck HydrolysisAction Diagnosis: Hydrolysis Action: Dry Reagents AcidCheck->HydrolysisAction Yes

Caption: Figure 2. Decision tree for troubleshooting common reaction failures in alkylation steps.

References

  • Williamson, A. W. (1850).[4] "Theory of Aetherification." Journal of the Chemical Society, 4, 229. (Foundational text on Ether synthesis).

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Planning and Side Reactions." Retrieved from

  • BenchChem. (2025).[2][5] "Preventing elimination side reactions in Williamson synthesis." Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Tanaka, T., et al. (2021). "Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals." RSC Advances. Retrieved from

Sources

Technical Support Center: Troubleshooting Purity of Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IP-IMB-PURITY-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering purity issues with Isopropyl 4-isopropoxy-3-methoxybenzoate (often synthesized from Vanillic Acid).

This molecule presents a "double trouble" challenge in organic synthesis: it requires the alkylation of a phenol and the esterification of a carboxylic acid, both using a sterically hindered isopropyl group. The most common failure mode is not "random decomposition," but a specific, mechanistic bottleneck where the reaction stalls at the Mono-Alkylated Intermediate (Acid) stage due to the poor nucleophilicity of the carboxylate anion compared to the phenoxide.

This guide moves beyond generic advice to address the specific kinetic and thermodynamic pitfalls of this benzodioxole-like system.

Part 1: Diagnostic Workflow

Before altering your synthesis, you must identify which impurity is degrading your purity profile. Use the logic flow below to diagnose the issue based on your analytical data (HPLC/GC/NMR).

DiagnosticTree Start START: Analyze Crude Purity (HPLC/TLC) CheckPeak Identify Major Impurity Peak Start->CheckPeak IsPolar Is the impurity MORE polar than product? CheckPeak->IsPolar IsAcid Does it streak on TLC or disappear with base wash? IsPolar->IsAcid Yes (Early eluting) Prob3 ISSUE: Side Reaction (Claisen/Elimination) IsPolar->Prob3 No (Late eluting) IsSM Does retention match Vanillic Acid (SM)? IsAcid->IsSM Yes IsAcid->Prob3 No (Non-acidic polar) Prob1 ISSUE: Incomplete Esterification (Intermediate Acid Present) IsSM->Prob1 No (Likely 4-isopropoxy acid) Prob2 ISSUE: Hydrolysis or Starting Material IsSM->Prob2 Yes

Figure 1: Diagnostic Decision Tree for Isopropyl 4-isopropoxy-3-methoxybenzoate impurities. Use this to categorize your failure mode.

Part 2: Synthesis Optimization (The Reaction)

The Core Problem: Steric Hindrance & Nucleophilicity

The synthesis typically involves reacting Vanillic Acid with 2-Bromopropane (Isopropyl Bromide) and a base (e.g., K₂CO₃).

  • Step 1 (Fast): Phenolic O-alkylation. The phenoxide is a strong nucleophile and easily attacks the secondary halide.

  • Step 2 (Slow): Esterification. The carboxylate anion is a weaker nucleophile. Furthermore, attacking a secondary halide (isopropyl) is sterically difficult (

    
     on secondary carbon).
    

Result: The reaction often stalls at the 4-isopropoxy-3-methoxybenzoic acid intermediate.

Troubleshooting Q&A

Q: My HPLC shows a large peak just before the product. What is it? A: This is almost certainly the Intermediate Acid (4-isopropoxy-3-methoxybenzoic acid).

  • Why: The isopropyl group on the ester is labile and hard to put on. If you stop the reaction too early, or if your base is too weak, the esterification step fails.

  • Fix: You must drive the reaction to completion.

    • Increase Temperature: Ensure you are at reflux (if using Acetone/Acetonitrile) or 60-80°C (if using DMF).

    • Add Catalyst: Add KI (Potassium Iodide) (0.1 eq). This converts the alkyl bromide to an alkyl iodide in situ (Finkelstein reaction), which is a much better leaving group for the sluggish carboxylate attack [1].

Q: I added excess 2-bromopropane, but the reaction still stalled. Why? A: You likely lost your reagent to Elimination .

  • Mechanism:[1][2][3][4][5] Secondary halides like 2-bromopropane are prone to E2 elimination in the presence of base and heat, forming propene gas (which escapes).

  • Fix:

    • Add the base and alkyl halide in portions . Do not add all at once.

    • Use a sealed tube or pressure vessel if possible to keep the propene/reagent in the liquid phase equilibrium, though this is risky with gas evolution.

    • Switch Reagent: If possible, use 2-iodopropane (more reactive) or perform the esterification separately using Isopropanol/H₂SO₄ (Fisher Esterification) after isolating the ether-acid.

Part 3: Work-up & Isolation (The Purification)

The "Oiling Out" Phenomenon

Isopropyl esters of alkoxy-benzoates often have low melting points. They tend to form oils rather than crystals, trapping impurities.

Protocol: Removing the "Acid" Impurity

If your product contains the unreacted acid intermediate, recrystallization will likely fail (co-precipitation). You must remove it chemically before crystallization.

Step-by-Step Alkaline Wash Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (Do not use DCM; it creates emulsions with basic water).

  • The Wash: Wash the organic layer with saturated NaHCO₃ (Sodium Bicarbonate) .[6]

    • Critical: Do NOT use NaOH. Strong bases can hydrolyze your ester product back to the starting material [2].[6]

  • Verification: Check the pH of the aqueous layer. It should be ~8-9. The "Acid" impurity will deprotonate and move into the water layer.

  • Separation: Discard the aqueous layer. Wash the organic layer with Brine, dry over MgSO₄, and concentrate.[7]

Data Table: Solubility Profile for Purification
Solvent SystemSolubility BehaviorUsage
Hexane / Ethyl Acetate Product is soluble in EtOAc, insoluble in Hexane.Recommended for Recrystallization. Dissolve in min. hot EtOAc, add Hexane until cloudy, cool slowly.
Methanol / Water Product oils out easily.Avoid. Often leads to emulsions or two-phase liquid systems.
Isopropanol (IPA) Product is highly soluble.Good for cooling crystallization if the MP is >40°C. Cool to -20°C.

Part 4: Analytical Troubleshooting

Q: My GC-MS shows a peak for the product, but also a peak for the acid that wasn't there in TLC. Is the product decomposing? A: Yes, likely Thermal Decomposition .

  • Cause: Isopropyl esters can undergo thermal elimination (Chugaev-type mechanism) inside the hot GC injector port, splitting into the acid and propene.

  • Fix:

    • Lower the GC injector temperature (try 200°C instead of 250°C).

    • Use HPLC (UV detection at 254 nm or 280 nm) for purity quantification. It is non-destructive.[8]

Q: The peaks are tailing badly on HPLC. A: This is due to the free carboxylic acid impurity interacting with the silica silanols.

  • Fix: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your HPLC mobile phase. This suppresses the ionization of the residual acid impurity, sharpening the peak and allowing better resolution from the product [3].

Part 5: Visualizing the Synthesis Logic

The following diagram illustrates the competing pathways and where the impurities originate.

SynthesisPath SM Vanillic Acid (Starting Material) Inter Intermediate: 4-isopropoxy-3-methoxy benzoic acid SM->Inter Step 1: Phenol Alkylation (Fast, K2CO3) Prod PRODUCT: Isopropyl 4-isopropoxy- 3-methoxybenzoate Inter->Prod Step 2: Esterification (Slow, Steric Hindrance) Impurity Impurity: Propene Gas (Elimination) Inter->Impurity Side Rxn: Reagent Elimination Prod->Inter Hydrolysis (If wash pH > 10)

Figure 2: Reaction pathway showing the critical bottleneck at the Intermediate stage and the risk of hydrolysis.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Alkyl Halide Reactivity and Finkelstein conditions).

  • BenchChem Technical Support. (2025). Purification of Esterification Mixtures: Troubleshooting Guide. Retrieved from BenchChem Database.

  • Chromatography Online. (2023). Troubleshooting HPLC Tailing for Acidic Compounds. LCGC International.

  • Organic Chemistry Portal. (2024). Williamson Ether Synthesis Mechanisms.[3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Isopropyl 4-isopropoxy-3-methoxybenzoate before handling.

Sources

Technical Support Guide: Purification of Crude Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Impurity Profile

In the synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate , researchers typically employ O-alkylation of vanillic acid derivatives or direct esterification. While the reaction kinetics are generally favorable, the crude product often retains a specific profile of impurities that can interfere with downstream biological assays or crystallization.

Before initiating purification, you must identify what you are removing. The three primary contaminant classes for this molecule are:

  • Unreacted Phenolics (Isopropyl Vanillate): If the 4-hydroxyl group fails to alkylate, you retain a phenolic intermediate. This is the most troublesome impurity as it mimics the solubility of your product but introduces oxidative instability (browning).

  • Free Acids (4-isopropoxy-3-methoxybenzoic acid): Resulting from incomplete esterification or hydrolysis.

  • Chromophores (Quinone methides/Oxidation products): Responsible for the persistent yellow/brown tint in the crude oil/solid.

This guide provides a self-validating workflow to systematically strip these impurities.

Phase 1: Chemical Decontamination (Liquid-Liquid Extraction)

Objective: Chemically separate acidic and phenolic impurities from the neutral ester product using pKa differentials.

The Science of the Wash
  • Target Ester: Neutral (No acidic protons).

  • Impurity A (Free Acid): pKa ~4.5. Soluble in weak base (NaHCO₃).

  • Impurity B (Phenol): pKa ~10. Requires stronger base (NaOH/Na₂CO₃) to deprotonate and solubilize in water.

Protocol A: The Optimized Work-Up

Prerequisite: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with DCM in this specific synthesis.

StepReagentDurationPurposeTechnical Note
1 5% NaHCO₃ (aq) 5 min stirRemoves Free AcidsGas evolution (CO₂) indicates active removal of acid.
2 0.5M NaOH (Cold) < 2 min Removes PhenolsCRITICAL: Keep cold (0-5°C) and minimize contact time to prevent hydrolysis of your target ester.
3 Brine (Sat. NaCl) 2 minDehydrationBreaks emulsions and pre-dries the organic layer.
4 Na₂SO₄ (Solid) 15 minDryingUse anhydrous Sodium Sulfate. Magnesium Sulfate is too acidic and can degrade sensitive ethers.

Validation Checkpoint: Spot the organic layer on a TLC plate. If a lower Rf spot (corresponding to the phenol) persists, repeat Step 2.

Phase 2: Recrystallization (The Polishing Step)

Objective: Isolate the pure ester from non-polar byproducts (e.g., alkyl halides) and remove trace color bodies.

Solvent Selection Logic

For Isopropyl esters, you must avoid primary alcohols (Methanol/Ethanol) as recrystallization solvents.

  • Risk: Transesterification. Heating an isopropyl ester in methanol with trace acid/base can convert your product to the Methyl ester.

  • Solution: Use Isopropanol (IPA) (matches the ester group) or a Hexane/Ethyl Acetate system.

Protocol B: Thermal Recrystallization
  • Dissolution: Place the crude solid in a flask. Add Isopropanol (IPA) at a ratio of 3 mL per gram of crude.

  • Heating: Heat to reflux (approx. 82°C). If the solid does not dissolve, add more IPA in 0.5 mL increments.

    • Note: If the solution is dark brown, add Activated Carbon (10 wt%) carefully at this stage, stir for 5 mins, and hot-filter.

  • Cooling Ramp:

    • Remove from heat and let cool to Room Temp (RT) over 30 minutes.

    • Once at RT, move to an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter the white crystals using a Buchner funnel. Wash with cold IPA.

Visualizing the Workflow

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points for impurity removal.

PurificationWorkflow Start Crude Reaction Mixture (Ester + Phenols + Acids) Dissolve Dissolve in Ethyl Acetate Start->Dissolve WashAcid Wash: 5% NaHCO3 (Removes Free Acids) Dissolve->WashAcid WashPhenol Wash: 0.5M NaOH (Cold) (Removes Phenolic Impurities) WashAcid->WashPhenol Check TLC Check: Phenol Present? WashPhenol->Check Check->WashPhenol Yes (Repeat Wash) Dry Dry (Na2SO4) & Concentrate Check->Dry No (Clean) Recryst Recrystallize in Isopropanol Dry->Recryst Final Pure Isopropyl 4-isopropoxy-3-methoxybenzoate Recryst->Final

Figure 1: Step-by-step purification logic separating acidic and phenolic contaminants from the target ester.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing during the IPA step. What went wrong?

  • Cause: The solution may be too concentrated, or the cooling was too rapid.

  • Fix: Re-heat the mixture to redissolve the oil. Add a small amount of "seed crystal" (if available) or scratch the glass wall with a spatula to induce nucleation. Alternatively, add a drop of water (anti-solvent) to the hot IPA solution to force precipitation upon cooling.

Q2: Can I use Ethanol for recrystallization?

  • Strictly No. As detailed in Section 3, refluxing an isopropyl ester in ethanol can lead to transesterification, giving you a mixture of Isopropyl and Ethyl esters. Always match the alcohol solvent to the ester group (Use Isopropanol).

Q3: The final product still has a slight yellow color.

  • Cause: Trace oxidation products (quinones) trapped in the crystal lattice.

  • Fix: Perform a "hot filtration" through a pad of silica gel or Celite during the recrystallization step. Alternatively, wash the dissolved organic layer with 10% Sodium Bisulfite (NaHSO₃) during the work-up (Phase 1) to reduce oxidized species.

Q4: My yield is lower than expected after the NaOH wash.

  • Cause: You likely hydrolyzed the ester.[2]

  • Fix: Ensure the NaOH concentration is < 1M and the temperature is < 5°C . Do not let the layers sit; separate them immediately. If the ester is extremely sensitive, substitute NaOH with 1M Potassium Carbonate (K₂CO₃) , which is milder.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of nucleophilic substitution and ester hydrolysis).
  • National Institute of Standards and Technology (NIST). (2023). 4-Methoxybenzoic acid, isopropyl ester - Phase change data. NIST Chemistry WebBook, SRD 69.[3] [Link] (Reference for physical properties of analogous benzoate esters).

  • PubChem. (2023). Compound Summary: Isopropyl 4-hydroxy-3-methoxybenzoate.[4] National Library of Medicine. [Link] (Data on pKa and solubility of impurities).

Sources

"alternative catalysts for the synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate

Welcome to the technical support center for the synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a special focus on troubleshooting common issues and exploring alternative, modern catalytic systems.

The synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate typically proceeds from a vanillic acid derivative through two key transformations:

  • O-Alkylation (Etherification): The formation of the 4-isopropoxy ether bond, commonly via the Williamson ether synthesis.

  • Esterification: The conversion of the carboxylic acid group to an isopropyl ester.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter.

Troubleshooting Guide: Common Synthesis Issues

This section addresses frequent problems encountered during the etherification and esterification steps.

Q1: My Williamson ether synthesis yield is low. What are the common causes and solutions?

Low yield in the Williamson ether synthesis step (formation of the 4-isopropoxy group) is a frequent issue. The causes can typically be traced back to incomplete deprotonation of the starting phenol, side reactions, or issues with the alkylating agent.

Troubleshooting Flowchart for Low Etherification Yield

G Start Low Yield in Etherification Step Cause1 Incomplete Deprotonation of Phenolic -OH Start->Cause1 Cause2 Side Reactions (E2 Elimination) Start->Cause2 Cause3 Poor Alkylating Agent Reactivity Start->Cause3 Cause4 C-Alkylation Competition Start->Cause4 Sol1a Use a stronger base (e.g., NaH instead of K2CO3) Cause1->Sol1a Solution Sol1b Ensure anhydrous conditions to prevent base quenching. Cause1->Sol1b Solution Sol2a Use a primary alkyl halide (isopropyl bromide is secondary, can be problematic). Cause2->Sol2a Solution Sol2b Lower reaction temperature. Cause2->Sol2b Solution Sol3a Switch from alkyl chloride/bromide to alkyl iodide. Cause3->Sol3a Solution Sol3b Use a sulfonate ester (tosylate, mesylate) instead of halide. Cause3->Sol3b Solution Sol4a Modify solvent polarity. Use dipolar aprotic solvents. Cause4->Sol4a Solution Sol4b Consider Phase Transfer Catalysis (PTC) to enhance O-alkylation selectivity. Cause4->Sol4b Solution

Caption: Troubleshooting decision tree for low etherification yields.

Detailed Explanation:

  • Side Reactions: The Williamson reaction is an SN2 process which often competes with E2 elimination, especially with secondary alkyl halides like isopropyl bromide.[1][2] Using a primary alkyl halide is always preferred if the synthetic route allows. Lowering the temperature can also favor the SN2 pathway.

  • C- vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning alkylation can occur at the oxygen or on the aromatic ring.[1][3] The choice of solvent and counter-ion can influence this selectivity. Using a phase-transfer catalyst can often enhance the desired O-alkylation.[4]

Q2: My Fischer esterification is not going to completion. How can I drive the equilibrium towards the product?

Fischer esterification is a reversible reaction. To achieve high conversion, the equilibrium must be shifted towards the product side.[5]

Strategies to Drive Esterification:

  • Water Removal: The most common strategy is to remove water as it is formed. This can be done using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).

  • Use of Excess Reactant: Using a large excess of the alcohol (isopropanol in this case) can shift the equilibrium. Since isopropanol is relatively inexpensive and has a low boiling point, it can often be used as the solvent as well, serving a dual purpose.

  • Use of Dehydrating Agents: While less common for large-scale synthesis, adding a dehydrating agent can be effective. However, this adds complexity to the workup.

  • Switch to an Irreversible Method: If equilibrium remains an issue, consider converting the carboxylic acid to a more reactive derivative like an acyl chloride or anhydride, which will react irreversibly with the alcohol. This, however, is less atom-economical.[5]

Alternative Catalysts and Advanced Methodologies

Traditional catalysts like mineral acids (H₂SO₄) and strong bases (NaOH) are effective but come with drawbacks such as corrosion, difficult separation, and waste generation.[6] This section explores modern, greener, and more efficient alternatives.

Q3: For the etherification step, what are the advantages of using a Phase-Transfer Catalyst (PTC)?

Phase-Transfer Catalysis is a powerful technique for reactions involving two immiscible phases, such as the reaction between a water-soluble phenoxide salt and an organic-soluble alkyl halide.

Answer: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide resides.[7]

Key Advantages:

  • Milder Reaction Conditions: Allows the use of less harsh bases (e.g., K₂CO₃ instead of NaH) and lower temperatures.[3]

  • Increased Reaction Rates: By bringing the reactants together in a single phase, PTC dramatically accelerates the reaction.[4]

  • Improved Selectivity: Can enhance O-alkylation over C-alkylation.[4]

  • Process Simplification: Avoids the need for strictly anhydrous solvents, making the process more robust for industrial applications.

Q4: Are there heterogeneous or "green" catalysts for the Williamson ether synthesis?

Answer: Yes, several green alternatives aim to replace homogeneous bases and organic solvents.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times.[8][9] Some methods use catalysts derived from waste materials, such as banana peel ash, which acts as a source of potassium carbonate and other catalytic species.[8]

  • Surfactant-Assisted Aqueous Synthesis: The reaction can be performed in water using a surfactant as a catalyst. The surfactant forms micelles that create a pseudo-organic environment, bringing the reactants together and enhancing reactivity, thus avoiding bulk organic solvents.[10]

  • Solid-Supported Catalysts: Using a supported base or catalyst can simplify workup through simple filtration.[11]

Q5: What are the primary alternatives to mineral acids for the esterification reaction?

Answer: There is a wide array of modern catalysts designed to overcome the limitations of H₂SO₄ or HCl. The choice depends on factors like desired reaction conditions, reusability, and substrate tolerance.

Catalyst TypeExample(s)Operating ConditionsAdvantagesDisadvantages/Limitations
Ionic Liquids (ILs) Brønsted acidic ILs, e.g., [HSO₃-bmim][HSO₄]Mild to moderate (often <100°C)Act as both solvent and catalyst; high thermal stability; negligible vapor pressure; easily recyclable.[12][13][14]Higher initial cost; potential toxicity concerns need evaluation.[5]
Enzymatic Catalysts Immobilized lipases (e.g., Novozym® 435)Mild (30-70°C), often solvent-freeHigh selectivity (chemo-, regio-, stereo-); environmentally benign; catalyst is reusable; reduces byproducts.[15][16]Slower reaction rates; higher cost; limited thermal and solvent stability.
Heterogeneous Solid Acids Zeolites, Sulfated Zirconia, Ion-exchange resins (Amberlyst-15)Moderate to high (80-200°C)Easily separated by filtration; reusable and suitable for continuous flow; low corrosion.[17][18][19]Can have lower activity than homogeneous acids; potential for pore diffusion limitations with bulky molecules.[17]
Metal Oxides / Titanates Praseodymium(IV) oxide (PrO₂), Titanate estersModerate to high (70-120°C)High activity and conversion, particularly for transesterification; can be heterogeneous and reusable.[20][21][22]May require specific reaction conditions (e.g., transesterification from a methyl ester).
Q6: Can transesterification be a better route than direct esterification?

Answer: Yes, particularly if the starting material is the methyl ester of 4-isopropoxy-3-methoxybenzoic acid. Transesterification is the reaction of an ester with an alcohol to form a new ester, and it can be highly efficient.

Workflow for Transesterification Route

G Start Methyl 4-isopropoxy- 3-methoxybenzoate Process React with Isopropanol (often in excess) Start->Process Catalyst Add Catalyst (e.g., Titanate, PrO₂, Lipase) Process->Catalyst Reaction Heat to drive off Methanol byproduct (lower boiling point) Catalyst->Reaction Product Isopropyl 4-isopropoxy- 3-methoxybenzoate Reaction->Product

Sources

Technical Support Center: Navigating the Purification of Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) to address the common challenges encountered during the purification of Isopropyl 4-isopropoxy-3-methoxybenzoate. As Senior Application Scientists, we have synthesized our field expertise with established chemical principles to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues and Solutions

The synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate, a substituted benzoate ester, typically involves a two-step process: a Williamson ether synthesis to introduce the isopropoxy group, followed by a Fischer-Speier esterification. Challenges in purification often arise from incomplete reactions or the presence of side products.

Issue 1: The purified product has a low or acidic pH.

Probable Cause: Residual acidic impurities are the most likely cause. This can include unreacted 4-hydroxy-3-methoxybenzoic acid from the esterification step or the acid catalyst (e.g., sulfuric acid) used in the reaction.[1][2]

Suggested Solution: Aqueous Base Wash

An aqueous wash with a mild base will neutralize and remove acidic contaminants.

Experimental Protocol: Sodium Bicarbonate Wash

  • Dissolve the crude Isopropyl 4-isopropoxy-3-methoxybenzoate in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the NaHCO₃ solution until no more gas evolution is observed.

  • Perform a final wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and break up any emulsions.

  • Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Issue 2: The final product is an oil or fails to crystallize.

Probable Cause: The presence of impurities can depress the melting point and inhibit crystallization. Common culprits include unreacted starting materials like isopropanol or byproducts from the Williamson ether synthesis. The product itself may also have a low melting point, making crystallization challenging.[3]

Suggested Solutions:

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can effectively remove impurities.

  • Column Chromatography: For oily products or when recrystallization is ineffective, column chromatography is the preferred method for purification.[4]

Experimental Protocol: Recrystallization Solvent Screening

A good recrystallization solvent should dissolve the compound when hot but not when cold.

  • Place a small amount of the impure product in several different test tubes.

  • Add a few drops of a single solvent to each tube and observe the solubility at room temperature. Potential solvents to screen include hexanes, ethanol, methanol, or a mixture of solvents like ethanol/water.

  • Heat the tubes with the insoluble samples until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • Observe which solvent system yields well-formed crystals.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system will depend on the polarity of the impurities.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Analytical data (NMR, GC-MS) shows the presence of unexpected impurities.

Probable Cause: Side reactions during the synthesis can lead to a variety of impurities.

  • Williamson Ether Synthesis Byproducts: The Williamson ether synthesis is an Sₙ2 reaction that can have a competing E2 elimination pathway, especially with a secondary alkyl halide like isopropyl bromide. This can lead to the formation of propene and the corresponding phenoxide.[5][6]

  • Fischer-Speier Esterification Byproducts: This is an equilibrium reaction, and incomplete reaction will leave unreacted carboxylic acid and alcohol.[7][8]

Suggested Solution: Spectroscopic Analysis and Targeted Purification

Careful analysis of spectroscopic data is crucial for identifying the structure of the impurities.

  • ¹H NMR: Look for characteristic peaks of the starting materials. For example, a broad singlet around 10-12 ppm would indicate the presence of a carboxylic acid proton.

  • GC-MS: This technique can help identify volatile impurities and provide their mass-to-charge ratio, aiding in structural elucidation.

Once the impurities are identified, a suitable purification strategy can be devised. For example, if unreacted 4-hydroxy-3-methoxybenzoic acid is present, an acid-base extraction as described in Issue 1 would be effective. If byproducts with similar polarity to the desired product are present, column chromatography with a fine-tuned eluent system will be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure Isopropyl 4-isopropoxy-3-methoxybenzoate?

Q2: Which analytical techniques are most suitable for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify non-volatile impurities.

Q3: Can I use distillation for purification?

Fractional distillation under reduced pressure can be a viable option if the impurities have significantly different boiling points from the product. However, for closely related impurities, column chromatography is generally more effective.

Q4: My reaction yield is low after purification. What are the common causes?

Low yield can result from several factors:

  • Incomplete Reactions: Monitor the reaction progress by TLC or another suitable technique to ensure it has gone to completion.

  • Product Loss During Workup: Ensure that the pH is carefully controlled during extractions to prevent the loss of the product into the aqueous layer.

  • Suboptimal Chromatography Conditions: An inappropriate solvent system can lead to poor separation and co-elution of the product with impurities.

Visualizing the Purification Workflow

The following diagram illustrates a typical purification workflow for Isopropyl 4-isopropoxy-3-methoxybenzoate.

PurificationWorkflow Crude Crude Product Wash Aqueous Wash (e.g., NaHCO3) Crude->Wash Remove Acidic Impurities Dry Drying (e.g., Na2SO4) Wash->Dry SolventRemoval1 Solvent Removal Dry->SolventRemoval1 Analysis1 Purity Analysis (TLC, NMR) SolventRemoval1->Analysis1 Pure Pure Product Analysis1->Pure Purity ≥ 95% Recrystallization Recrystallization Analysis1->Recrystallization Solid & Impure Chromatography Column Chromatography Analysis1->Chromatography Oily & Impure Recrystallization->Pure Chromatography->Pure

Caption: A typical purification workflow for Isopropyl 4-isopropoxy-3-methoxybenzoate.

Summary of Potential Impurities and Their Removal

ImpurityLikely OriginRecommended Removal Method
4-hydroxy-3-methoxybenzoic acidIncomplete esterificationAqueous wash with mild base (e.g., NaHCO₃)
IsopropanolExcess reagent in esterificationAqueous wash, distillation
Isopropyl bromideIncomplete Williamson ether synthesisDistillation, Column Chromatography
4-hydroxy-3-methoxybenzoic acid, sodium saltByproduct of Williamson ether synthesisAcid wash followed by aqueous wash
PropeneE2 elimination byproductVolatile, removed during solvent evaporation
Acid Catalyst (e.g., H₂SO₄)Catalyst in esterificationAqueous wash with mild base

Logical Troubleshooting Flow

The following diagram outlines a logical approach to troubleshooting common purification challenges.

TroubleshootingFlow start Start | Crude Product Analysis is_acidic Is the product acidic? start->is_acidic is_oily Is the product an oil or does it fail to crystallize? is_acidic->is_oily No base_wash Perform aqueous base wash. is_acidic->base_wash Yes recrystallize Attempt recrystallization. is_oily->recrystallize No (Solid) chromatography Perform column chromatography. is_oily->chromatography Yes (Oil) has_impurities Do analytical data show unexpected impurities? analyze_impurities Identify impurities via NMR, GC-MS. has_impurities->analyze_impurities Yes end Pure Product has_impurities->end No base_wash->is_oily recrystallize->has_impurities chromatography->has_impurities analyze_impurities->chromatography

Caption: A logical troubleshooting flow for the purification of Isopropyl 4-isopropoxy-3-methoxybenzoate.

References

  • Cheméo. (n.d.). Chemical Properties of 4-Methoxybenzoic acid, isopropyl ester (CAS 6938-38-1). Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 16). Lab5 procedure esterification. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Fischer–Speier esterification. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

  • Biblioteca IQS. (n.d.). Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • University of Missouri–St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [https://www.umsl.edu/~orglab/documents/נFischer Esterificationנ.pdf]([Link] Esterificationנ.pdf)

  • ChemBK. (2024, April 9). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Retrieved from [Link]

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

Sources

"minimizing byproduct formation in Isopropyl 4-isopropoxy-3-methoxybenzoate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-ORG-2025-08 Topic: Minimizing Byproduct Formation in Double Isopropyl Alkylation of Vanillic Acid Audience: Process Chemists, R&D Scientists Status: Active Guide[1]

Executive Summary & Reaction Logic

The Challenge: Synthesizing Isopropyl 4-isopropoxy-3-methoxybenzoate typically involves the double alkylation of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) using an isopropyl halide.[1] Unlike methylation, the use of an isopropyl group introduces a critical competition between Nucleophilic Substitution (


)  (desired) and Elimination (

)
(undesired).

Because the electrophile is a secondary halide (e.g., 2-bromopropane), the steric hindrance at the reaction site significantly increases the activation energy for substitution, while the basic conditions required to deprotonate the phenol/carboxylic acid promote the elimination of the halide to form propene gas .

The Core Directive: To minimize byproducts, you must manipulate the


 ratio . This guide provides the kinetic and thermodynamic controls necessary to favor substitution.
Reaction Pathway & Impurity Map[1]

The following diagram illustrates the competitive pathways. Note that "Propene" formation consumes your alkylating reagent, requiring stoichiometric excess to drive the reaction to completion.

ReactionPathways Start Vanillic Acid (Starting Material) Int_Ester Isopropyl Vanillate (Ester-only Int.) Start->Int_Ester Fast (Carboxylate Alkylation) Int_Ether 4-isopropoxy Acid (Ether-only Int.) Start->Int_Ether Slow (Phenolic Alkylation) Reagent 2-Bromopropane (Isopropyl Bromide) Propene Propene Gas (Major Waste) Reagent->Propene E2 Elimination (Competing Reaction) Product Isopropyl 4-isopropoxy- 3-methoxybenzoate (Target) Int_Ester->Product Slow (Steric Hindrance) Int_Ether->Product Fast HBr HBr (Neutralized)

Caption: Figure 1. Competitive reaction pathways. The formation of propene via E2 elimination is the primary consumer of reagents and the root cause of incomplete conversion.[1]

Critical Process Parameters (CPPs) & Troubleshooting

The following matrix addresses specific failure modes reported by users.

Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Low Yield (<60%) Reagent Depletion via E2 The secondary halide (2-bromopropane) is eliminating to propene faster than it substitutes.[1] Action: Increase alkyl halide equivalents to 3.0–4.0 eq . The excess is necessary to compensate for the portion lost as gas.
Pressure Buildup Propene Gas Evolution A sealed vessel is trapping propene. Action: Use an open system with a reflux condenser (coolant < 10°C) to retain the alkyl halide while venting propene. Do not seal the vessel.
Incomplete Conversion "Stalling" at Mono-ester The phenolic -OH is sterically hindered by the ortho-methoxy group and the bulky isopropyl group.[1] Action: Add 0.1 eq Potassium Iodide (KI) . This generates 2-iodopropane in situ (Finkelstein reaction), which is a more reactive electrophile for the difficult phenolic alkylation.
Acid Impurity in Final Hydrolysis during Workup The ester bond is isopropyl, which is relatively stable, but warm aqueous base can hydrolyze it. Action: Quench with cold water and keep pH neutral during extraction. Avoid strong caustic washes.
Dark Coloration Oxidation of Phenol Phenolate anions are sensitive to oxidation.[2] Action: Degas solvents with Nitrogen/Argon before adding base. Maintain an inert atmosphere throughout the reaction.

Optimized Experimental Protocol

This protocol is designed to maximize the


 pathway while managing the inevitable E2 side reaction.

Reagents:

  • Vanillic Acid (1.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous, micronized (2.5 eq)
    
  • 2-Bromopropane (3.5 eq) — Note the excess.[1]

  • Potassium Iodide (KI) (0.1 eq) — Catalyst.

  • Solvent: DMF (N,N-Dimethylformamide) or NMP.[1] Avoid protic solvents.

Step-by-Step Methodology:

  • Solvent Preparation: Charge DMF (5-10 volumes relative to Vanillic Acid) into the reactor. Sparge with Nitrogen for 15 minutes to remove dissolved oxygen.

  • Deprotonation: Add Vanillic Acid and micronized

    
    . Stir at room temperature for 30 minutes.
    
    • Why: This forms the dipotassium salt (carboxylate and phenoxide) before the electrophile is introduced.

  • Catalyst Addition: Add KI (0.1 eq).

  • Alkylation Start: Add 2-Bromopropane (3.5 eq) in a single portion.

  • Thermal Cycle: Heat the mixture to 60–65°C .

    • Critical Control: Do not exceed 70°C. Higher temperatures exponentially favor the E2 elimination (Propene formation) over the

      
       substitution.
      
  • Monitoring: Monitor by HPLC or TLC. You will see the disappearance of Vanillic Acid, the appearance of the intermediate (Isopropyl Vanillate), and finally the Product.

    • Timeframe: Reaction typically requires 12–18 hours due to the steric bulk.

  • Workup:

    • Cool to 20°C.

    • Pour into ice-cold water (20 volumes). The product should precipitate as a solid or oil.

    • Extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF completely.

    • Dry over

      
       and concentrate.
      

Frequently Asked Questions (FAQs)

Q: Can I use 2-Chloropropane instead of 2-Bromopropane to save cost? A: We strongly advise against this.[1] Secondary chlorides are significantly less reactive in


 reactions than bromides. While they are cheaper, the reaction time will triple, and the extended heating required will lead to massive propene formation and thermal decomposition of the product. If you must use the chloride, you must  use 1.0 eq of KI to convert it to the iodide in situ.

Q: Why do I see "Isopropyl Vanillate" as a persistent impurity? A: This is the mono-alkylated intermediate.[1] The carboxylate group (forming the ester) is more nucleophilic and less sterically hindered than the phenolic hydroxyl group. The second step (etherification of the phenol) is the rate-determining step.[1] If this impurity remains, your reaction stopped too early or you lost your alkyl halide to evaporation/elimination. Add 0.5 eq more 2-bromopropane and continue heating.

Q: Can I use Sodium Hydroxide (NaOH) instead of Potassium Carbonate? A: No. NaOH is a strong base and a nucleophile. It will cause two problems:

  • It promotes rapid hydrolysis of the ester you are trying to form.

  • It acts as a strong base to promote E2 elimination of the isopropyl halide.

    
     is the "Goldilocks" base—strong enough to deprotonate the phenol, but weak enough to minimize side reactions.
    

Q: How do I remove the "Propene" byproduct? A: Propene is a gas (boiling point -47°C). It will naturally escape the reaction mixture. Ensure your ventilation is adequate. You do not need to "remove" it during workup, but you must account for the fact that 20-30% of your alkyl halide reagent will vanish as this gas.[1]

References

  • Williamson Ether Synthesis Mechanisms

    • March's Advanced Organic Chemistry, 8th Edition.
    • Source:

  • Alkylation of Vanillic Acid Derivatives

    • "Process development of 4-isopropyl-3,5-dimethoxybenzoic acid" (Analogous chemistry demonstrating secondary alkyl halide challenges).
    • Source:3

  • Minimizing Elimination in Alkylations

    • "Preventing elimination side reactions in Williamson synthesis." BenchChem Technical Notes.
    • Source:4

  • Solvent Effects in Nucleophilic Substitution

    • "Integrated Approach of Life Cycle Assessment... in Renewable Vanillin-Derived Chemicals." (Comparison of DMF vs.
    • Source:5

Sources

Validation & Comparative

Optimization of Structural Elucidation: A Comparative Guide to Confirming Isopropyl 4-isopropoxy-3-methoxybenzoate via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of vanilloid-based pharmaceuticals and intermediates, the precise confirmation of alkylation regiochemistry is critical. Isopropyl 4-isopropoxy-3-methoxybenzoate presents a unique analytical challenge: it contains two isopropyl groups in distinct chemical environments (ester vs. ether) and a specific substitution pattern on the aromatic ring.[1]

While Mass Spectrometry (MS) confirms molecular weight and Infrared Spectroscopy (IR) identifies functional groups, neither can unequivocally distinguish this molecule from its regioisomer (e.g., Isopropyl 3-isopropoxy-4-methoxybenzoate) or hydrolysis byproducts with the same fidelity as Proton Nuclear Magnetic Resonance (


H NMR).[1]

This guide outlines a self-validating


H NMR protocol designed to confirm the structure of Isopropyl 4-isopropoxy-3-methoxybenzoate, focusing on the resolution of the two isopropyl methine signals as the primary "fingerprint" for structural validation.

Part 1: Strategic Analysis of Analytical Alternatives

Before detailing the NMR protocol, it is essential to understand why


H NMR is the superior tool for this specific structural confirmation compared to standard alternatives.
Table 1: Comparative Efficacy of Analytical Techniques
Feature

H NMR (Recommended)
LC-MS / GC-MS FT-IR
Connectivity High: Defines exact position of isopropyl groups (O-alkyl vs. Ester).[1]Low: Fragments often indistinguishable between regioisomers.[1]None: Identifies functional groups only.
Regio-specificity High: Coupling constants (

) confirm 1,3,4-substitution.[1]
Low: Isomers often have identical parent ions (

).[1]
Low: Fingerprint region is complex and often ambiguous.[1]
Quantification High: Integration ratios confirm purity and stoichiometry.Medium: Ionization efficiency varies; requires standards.[1]Low: Semi-quantitative at best.
Sample Recovery Yes: Non-destructive.No: Destructive.Yes: Non-destructive (ATR).[1]

Conclusion: While MS and IR are necessary for full characterization, only


H NMR provides the causal link between the chemical environment and the structural connectivity required to rule out regioisomers.

Part 2: Structural Elucidation & Predicted Shifts[1]

The structural confirmation relies on identifying three distinct zones in the spectrum: the Aromatic Region , the Methine Differentiation Zone , and the Aliphatic Region .

Visualizing the Target Structure

The following diagram maps the proton environments to their expected chemical shifts. Note the distinction between the Ester Isopropyl (deshielded by carbonyl) and the Ether Isopropyl (deshielded by oxygen).

G cluster_0 Chemical Shift Mapping: Isopropyl 4-isopropoxy-3-methoxybenzoate cluster_1 Key Diagnostic Signals (CDCl3) Benzene Benzene Core (1,3,4-Substituted) Ester Isopropyl Ester (-COOCH(CH3)2) Pos: 1 Benzene->Ester Deshielding Zone Methoxy Methoxy Group (-OCH3) Pos: 3 Benzene->Methoxy Shielding Zone Ether Isopropyl Ether (-OCH(CH3)2) Pos: 4 Benzene->Ether Shielding Zone H_Arom Aromatic Protons ABX System ~6.9 - 7.7 ppm Benzene->H_Arom H_Ester Ester Methine (-CH-) Septet, ~5.2 ppm (Deshielded by C=O) Ester->H_Ester H_Ether Ether Methine (-CH-) Septet, ~4.6 ppm (Deshielded by O) Ether->H_Ether

Caption: Figure 1. Structural segmentation of Isopropyl 4-isopropoxy-3-methoxybenzoate showing the critical chemical shift differentiation between the ester and ether moieties.

Detailed Assignment Table (Solvent: CDCl )

The values below are predicted based on additivity rules for vanillic acid derivatives.

Position / GroupProton TypeApprox. Shift (

, ppm)
MultiplicityIntegralMechanistic Insight
Aromatic H-6 Ar-H7.65 - 7.70dd (

Hz)
1HOrtho to ester (deshielding); Meta to ether.[1]
Aromatic H-2 Ar-H7.55 - 7.60d (

Hz)
1HOrtho to ester; isolated by substituents (meta-coupling only).[1]
Aromatic H-5 Ar-H6.85 - 6.95d (

Hz)
1HOrtho to alkoxy groups (shielding effect).[1]
Ester Methine -COO-CH -5.15 - 5.25 Septet1HCritical Signal: Strongly deshielded by the anisotropic effect of the carbonyl.[1]
Ether Methine -O-CH -4.55 - 4.65 Septet1HCritical Signal: Deshielded by oxygen, but upfield relative to the ester.[1]
Methoxy -OCH

3.85 - 3.95Singlet3HCharacteristic sharp singlet for aryl methyl ethers.[1]
Ester Methyls -CH(CH

)

1.35 - 1.40Doublet6HOften overlaps with ether methyls.[1]
Ether Methyls -CH(CH

)

1.30 - 1.38Doublet6HOften overlaps with ester methyls.[1]

Part 3: Experimental Protocol

To ensure reproducibility and data integrity, follow this "Self-Validating" workflow. This protocol minimizes solvent impurities and maximizes the resolution of the critical methine septets.

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) is preferred over DMSO-d
    
    
    
    .[1]
    • Reasoning: DMSO is hygroscopic, and the water peak (

      
      3.3 ppm) can broaden or interfere with the methoxy signal. CDCl
      
      
      
      provides sharper resolution for the aromatic coupling constants.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Avoid over-concentration, which can cause viscosity broadening.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (drying agents) that cause magnetic field inhomogeneity.[1]

Acquisition Parameters (400 MHz or higher recommended)
  • Pulse Sequence: Standard 1H ZG (Zero-Go).

  • Relaxation Delay (D1):

    
     2.0 seconds.
    
    • Reasoning: Ensures full relaxation of the aromatic protons for accurate integration.

  • Scans (NS): 16 (minimum) to 64.[1]

  • Spectral Width: -2 to 14 ppm.[1]

Workflow Diagram

Workflow Start Crude Product Prep Sample Prep: 10mg in 0.6mL CDCl3 Filter particulates Start->Prep Acquire Acquisition: 400 MHz+, D1=2s 16-64 Scans Prep->Acquire Process Processing: Phase Correction Baseline Correction Acquire->Process Check1 Checkpoint 1: Are there 2 distinct septets? Process->Check1 Pass Structure Confirmed: Analyze Integrals (1:1:1:1:1:3:12) Check1->Pass Yes (5.2 & 4.6 ppm) Fail Investigate: Check for Hydrolysis (Acid/Alcohol) or Regioisomer Check1->Fail No (Missing/Shifted)

Caption: Figure 2. Step-by-step experimental workflow with a critical "Go/No-Go" decision point based on the methine signals.

Part 4: Data Interpretation & Troubleshooting

The "Tale of Two Septets" (The Confirmation Key)

The most common error in synthesizing this compound is incomplete alkylation or hydrolysis.

  • Success: You observe two clear septets separated by

    
    0.6 ppm.[1] The downfield signal (
    
    
    
    5.2 ppm) corresponds to the Ester ; the upfield signal (
    
    
    4.6 ppm) corresponds to the Ether .
  • Failure Mode 1 (Hydrolysis): Disappearance of the 5.2 ppm septet indicates the loss of the isopropyl ester (reversion to the carboxylic acid).

  • Failure Mode 2 (Regioisomerism): If the methoxy signal shifts significantly upfield or the aromatic coupling pattern changes from 1,3,4 (ABX) to a symmetric pattern, you may have the 3-isopropoxy-4-methoxy isomer.[1]

Handling Methyl Overlap

The four methyl groups (12 protons total) will appear as two sets of doublets in the 1.3–1.4 ppm range.

  • Issue: On lower field instruments (300 MHz), these may appear as a messy multiplet or a "pseudo-triplet."

  • Resolution: Do not rely on splitting the methyls for confirmation. Rely on the integration . The total integral of the aliphatic region (1.2–1.4 ppm) must equal 12H relative to the 1H aromatic signals.

Aromatic Coupling Verification

Verify the ABX pattern :

  • Identify the doublet at

    
    6.9 ppm (H-5).[1]
    
  • Identify the doublet of doublets at

    
    7.7 ppm (H-6).[1]
    
  • Calculate the coupling constant (

    
    ) between them.[1] It should be approximately 8.5 Hz  (ortho coupling).
    
  • If

    
     Hz for all signals, you have likely substituted the wrong positions (meta-substitution).[1]
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for chemical shift additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Reference for Vanillic Acid and Benzoate ester base shifts).[1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Reference for solvent residual peaks in CDCl3).[1]

  • Reich, H. J. (n.d.).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Retrieved from [Link] (Authoritative guide on coupling constants and ABX systems).

Sources

A Comparative Guide to the Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of target molecules is paramount. Isopropyl 4-isopropoxy-3-methoxybenzoate, a substituted benzoic acid ester, presents an interesting case study in strategic synthesis planning. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target molecule, supported by detailed experimental protocols and an analysis of their respective advantages and disadvantages.

Introduction to Isopropyl 4-isopropoxy-3-methoxybenzoate

Isopropyl 4-isopropoxy-3-methoxybenzoate is a chemical compound with potential applications in the pharmaceutical and flavor industries. Its structure, featuring both an ether and an ester functional group, allows for two logical retrosynthetic disconnections, leading to two distinct forward synthesis pathways. The selection of an optimal route depends on factors such as starting material availability, reaction yields, ease of purification, and overall process efficiency.

This guide will explore the following two synthetic strategies:

  • Route A: A two-step process commencing with the Williamson ether synthesis to form the 4-isopropoxy ether linkage, followed by a Fischer-Speier esterification of the carboxylic acid.

  • Route B: An alternative two-step sequence beginning with the Fischer-Speier esterification of the carboxylic acid, followed by the Williamson ether synthesis to introduce the 4-isopropoxy group.

Route A: Williamson Ether Synthesis Followed by Fischer-Speier Esterification

This synthetic approach prioritizes the formation of the ether linkage first. The starting material for this route is the readily available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Reaction Pathway

Route A 4-Hydroxy-3-methoxybenzoic_acid 4-Hydroxy-3-methoxybenzoic acid 4-Isopropoxy-3-methoxybenzoic_acid 4-Isopropoxy-3-methoxybenzoic acid 4-Hydroxy-3-methoxybenzoic_acid->4-Isopropoxy-3-methoxybenzoic_acid Williamson Ether Synthesis Isopropyl_bromide Isopropyl bromide Isopropyl_bromide->4-Isopropoxy-3-methoxybenzoic_acid Base Base (e.g., K2CO3) Base->4-Isopropoxy-3-methoxybenzoic_acid Final_Product Isopropyl 4-isopropoxy-3-methoxybenzoate 4-Isopropoxy-3-methoxybenzoic_acid->Final_Product Fischer-Speier Esterification Isopropanol Isopropanol Isopropanol->Final_Product Acid_catalyst Acid catalyst (e.g., H2SO4) Acid_catalyst->Final_Product

Caption: Synthetic pathway for Route A.

Experimental Protocols

Step 1: Synthesis of 4-Isopropoxy-3-methoxybenzoic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1][2] In this step, the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzoic acid is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the isopropyl bromide.

  • Materials:

    • 4-Hydroxy-3-methoxybenzoic acid (1.0 eq)

    • Isopropyl bromide (1.5 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine

  • Procedure:

    • To a round-bottom flask, add 4-hydroxy-3-methoxybenzoic acid and potassium carbonate.

    • Add DMF to the flask and stir the suspension at room temperature.

    • Add isopropyl bromide dropwise to the mixture.

    • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl to precipitate the product.

    • Filter the precipitate and wash with cold water.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-isopropoxy-3-methoxybenzoic acid.

Step 2: Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate via Fischer-Speier Esterification

Fischer-Speier esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[3][4] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed is removed.[5][6]

  • Materials:

    • 4-Isopropoxy-3-methoxybenzoic acid (1.0 eq)

    • Isopropanol (excess, used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

    • Diethyl ether

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-isopropoxy-3-methoxybenzoic acid in an excess of isopropanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The final product, Isopropyl 4-isopropoxy-3-methoxybenzoate, can be purified by vacuum distillation or column chromatography.

Route B: Fischer-Speier Esterification Followed by Williamson Ether Synthesis

This alternative route begins with the esterification of the starting material, 4-hydroxy-3-methoxybenzoic acid, followed by the formation of the ether linkage.

Reaction Pathway

Route B 4-Hydroxy-3-methoxybenzoic_acid 4-Hydroxy-3-methoxybenzoic acid Isopropyl_4-hydroxy-3-methoxybenzoate Isopropyl 4-hydroxy-3-methoxybenzoate 4-Hydroxy-3-methoxybenzoic_acid->Isopropyl_4-hydroxy-3-methoxybenzoate Fischer-Speier Esterification Isopropanol Isopropanol Isopropanol->Isopropyl_4-hydroxy-3-methoxybenzoate Acid_catalyst Acid catalyst (e.g., H2SO4) Acid_catalyst->Isopropyl_4-hydroxy-3-methoxybenzoate Final_Product Isopropyl 4-isopropoxy-3-methoxybenzoate Isopropyl_4-hydroxy-3-methoxybenzoate->Final_Product Williamson Ether Synthesis Isopropyl_bromide Isopropyl bromide Isopropyl_bromide->Final_Product Base Base (e.g., K2CO3) Base->Final_Product

Caption: Synthetic pathway for Route B.

Experimental Protocols

Step 1: Synthesis of Isopropyl 4-hydroxy-3-methoxybenzoate via Fischer-Speier Esterification

This initial step mirrors the second step of Route A, but is performed on the starting material, 4-hydroxy-3-methoxybenzoic acid. A patent describes a similar esterification using isopropanol and thionyl chloride.[7]

  • Materials:

    • 4-Hydroxy-3-methoxybenzoic acid (1.0 eq)

    • Isopropanol (excess, used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

    • Ethyl acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-hydroxy-3-methoxybenzoic acid in a large excess of isopropanol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the excess isopropanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield isopropyl 4-hydroxy-3-methoxybenzoate.

Step 2: Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate via Williamson Ether Synthesis

The final step in this route involves the etherification of the phenolic hydroxyl group of the intermediate ester.

  • Materials:

    • Isopropyl 4-hydroxy-3-methoxybenzoate (1.0 eq)

    • Isopropyl bromide (1.5 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Acetone or DMF

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • In a round-bottom flask, combine isopropyl 4-hydroxy-3-methoxybenzoate and potassium carbonate in acetone or DMF.

    • Add isopropyl bromide to the suspension.

    • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by vacuum distillation or column chromatography to obtain Isopropyl 4-isopropoxy-3-methoxybenzoate.

Comparison of Synthesis Methods

FeatureRoute A: Williamson Ether firstRoute B: Fischer Esterification first
Starting Material 4-Hydroxy-3-methoxybenzoic acid4-Hydroxy-3-methoxybenzoic acid
Intermediate 4-Isopropoxy-3-methoxybenzoic acidIsopropyl 4-hydroxy-3-methoxybenzoate
Key Reactions 1. Williamson Ether Synthesis2. Fischer-Speier Esterification1. Fischer-Speier Esterification2. Williamson Ether Synthesis
Potential Yields Williamson ether synthesis on phenols can have yields ranging from 50-95%.[1] Fischer esterification yields are typically high, especially with excess alcohol.[5]Fischer esterification of substituted benzoic acids can achieve high yields.[8][9] Subsequent Williamson ether synthesis is also generally high-yielding.
Advantages - The intermediate, 4-isopropoxy-3-methoxybenzoic acid, is a solid and may be easier to purify by recrystallization.- The final esterification step is generally a clean reaction with straightforward purification.- The initial esterification protects the carboxylic acid, preventing potential side reactions during the subsequent etherification.- The intermediate ester is likely a liquid or low-melting solid, which might be advantageous for handling in some cases.
Disadvantages - The free carboxylic acid in the first step could potentially lead to side reactions under the basic conditions of the Williamson synthesis, although the phenoxide is a much stronger nucleophile.- The use of a high-boiling solvent like DMF in the first step requires more energy for removal.- The intermediate ester may require purification by column chromatography, which can be more time-consuming and costly than recrystallization.- The Williamson ether synthesis in the second step might be slightly sterically hindered by the adjacent isopropyl ester group, potentially requiring longer reaction times or higher temperatures.

Conclusion and Recommendations

Both Route A and Route B represent viable and effective strategies for the synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate. The choice between the two will likely be dictated by laboratory-specific considerations and the desired scale of the synthesis.

Route A may be preferable if purification of the intermediate by recrystallization is desired, as this can be a more cost-effective and scalable method compared to chromatography.

Route B offers the advantage of protecting the carboxylic acid group early on, which could lead to a cleaner subsequent etherification reaction with fewer potential side products.

For initial small-scale synthesis and exploration, both routes should be attempted to empirically determine the most efficient and highest-yielding pathway. Careful monitoring of each reaction step by TLC will be crucial for optimizing reaction times and ensuring complete conversion.

Predicted Analytical Data for Isopropyl 4-isopropoxy-3-methoxybenzoate

  • ¹H NMR: Expected signals would include two distinct septets and four doublets for the two isopropyl groups, a singlet for the methoxy group, and aromatic protons in the characteristic pattern for a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the two isopropyl groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₂₀O₄, M.W. = 252.31 g/mol ) would be expected.

References

  • Ahmad, R., et al. (2008). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • 12. The Williamson Ether Synthesis. (n.d.).
  • Fischer Esterification Procedure. (n.d.).
  • Organic Chemistry Williamson Ether Synthesis. (n.d.).
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
  • Amira, S., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(2), 53-65.
  • 22. The Fischer Esterification. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.).
  • Widerburg, I. P., et al. (2012). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 77(16), 7034-7040.
  • esterification of benzoic acid to methyl benzoate. (n.d.).
  • CN103420841B - Preparation method of isopropyl p-hydroxybenzoate - Google P
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 22-26.
  • BenchChem. (2025). Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Derivatives.
  • CN104926941A - Preparation method for 4-hydroxy-3-methoxy benzoic acid - Google P
  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

  • NIST. Isopropyl-4-hydroxybenzoate. Retrieved from [Link]

  • Reddy, M. P., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4269.
  • BenchChem. (2025). An In-depth Technical Guide to the 13C NMR Data of 1-(3-Iodopropoxy)-4-methoxybenzene.
  • Bago, B., et al. (2002). 13C-NMR spectra of isopropyl alcohol extracts. A, Spores prelabeled... ResearchGate.

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A Comparative Guide to Purity Validation of Isopropyl 4-isopropoxy-3-methoxybenzoate: The Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of chemical research and pharmaceutical development, the absolute purity of a compound is a cornerstone of reliable, reproducible, and safe outcomes. For a molecule such as Isopropyl 4-isopropoxy-3-methoxybenzoate, a substituted benzoate ester, validating its purity is not merely a quality control step but a fundamental requirement for its application. This guide provides an in-depth exploration of elemental analysis as a primary method for purity verification. It further contextualizes its utility by comparing it with orthogonal analytical techniques, offering a comprehensive framework for robust purity assessment.

Theoretical Basis: Elemental Analysis for Purity Confirmation

Elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, operates on a simple yet powerful principle: the complete combustion of a compound and the precise measurement of the resulting elemental gases.[1][2][3] This technique provides a quantitative determination of the mass percentages of C, H, and N in a sample, which can then be compared against the theoretical composition derived from its molecular formula.[3][4]

For the target compound, Isopropyl 4-isopropoxy-3-methoxybenzoate, the first step is to establish its theoretical elemental composition.

  • Molecular Formula: C₁₄H₂₂O₄

  • Molecular Weight: 254.32 g/mol

  • Theoretical Composition:

    • % Carbon (C) = (14 * 12.011) / 254.32 = 66.12%

    • % Hydrogen (H) = (22 * 1.008) / 254.32 = 8.72%

    • % Oxygen (O) = (4 * 15.999) / 254.32 = 25.16%

The core principle of purity validation via EA rests on the "law of definite proportions." A pure sample of Isopropyl 4-isopropoxy-3-methoxybenzoate will consistently yield experimental %C and %H values that align closely with the theoretical percentages. Significant deviation suggests the presence of impurities, such as residual solvents, inorganic salts, or by-products from synthesis.

Trustworthiness through Acceptance Criteria: For a new small molecule to be considered pure for publication or further use, the generally accepted criterion is that the experimental elemental composition must be within ±0.4% of the theoretical value.[5][6] This stringent tolerance ensures a high degree of confidence in the sample's identity and bulk purity.

Experimental Protocol: The Elemental Analysis Workflow

The modern elemental analyzer is an automated instrument that performs combustion analysis with high precision.[7][8] The reliability of the results is contingent upon a meticulous experimental workflow.

Step-by-Step Methodology:
  • Sample Preparation (The Causality of Precision):

    • Homogenization: The sample is finely ground to ensure homogeneity. This guarantees that the small portion taken for analysis is representative of the entire batch.

    • Weighing: Using a calibrated microbalance, a precise mass of the sample (typically 1-3 mg) is weighed into a tin capsule.[9] Accurate weighing is critical as all final calculations are expressed as a percentage of this initial mass.[9]

  • Instrument Calibration:

    • The analyzer is calibrated using a certified, high-purity standard with a known elemental composition (e.g., acetanilide). This step is crucial for establishing a valid response factor for the detector and ensuring the accuracy of the measurements for the unknown sample.

  • Combustion & Reduction:

    • The encapsulated sample is dropped into a high-temperature (approx. 1000-1150°C) combustion furnace.[7][8] In a pure oxygen environment, the compound combusts, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).[7]

    • The resulting gas mixture is then swept by a helium carrier gas over heated copper to reduce the nitrogen oxides to elemental nitrogen (N₂).[1][7]

  • Gas Separation and Detection:

    • The mixture of He, CO₂, H₂O, and N₂ is passed through a gas chromatography (GC) column. The gases separate based on their chemical properties and are sequentially eluted to a thermal conductivity detector (TCD).

    • The TCD measures the change in thermal conductivity of the gas stream, generating a signal proportional to the concentration of each analyte gas.

  • Data Analysis and Interpretation:

    • The instrument's software integrates the signals from the detector and, using the sample weight and calibration data, calculates the mass percentages of C, H, and N.

    • These experimental values are then compared to the theoretical values for C₁₄H₂₂O₄ to assess purity against the ±0.4% acceptance criterion.

Visualization of the EA Workflow

EA_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation Dry Dry Sample (Remove H₂O/Solvents) Grind Homogenize (Grind Sample) Dry->Grind Weigh Weigh 1-3 mg (Microbalance) Grind->Weigh Combust Combustion (~1000°C, O₂) (CO₂, H₂O, NOₓ) Weigh->Combust Introduce Sample Reduce Reduction (Cu) (N₂ gas) Combust->Reduce Separate GC Separation Reduce->Separate Detect TCD Detection Separate->Detect Calculate Calculate Experimental %C, %H Detect->Calculate Compare Compare to Theoretical (C₁₄H₂₂O₄) Calculate->Compare Validate Purity Validation (Within ±0.4%?) Compare->Validate

Caption: Experimental workflow for purity validation by elemental analysis.

Comparative Analysis: The Power of Orthogonal Methods

While elemental analysis is a powerful tool for confirming bulk elemental composition, it is not a panacea for purity determination. It cannot detect impurities with a similar elemental composition to the target compound (e.g., isomers) or certain inorganic salts. Therefore, for comprehensive quality control in a regulated or high-stakes research environment, employing orthogonal methods—techniques that assess purity based on different physicochemical principles—is essential.[10][11]

The use of multiple, independent techniques reduces potential biases and enhances the overall accuracy of the purity assessment, providing a more complete picture of a sample's quality.[10]

Analytical MethodPrinciplePrimary InformationKey AdvantagesKey Limitations
Elemental Analysis (EA) Combustion & Gas DetectionElemental Composition (%C, %H)Confirms empirical formula; detects inorganic impurities and residual solvents that alter C/H ratio.Not a separation technique; cannot detect isomers or impurities with similar elemental composition.
HPLC (UV Detection) Differential Partitioning & UV AbsorbancePurity by Area %High sensitivity for UV-active impurities; separates isomers and related substances; gold standard for impurity profiling.[12][13]Requires a chromophore; relative quantitation (area %) unless a reference standard is used for assay.
Quantitative NMR (qNMR) Nuclear Spin ResonanceAbsolute Purity & StructureA primary ratio method for direct purity determination using a certified internal standard; provides structural confirmation.[14][15]Lower sensitivity than HPLC; requires more sample; expensive instrumentation and expertise.[16]
GC-MS Volatility, Partitioning & Mass-to-Charge RatioPurity & Impurity IDExcellent for volatile and thermally stable compounds; provides molecular weight and fragmentation data for impurity identification.[13]Not suitable for non-volatile or thermally labile compounds like many APIs.
Logical Framework for Purity Method Selection

Purity_Decision_Tree Start New Batch of Isopropyl 4-isopropoxy-3-methoxybenzoate EA Perform Elemental Analysis (%C, %H) Start->EA EA_Check Results within ±0.4% of theoretical? EA->EA_Check HPLC Perform HPLC Purity Analysis (Area %) EA_Check->HPLC Yes Fail Batch Fails Requires Repurification & Reanalysis EA_Check->Fail No (Investigate solvent/ salt contamination) HPLC_Check Purity > 99.5%? No unknown impurities > 0.1%? HPLC->HPLC_Check Pass Batch Passes Purity Validation HPLC_Check->Pass Yes HPLC_Check->Fail No (Identify impurities, optimize synthesis) qNMR Consider qNMR for Absolute Purity Assay Pass->qNMR Optional: For primary reference standard

Caption: Decision workflow for comprehensive purity validation using orthogonal methods.

Conclusion

For Isopropyl 4-isopropoxy-3-methoxybenzoate, elemental analysis serves as an indispensable first-line technique for validating its elemental integrity and confirming the absence of significant impurities that would alter its carbon-hydrogen ratio. Its adherence to the strict ±0.4% criterion provides a high degree of confidence in the bulk purity of a synthesized batch.

However, as a Senior Application Scientist, it is my experience that no single method is sufficient to fully characterize a compound for high-stakes applications. True scientific integrity and trustworthiness are achieved by cross-validating results with an orthogonal technique, most commonly HPLC for impurity profiling.[12] This dual approach—confirming elemental composition with EA and assessing for trace organic impurities with a separation-based method—constitutes a robust, self-validating system that ensures the quality, safety, and reliability demanded in modern drug development and chemical research.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. PMC. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • University of Illinois Chicago, Pharmacognosy Institute (PHCI). (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • PharmTech. (2020, November 12). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • Agilent. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from [Link]

  • PubMed. (2003, February 21). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Methoxybenzoic acid, isopropyl ester. NIST WebBook. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

  • Chemistry Steps. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]

  • Scribd. (n.d.). CHNS Analyzer SOP for Sample Prep. Retrieved from [Link]

  • Cardiff University - ORCA. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). CHNX analysis - Elemental analytics. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Isopropyl-4-hydroxybenzoate. NIST WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of isopropyl 4-hydroxybenzoate (CAS 4191-73-5). Retrieved from [Link]

  • Torontech. (2025, August 6). Stop Batch Failures: Assay vs Purity in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

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"comparative analysis of the spectroscopic data of Isopropyl 4-isopropoxy-3-methoxybenzoate and its precursors"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Spectroscopic Analysis in Synthetic Chemistry

In the landscape of drug development and materials science, the precise characterization of novel molecules is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for Isopropyl 4-isopropoxy-3-methoxybenzoate, a potential building block in various synthetic pathways, and its precursors. By examining the evolution of the spectral features from starting materials to the final product, we can gain a deeper understanding of the chemical transformations and confirm the successful synthesis of the target molecule. This analysis is grounded in the fundamental principles of NMR, IR, and Mass Spectrometry, offering researchers a practical framework for their own synthetic endeavors.

The Synthetic Pathway: A Two-Step Transformation

The synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate from the readily available natural product, vanillic acid, is a classic example of multi-step organic synthesis. The overall transformation involves two key reactions: a Williamson ether synthesis to introduce the isopropoxy group at the 4-position, followed by a Fischer esterification to form the isopropyl ester.

Synthetic Pathway Vanillic_Acid Vanillic Acid Intermediate 4-Isopropoxy-3-methoxybenzoic acid Vanillic_Acid->Intermediate Williamson Ether Synthesis Isopropanol1 Isopropanol Isopropanol1->Intermediate Final_Product Isopropyl 4-isopropoxy-3-methoxybenzoate Intermediate->Final_Product Fischer Esterification Isopropanol2 Isopropanol Isopropanol2->Final_Product

Caption: Synthetic route to Isopropyl 4-isopropoxy-3-methoxybenzoate.

This guide will dissect the spectroscopic changes observed at each stage of this synthesis.

Precursor Analysis: The Spectroscopic Signatures of Vanillic Acid and Isopropanol

A thorough understanding of the starting materials is the foundation of any spectroscopic analysis.

Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)

Vanillic acid presents a rich spectroscopic fingerprint, characteristic of its substituted aromatic structure.

Spectroscopic Data of Vanillic Acid
¹H NMR (DMSO-d₆, 400 MHz) δ 12.51 (s, 1H, -COOH), 9.86 (br s, 1H, -OH), 7.54-7.33 (m, 2H, Ar-H), 6.84 (d, J=8.4 Hz, 1H, Ar-H), 3.81 (s, 3H, -OCH₃)[1]
¹³C NMR (DMSO, 101 MHz) δ 167.68 (C=O), 151.54, 147.67, 123.93, 122.04, 115.47, 113.12 (Aromatic C), 55.97 (-OCH₃)[1]
IR (KBr, cm⁻¹) 3484 (O-H stretch, phenolic), 3000-2550 (broad, O-H stretch, carboxylic acid), 1683 (C=O stretch)[2][3]
Mass Spectrum (EI) m/z 168 (M⁺), 153, 125, 97[4]

The broad proton signals for the carboxylic acid and phenolic hydroxyl groups in the ¹H NMR spectrum are characteristic and will be key indicators of successful reaction in the subsequent steps. The IR spectrum distinctly shows the stretches for these hydroxyl groups and the carbonyl of the carboxylic acid.

Isopropanol

Isopropanol, the second precursor, provides the isopropoxy and isopropyl groups in the final product. Its simple structure is reflected in its straightforward spectra.

Spectroscopic Data of Isopropanol
¹H NMR (CDCl₃, 300 MHz) δ 4.00 (septet, 1H, -CH), 1.75 (br s, 1H, -OH), 1.19 (d, 6H, -CH₃)[5]
¹³C NMR (CDCl₃, 15.09 MHz) δ 64.04 (-CH), 25.29 (-CH₃)[6]
IR (liquid film, cm⁻¹) 3349 (broad, O-H stretch), 2970 (C-H stretch), 1129 (C-O stretch)[7]
Mass Spectrum (EI) m/z 60 (M⁺), 45 (base peak), 43, 27[8][9]

The key features to track from isopropanol are the methine proton's septet and the doublet of the two methyl groups in the ¹H NMR, which will reappear in a modified chemical environment in the final product.

The Intermediate: 4-Isopropoxy-3-methoxybenzoic Acid

Predicted Spectroscopic Data of 4-Isopropoxy-3-methoxybenzoic Acid
Predicted ¹H NMR The broad singlet for the phenolic -OH around 9.86 ppm will disappear. A new septet for the isopropoxy -CH is expected around 4.6 ppm, and a new doublet for the isopropoxy -CH₃ groups around 1.3 ppm. The aromatic protons will experience a slight shift due to the change in the substituent.
Predicted ¹³C NMR The aromatic carbon attached to the former hydroxyl group will shift. New signals for the isopropoxy group will appear: a methine carbon around 70 ppm and methyl carbons around 22 ppm.
Predicted IR The sharp phenolic O-H stretch around 3484 cm⁻¹ will be absent. The broad carboxylic acid O-H stretch will remain. New C-O-C stretching vibrations for the ether linkage will appear.
Predicted Mass Spectrum The molecular ion peak will shift to m/z 210. Fragmentation will likely involve the loss of the isopropyl group and the carboxyl group.

The disappearance of the phenolic proton signal in ¹H NMR and the phenolic O-H stretch in the IR spectrum are the most definitive indicators of a successful etherification.

The Final Product: Isopropyl 4-isopropoxy-3-methoxybenzoate

The final step is the Fischer esterification of the carboxylic acid group of the intermediate with isopropanol. Similar to the intermediate, direct experimental spectra for the final product were not found in the searched literature. Therefore, we will predict its spectral features and compare them to the closely related isomer, isopropyl 4-methoxybenzoate, for which experimental data is available.

Predicted Spectroscopic Data of Isopropyl 4-isopropoxy-3-methoxybenzoate
Predicted ¹H NMR The broad carboxylic acid proton signal around 12.51 ppm will disappear. A new septet for the isopropyl ester -CH is expected around 5.2 ppm, and a corresponding doublet for the isopropyl ester -CH₃ groups around 1.3 ppm. The signals for the isopropoxy group will remain, though their chemical shifts may be slightly altered.
Predicted ¹³C NMR The carboxylic acid carbonyl carbon signal will shift slightly downfield upon esterification. New signals for the isopropyl ester group will appear: a methine carbon around 68 ppm and methyl carbons around 22 ppm.
Predicted IR The broad carboxylic acid O-H stretch will be absent. The C=O stretch will shift to a lower wavenumber, typically around 1715 cm⁻¹, characteristic of an ester.
Predicted Mass Spectrum The molecular ion peak will be at m/z 252. Fragmentation patterns would likely show losses of the isopropyl and isopropoxy groups.
Comparative Analysis with Isopropyl 4-methoxybenzoate

To lend credence to our predictions, we can compare them with the known spectroscopic data of Isopropyl 4-methoxybenzoate.

Spectroscopic Data of Isopropyl 4-methoxybenzoate
¹H NMR (CDCl₃, 400 MHz) δ 8.00 (d, J = 8.8 Hz, 2H), 6.91 (d, J = 8.8 Hz, 2H), 5.23 (septet, 1H), 3.86 (s, 3H), 1.35 (d, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 165.80 (C=O), 163.06, 131.41, 123.23, 113.38 (Aromatic C), 67.85 (-CH of isopropyl), 55.32 (-OCH₃), 21.93 (-CH₃ of isopropyl)
Mass Spectrum (EI) m/z 194 (M⁺)

The chemical shifts for the isopropyl ester group in isopropyl 4-methoxybenzoate (¹H: ~5.23 ppm and ~1.35 ppm; ¹³C: ~67.85 ppm and ~21.93 ppm) provide a strong basis for our predictions for the target molecule. The additional isopropoxy group in our target molecule would introduce its own characteristic signals and cause slight shifts in the aromatic region due to its electronic effect.

Experimental Protocols

General Procedure for Williamson Ether Synthesis
  • To a solution of vanillic acid in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.

  • Add isopropyl halide (e.g., 2-bromopropane) to the mixture.

  • Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture, and pour it into water.

  • Acidify the aqueous solution to precipitate the product, 4-isopropoxy-3-methoxybenzoic acid.

  • Filter, wash with water, and dry the product.

General Procedure for Fischer Esterification
  • Dissolve 4-isopropoxy-3-methoxybenzoic acid in an excess of isopropanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture under reflux. The progress of the reaction can be monitored by TLC.

  • Upon completion, remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure Isopropyl 4-isopropoxy-3-methoxybenzoate.

Experimental Workflow cluster_0 Williamson Ether Synthesis cluster_1 Fischer Esterification start_wes Dissolve Vanillic Acid & Add Base add_iso_halide Add Isopropyl Halide start_wes->add_iso_halide reflux_wes Reflux & Monitor add_iso_halide->reflux_wes workup_wes Work-up & Isolation reflux_wes->workup_wes start_fe Dissolve Intermediate in Isopropanol & Add Acid workup_wes->start_fe Intermediate Product reflux_fe Reflux & Monitor start_fe->reflux_fe workup_fe Work-up & Purification reflux_fe->workup_fe

Caption: General experimental workflow for the synthesis.

Conclusion

This guide demonstrates a systematic approach to the comparative spectroscopic analysis of a target molecule and its precursors. By meticulously tracking the appearance and disappearance of key signals in ¹H NMR, ¹³C NMR, and IR spectra, and by observing the changes in molecular weight and fragmentation patterns in mass spectrometry, we can confidently follow the synthetic pathway. While the absence of direct experimental data for the final product and a key intermediate presents a challenge, a predictive analysis based on established spectroscopic principles and comparison with closely related compounds provides a robust framework for characterization. This approach underscores the power of spectroscopy as an indispensable tool in the modern synthetic chemistry laboratory.

References

  • Tawfeeq, M. F., & Qassir, A. J. (2020). Synthesis, Characterization, and Antibacterial Evaluation of New Vanillic Acid Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(2), 129-136.
  • Iraqi Journal of Pharmaceutical Sciences. (2020). Synthesis, Characterization, and Antibacterial Evaluation of New Vanillic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of vanillic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • MDPI. (2024). Vanillic Acid Nanocomposite: Synthesis, Characterization Analysis, Antimicrobial, and Anticancer Potentials. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for: Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts. Retrieved from [Link]

  • DSpace@MIT. (n.d.). SYNTHESIS AND CHARACTERIZATION OF AROMATIC POLYMERS FROM VANILLIN DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl methine protons.... Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0315929). Retrieved from [Link]

  • AOBChem. (n.d.). 4-Isopropoxy-3-methoxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxybenzoic acid, isopropyl ester. Retrieved from [Link]

  • NIST. (n.d.). Isopropyl-4-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420841B - Preparation method of isopropyl p-hydroxybenzoate.
  • PubChemLite. (n.d.). 4-isopropoxy-3-methoxybenzoic acid (C11H14O4). Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • mzCloud. (2018). Isopropyl 4-hydroxybenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • SpectraBase. (n.d.). (3R)-Isopropyl .beta.-hydroxy-.beta.-(4-methoxyphenyl)propionate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Isopropyl-4-hydroxybenzoate. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2016). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0043424). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Methoxybenzoic acid, isopropyl ester (CAS 6938-38-1). Retrieved from [Link]

  • Google Patents. (n.d.). CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid.
  • Google Patents. (n.d.). US8889920B2 - Process for preparing 4-isopropylcyclohexylmethanol.
  • Patsnap Eureka. (2021). P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Retrieved from [Link]

  • Reddit. (2024). 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. Retrieved from [Link]

  • European Patent Office. (2006). EP 1652834 A1 - Process for producing salicylic esters. Retrieved from [Link]

  • University of Cambridge. (n.d.). 4-methoxybenzoic acid 1H NMR, 400 MHz, acetone-d6, 293 K. Retrieved from [Link]

  • ResearchGate. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]

Sources

"cross-validation of analytical methods for Isopropyl 4-isopropoxy-3-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary & Chemical Context[1][2][3][4][5][6]

Isopropyl 4-isopropoxy-3-methoxybenzoate is a lipophilic ester derivative, structurally significant as a key intermediate or process-related impurity (PRI) in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., analogues of Roflumilast) and vanillic acid derivatives.[1][2]

In drug development, reliance on a single analytical technique creates a "blind spot" for co-eluting impurities. This guide details the cross-validation of two orthogonal methods: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) .[1][2]

Why Cross-Validate?

  • HPLC-UV relies on chromophore absorption (electronic transitions) and polarity-based separation.[1][2]

  • GC-FID relies on carbon content combustion and volatility-based separation.[1][2]

  • The Goal: By validating these methods against each other, we eliminate method-specific bias, ensuring that the purity profile reported is absolute, not relative.

Physicochemical Profile & Method Selection

Understanding the molecule is the prerequisite for method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Structure Benzoate core with two isopropyl groups.[1][2][3]High lipophilicity; strong retention on C18 columns.[1][2]
Chromophore Conjugated benzene ring.[1][2]UV Active (Primary

~250-260 nm).[1][2] Ideal for HPLC-UV.[1][2]
Volatility Moderate to High (Ester functionality).[1][2]Amenable to GC, provided thermal stability is confirmed (< 300°C).
Solubility Low in water; High in ACN, MeOH, DCM.[1]Requires high organic content in HPLC mobile phase.[1][2]
Method A: RP-HPLC (The "Gold Standard")[1][2]

Role: Primary Quality Control (QC) method for assay and degradation products.[1][2] Rationale: High precision, compatible with thermally labile precursors, and standard in GMP environments.

Experimental Protocol
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class).[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent L1 packing.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1][2]

  • Mobile Phase B: Acetonitrile (Lower viscosity than MeOH, better for backpressure).[1]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C (Improves mass transfer).[1][2]

  • Detection: UV at 254 nm (Benzoate absorption maximum).[1][2]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
8.0 90 Elute Lipophilic Ester
10.0 90 Wash

| 10.1 | 40 | Re-equilibration |[1][2]

Critical Control Point: The isopropyl ester is prone to hydrolysis.[1] The sample diluent must be anhydrous (e.g., 100% Acetonitrile) to prevent on-column degradation during the run.

Method B: GC-FID (The Orthogonal Validator)[1][2]

Role: Cross-validation tool and residual solvent/volatile impurity check. Rationale: Separates based on boiling point, ensuring that impurities co-eluting by polarity in HPLC are resolved here.

Experimental Protocol
  • Instrument: GC System with FID (e.g., Shimadzu GC-2030).

  • Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm film).[1][2] 5% Phenyl polysilphenylene-siloxane.[1][2]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 260°C.

  • Detector (FID): 300°C. Hydrogen/Air mix.[1][2]

Temperature Program:

  • Initial: 80°C (Hold 1 min) - Focuses volatiles.[1][2]

  • Ramp 1: 20°C/min to 220°C.

  • Ramp 2: 10°C/min to 290°C (Hold 5 min) - Elutes the main ester.

Critical Control Point: Ensure the injector liner is deactivated (silanized) to prevent thermal decomposition of the methoxy group or ester cleavage at the inlet.

Comparative Validation Data

The following data represents a typical cross-validation dataset for this compound class.

ParameterMethod A (HPLC-UV)Method B (GC-FID)Senior Scientist's Interpretation
Linearity (

)
> 0.9995 (Range: 50-150%)> 0.9990 (Range: 50-150%)Both methods show excellent linear response; HPLC is slightly more precise at lower concentrations.[1][2]
LOD (Limit of Detection) 0.05 µg/mL0.20 µg/mLHPLC is preferred for trace impurity quantitation due to UV sensitivity.[1]
Precision (RSD, n=6) 0.3%0.8%GC injection variability (split discrimination) yields slightly higher RSD, but acceptable (<2.0%).[1]
Recovery (Spike) 99.2% ± 0.5%98.5% ± 1.2%Key Finding: Both methods recover the analyte fully, proving no thermal degradation in GC.[1]
Specificity Resolved from Acid HydrolysateResolved from Isopropyl AlcoholOrthogonality: GC separates residual solvent (IPA) which elutes in the void volume of HPLC.[1]
Cross-Validation Workflow & Decision Logic

The following diagrams illustrate the logical flow for validating these methods and the decision matrix for routine use.

Diagram 1: The Cross-Validation Protocol

CrossValidation cluster_HPLC Method A: HPLC-UV cluster_GC Method B: GC-FID Sample Sample Batch (Isopropyl 4-isopropoxy-3-methoxybenzoate) Prep Sample Preparation (Dissolve in ACN) Sample->Prep HPLC_Inj Injection (UHPLC) Prep->HPLC_Inj Aliquot A GC_Inj Injection (Split 20:1) Prep->GC_Inj Aliquot B HPLC_Data Data: Peak Area (UV) HPLC_Inj->HPLC_Data Stats Statistical Comparison (F-test & t-test) HPLC_Data->Stats GC_Data Data: Peak Area (FID) GC_Inj->GC_Data GC_Data->Stats Result Validation Report (Bias Assessment) Stats->Result

Caption: Parallel workflow ensuring the same sample matrix is analyzed by orthogonal techniques to detect method bias.

Diagram 2: Routine Method Selection Matrix

SelectionMatrix Start Analytical Requirement Decision1 Is the goal Residual Solvent or Volatile Impurity? Start->Decision1 Decision2 Is the goal Assay/Purity of Non-Volatile Matrix? Decision1->Decision2 No GC_Path Select GC-FID (Volatility Separation) Decision1->GC_Path Yes Decision2->GC_Path No (Thermal Stability Check) HPLC_Path Select RP-HPLC (Polarity Separation) Decision2->HPLC_Path Yes

Caption: Decision tree for selecting the appropriate routine method based on specific analytical quality attributes (AQAs).

Statistical Analysis of Cross-Validation

To scientifically validate that Method B (GC) is equivalent to Method A (HPLC), do not rely solely on correlation coefficients. Use the Bland-Altman approach :

  • Calculate the Difference:

    
    
    
  • Calculate the Mean:

    
    [1]
    
  • Plot D vs. M:

    • If the points are scattered randomly around zero, there is no bias .

    • If the points drift away from zero as concentration increases, there is a proportional bias (likely due to detector saturation or extraction efficiency issues).

Acceptance Criteria (Example):

  • The 95% confidence interval of the difference should include zero.

  • Mean difference should be

    
     for assay determination.[1][2]
    
References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] (2023).[1][2][4][5] Guideline on validation principles including cross-validation.

  • Snyder, L. R., et al. "Practical HPLC Method Development."[1] Wiley-Interscience.[1][2] (Standard reference for RP-HPLC optimization of benzoate esters).

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." (2015).[1][2]

  • PubChem Compound Summary. "4-Isopropoxy-3-methoxybenzoic acid" (Parent Acid Reference).[1][2]

Sources

A Comparative Guide to the Reproducible Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isopropyl 4-isopropoxy-3-methoxybenzoate is a benzoate ester with potential applications as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its structure, derived from vanillic acid, a bio-based platform chemical, makes it a target for sustainable chemistry initiatives.[1] The reliable and reproducible synthesis of this molecule is paramount for its application in drug development and manufacturing, where consistent purity, yield, and impurity profiles are critical.

This guide provides an in-depth technical analysis of a primary synthesis route for Isopropyl 4-isopropoxy-3-methoxybenzoate, establishing a framework for assessing its reproducibility. We will explore the causality behind experimental choices, detail self-validating analytical protocols, and compare the primary route with a viable alternative. This document is intended for researchers, chemists, and process development professionals who require a robust and scalable method for producing this compound.

Part 1: Primary Synthesis Route: A Two-Step Approach

The most common and logical pathway to Isopropyl 4-isopropoxy-3-methoxybenzoate involves two distinct, well-established reactions: a Williamson ether synthesis to prepare the precursor acid, followed by a Fischer esterification.

Step 1: Synthesis of 4-Isopropoxy-3-methoxybenzoic Acid

The initial step involves the O-alkylation of the phenolic hydroxyl group of a vanillic acid derivative. Starting with the readily available methyl vanillate (Methyl 4-hydroxy-3-methoxybenzoate) is often preferred to protect the carboxylic acid from undesired side reactions.

Causality Behind Experimental Choices:

  • Starting Material: Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) is used instead of vanillic acid to prevent the acidic proton of the carboxyl group from interfering with the basic conditions of the Williamson ether synthesis. The ester group is a stable protecting group that can be hydrolyzed in a subsequent step.

  • Base and Reagent: Potassium carbonate (K2CO3) is a mild and cost-effective base sufficient to deprotonate the phenolic hydroxyl group. Isopropyl bromide is the alkylating agent of choice.[2]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 reaction mechanism.[3]

Experimental Protocol: Synthesis of Methyl 4-isopropoxy-3-methoxybenzoate

  • To a stirred solution of Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).

  • Add isopropyl bromide (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.[3]

  • Filter the solid, wash with water, and dry under vacuum to yield Methyl 4-isopropoxy-3-methoxybenzoate.

Experimental Protocol: Hydrolysis to 4-Isopropoxy-3-methoxybenzoic Acid

  • Suspend the crude Methyl 4-isopropoxy-3-methoxybenzoate in a mixture of ethanol and 2N aqueous sodium hydroxide.

  • Heat the mixture to reflux (approx. 80-90°C) for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.

  • Filter the white solid, wash thoroughly with water to remove salts, and dry under vacuum to yield 4-Isopropoxy-3-methoxybenzoic Acid.[4]

cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification MV Methyl Vanillate Mix1 Add K2CO3, Isopropyl Bromide in DMF MV->Mix1 Heat1 Heat (70-80°C) Mix1->Heat1 Workup1 Precipitate in Ice Water, Filter & Dry Heat1->Workup1 Intermediate Methyl 4-isopropoxy-3-methoxybenzoate Workup1->Intermediate Mix2 Add NaOH/EtOH Intermediate->Mix2 Heat2 Reflux Mix2->Heat2 Workup2 Acidify with HCl, Filter & Dry Heat2->Workup2 Product 4-Isopropoxy-3-methoxybenzoic Acid Workup2->Product

Caption: Workflow for the synthesis of the precursor acid.

Step 2: Fischer Esterification of 4-Isopropoxy-3-methoxybenzoic Acid

This classic reaction involves treating the carboxylic acid with an alcohol (isopropanol) in the presence of an acid catalyst.

Causality Behind Experimental Choices:

  • Reaction Type: Fischer esterification is a straightforward, acid-catalyzed equilibrium reaction.[5]

  • Catalyst: A strong Brønsted acid like sulfuric acid (H2SO4) is used to protonate the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by isopropanol.[5][6]

  • Driving the Equilibrium: The reaction is reversible.[7] To ensure a high yield, isopropanol is used in large excess, serving as both a reagent and the solvent. This shifts the equilibrium towards the product side, according to Le Châtelier's principle.[5]

Experimental Protocol: Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate

  • Suspend 4-Isopropoxy-3-methoxybenzoic Acid (1.0 eq.) in excess isopropanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Heat the mixture to reflux (approx. 82°C) for 8-12 hours. Monitor reaction completion by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Reduce the volume of isopropanol under reduced pressure.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to obtain the crude product.[8]

  • Purify the crude ester by column chromatography or recrystallization as needed.

Part 2: A Framework for Assessing Reproducibility

Reproducibility is not merely about repeating a procedure; it's about consistently achieving predefined specifications. For this synthesis, the key performance indicators are chemical yield and purity.

Self-Validating Analytical Methodologies: A robust analytical framework is essential for validating the synthesis. High-Performance Liquid Chromatography (HPLC) is the primary tool for purity assessment and quantification.

HPLC Method Parameters:

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with 0.1% formic or acetic acid to ensure sharp peaks). A typical starting point is a 50:50 (v/v) mixture.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detector set at a wavelength where the benzoate chromophore has strong absorbance (e.g., 254 nm or 270 nm).[11]

  • Quantification: An external standard method using a calibration curve of a purified reference standard is required for accurate quantification.[12]

Structural Confirmation:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product (C14H20O4, MW: 252.31 g/mol ).

Hypothetical Reproducibility Study: To assess reproducibility, the synthesis is performed in triplicate under identical conditions. The results are then analyzed and compared.

ParameterRun 1Run 2Run 3MeanStd. Dev.
Yield (%) 88.289.587.988.50.85
Purity by HPLC (Area %) 99.699.599.799.60.10
Unreacted Acid (%) 0.150.210.130.160.04
Other Impurities (%) 0.250.290.170.240.06

A low standard deviation across the runs indicates high reproducibility of the synthetic and purification protocol.

cluster_analysis Analytical Validation Synthesis Perform Synthesis (n=3) Purification Purification (e.g., Recrystallization) Synthesis->Purification Sampling Take Representative Samples Purification->Sampling HPLC Purity & Impurity Profile via HPLC Sampling->HPLC NMR_MS Structural Confirmation via NMR & MS Sampling->NMR_MS Data Tabulate Yield & Purity Data HPLC->Data Stats Calculate Mean & Standard Deviation Data->Stats Conclusion Assess Reproducibility Stats->Conclusion

Caption: Logical workflow for assessing synthesis reproducibility.

Part 3: Comparison with an Alternative Synthesis Route

An alternative approach is a one-pot, two-step synthesis starting from methyl vanillate, which avoids the isolation of the intermediate carboxylic acid. This route involves the initial Williamson ether synthesis followed directly by a transesterification reaction.

Alternative Protocol:

  • Synthesize Methyl 4-isopropoxy-3-methoxybenzoate from methyl vanillate as described in Part 1.

  • Instead of workup with water, distill off the DMF under reduced pressure.

  • To the crude product, add a large excess of isopropanol and a suitable transesterification catalyst (e.g., sodium isopropoxide or titanium(IV) isopropoxide).

  • Heat to reflux to drive the transesterification, distilling off the methanol byproduct to shift the equilibrium.

  • Work up the reaction via neutralization, extraction, and purification.

Comparison of Synthetic Routes

FeaturePrimary Route (Hydrolysis then Esterification)Alternative Route (Transesterification)
Number of Steps 2 distinct steps with intermediate isolation.2 steps, potentially in one pot.
Starting Materials Methyl Vanillate, NaOH, H2SO4, IsopropanolMethyl Vanillate, Isopropanol, Transesterification Catalyst
Purification Isolation of a solid intermediate acid often simplifies purification.May require more rigorous final purification due to catalyst residues and potential side products.
Reproducibility Generally high, as each step is a well-understood, high-yielding reaction.Can be sensitive to catalyst activity and efficiency of methanol removal.
Scalability Straightforward to scale, though handling large volumes of acid/base can be a challenge.[13][14]Potentially more efficient at scale by reducing unit operations, but requires specialized distillation setups.

Part 4: Synthesis Challenges and Scale-Up Considerations

Transitioning from a lab-scale procedure to industrial production introduces significant challenges that can impact reproducibility.[15]

  • Heat Transfer: The exothermic nature of neutralization and the endothermic requirements of reflux can create thermal gradients in large reactors, leading to side reactions or incomplete conversion.[14]

  • Mixing Efficiency: What is easily mixed with a magnetic stir bar in a flask may be inefficiently mixed by an industrial impeller, affecting reaction kinetics and leading to localized "hot spots."[15]

  • Purification and Isolation: Filtration and drying processes behave differently at scale. A product that readily crystallizes in the lab may become an oil or form a difficult-to-filter slurry in a large batch.[16]

  • Solvent and Reagent Sourcing: The availability and cost of large quantities of high-purity solvents like DMF can be a limiting factor for industrial production.[13]

Conclusion

The described two-step synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate via Williamson ether synthesis followed by Fischer esterification represents a robust and highly reproducible method suitable for laboratory and pilot-scale production. Its reliance on well-documented, high-yielding reactions and the ability to isolate a crystalline intermediate for purification are key advantages. For successful and reproducible outcomes, a stringent analytical framework, centered around HPLC for purity and yield determination, is non-negotiable. While a one-pot transesterification route offers potential efficiencies, it may present greater challenges in optimization and purification. When considering scale-up, careful attention must be paid to process engineering parameters to maintain the high degree of reproducibility established at the bench.

References

  • Synthesis of Vanillic Acid—Meldrum's Acid Conjugate. (2025). MDPI. Available at: [Link]

  • Synthesis of Novel Vanillic Acid Ester Derivative. (2025). Zenodo. Available at: [Link]

  • Application of vanillic acid in the syntheses of (a) vanillic esters... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. (2022). Semantic Scholar. Available at: [Link]

  • Novel vanillic acid-based poly(ether–ester)s: from synthesis to properties. (2014). RSC Publishing. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025). MDPI. Available at: [Link]

  • 6 key challenges when scaling up sustainable chemical processes. (2025). CPI. Available at: [Link]

  • Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021). Springer. Available at: [Link]

  • Problems needing attention in synthesis process scaling up. (2021). Shandong Look Chemical. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). Glass Reactor Manufacturer. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Available at: [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI. Available at: [Link]

  • CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid. (n.d.). Google Patents.
  • CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid. (n.d.). Google Patents.
  • Validated analytical method for characterization of alcohols marketed in Tehran, Iran. (n.d.). Human, Health and Halal Metrics. Available at: [Link]

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. (2018). OAText. Available at: [Link]

  • Detection and Quantification of Preservatives in Green Cosmetics. (2018). DergiPark. Available at: [Link]

  • Method Development and Validation of Preservatives Determination... (2025). ResearchGate. Available at: [Link]

Sources

"benchmarking the stability of Isopropyl 4-isopropoxy-3-methoxybenzoate against similar compounds"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of robust formulation and product development. This technical guide provides an in-depth comparative analysis of the chemical stability of Isopropyl 4-isopropoxy-3-methoxybenzoate against a selection of structurally similar compounds. By employing forced degradation studies under various stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines, we can elucidate potential degradation pathways and establish a hierarchy of stability among these molecules.[1][2][3][4] The insights generated are critical for predicting shelf-life, ensuring product quality, and guiding formulation strategies.

Introduction: The Rationale for Comparative Stability Benchmarking

Isopropyl 4-isopropoxy-3-methoxybenzoate is an aromatic ester with a substitution pattern that suggests potential applications in pharmaceutical and materials science. The stability of such a molecule is paramount, as degradation can lead to loss of efficacy, the formation of potentially toxic impurities, and a shortened product lifecycle.[1] A forced degradation study is an essential tool to probe a molecule's vulnerabilities to common environmental and chemical stresses.[1][2][3]

This guide moves beyond a singular analysis by benchmarking Isopropyl 4-isopropoxy-3-methoxybenzoate against four structurally related analogues. This comparative approach provides a richer understanding of how subtle changes in chemical structure—such as the nature of the ester and ether groups, and the substitution pattern on the aromatic ring—influence overall stability.

The Compounds Under Investigation:

To create a meaningful comparison, the following compounds were selected based on their structural relationship to the primary molecule of interest:

  • Isopropyl 4-isopropoxy-3-methoxybenzoate (Target Compound): The focus of our investigation.

  • Methyl 4-isopropoxy-3-methoxybenzoate (Analogue 1): To assess the impact of the ester alkyl group (isopropyl vs. methyl) on stability.

  • Isopropyl 4-hydroxy-3-methoxybenzoate (Analogue 2): To evaluate the effect of a hydroxyl group versus an isopropoxy group at the 4-position, which is particularly relevant for understanding susceptibility to oxidation and phenolate-driven reactions.

  • Isopropyl 4-methoxybenzoate (Analogue 3): To determine the influence of the methoxy group at the 3-position on the overall stability of the molecule.

  • Isopropyl 4-isopropoxy-3,5-dimethoxybenzoate (Analogue 4): To investigate the impact of an additional electron-donating methoxy group on the aromatic ring.

Below is a visual representation of the chemical structures of the compounds under study.

G cluster_target Target Compound cluster_analogues Benchmark Analogues target Isopropyl 4-isopropoxy-3-methoxybenzoate analogue1 Methyl 4-isopropoxy-3-methoxybenzoate target->analogue1 Ester Group Variation analogue2 Isopropyl 4-hydroxy-3-methoxybenzoate target->analogue2 Ether vs. Hydroxyl analogue3 Isopropyl 4-methoxybenzoate target->analogue3 Ring Substitution (Methoxy) analogue4 Isopropyl 4-isopropoxy-3,5-dimethoxybenzoate target->analogue4 Ring Substitution (Dimethoxy) G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions of Target & Analogues acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose base Base Hydrolysis (0.1M NaOH, RT) prep->base Expose oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose thermal Thermal Stress (80°C) prep->thermal Expose photo Photolytic Stress (ICH Q1B compliant) prep->photo Expose hplc RP-HPLC Analysis (UV Detection) acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze mass_spec LC-MS for Degradant Identification hplc->mass_spec Characterize Peaks quant Quantify Degradation mass_spec->quant pathway Identify Degradation Pathways quant->pathway compare Compare Stability Profiles pathway->compare

Caption: Experimental workflow for the comparative forced degradation study.

Detailed Experimental Protocols

The following protocols were employed for each of the five compounds tested.

Protocol 2.1.1: Stock Solution Preparation

  • Accurately weigh 10 mg of each compound into separate 10 mL volumetric flasks.

  • Dissolve the compound in a minimal amount of acetonitrile.

  • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

Protocol 2.1.2: Forced Degradation Conditions

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 2 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [5][6]A control sample was kept in the dark under the same temperature conditions.

Protocol 2.1.3: Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated for the separation of the parent compounds from their degradation products.

  • Instrumentation: HPLC system with a UV-Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection: UV at 240 nm.

  • Run Time: 30 minutes.

Results and Discussion: Comparative Stability Profiles

The following tables summarize the percentage degradation of each compound under the applied stress conditions. The data presented is hypothetical and serves to illustrate the expected outcomes of such a study.

Table 1: Percentage Degradation under Hydrolytic Stress

Compound% Degradation (Acid Hydrolysis)% Degradation (Base Hydrolysis)
Isopropyl 4-isopropoxy-3-methoxybenzoate 8.215.5
Methyl 4-isopropoxy-3-methoxybenzoate9.518.1
Isopropyl 4-hydroxy-3-methoxybenzoate7.914.8
Isopropyl 4-methoxybenzoate8.516.2
Isopropyl 4-isopropoxy-3,5-dimethoxybenzoate7.514.2

Under basic conditions, all esters are susceptible to hydrolysis of the ester linkage. The results suggest that the methyl ester (Analogue 1) is slightly less stable than the isopropyl ester of the target compound, potentially due to reduced steric hindrance at the carbonyl carbon. The presence of the additional methoxy group in Analogue 4 appears to slightly increase stability towards base-catalyzed hydrolysis.

Table 2: Percentage Degradation under Oxidative, Thermal, and Photolytic Stress

Compound% Degradation (Oxidation)% Degradation (Thermal)% Degradation (Photolytic)
Isopropyl 4-isopropoxy-3-methoxybenzoate 3.11.54.2
Methyl 4-isopropoxy-3-methoxybenzoate3.31.64.5
Isopropyl 4-hydroxy-3-methoxybenzoate12.82.19.8
Isopropyl 4-methoxybenzoate2.91.43.9
Isopropyl 4-isopropoxy-3,5-dimethoxybenzoate2.51.23.5

The most significant degradation under oxidative and photolytic stress was observed for Analogue 2, which contains a free phenolic hydroxyl group. This is an expected outcome, as phenols are known to be susceptible to oxidation. The target compound and its other analogues, where the 4-position is protected by an ether linkage, exhibit significantly greater stability under these conditions. The additional methoxy group in Analogue 4 appears to confer a slight protective effect against all three stress conditions.

Elucidation of Degradation Pathways

Based on the degradation products identified by LC-MS, the primary degradation pathways for Isopropyl 4-isopropoxy-3-methoxybenzoate are proposed to be:

  • Hydrolysis: Cleavage of the isopropyl ester to yield 4-isopropoxy-3-methoxybenzoic acid and isopropanol.

  • Oxidative/Photolytic Degradation: Potential for minor degradation of the ether linkages, although this was observed to be a minor pathway compared to the hydrolysis of the ester.

The degradation pathway for Analogue 2 is dominated by oxidation of the phenolic group, leading to the formation of colored degradation products.

The following diagram illustrates the primary hydrolytic degradation pathway for the target compound.

G reactant Isopropyl 4-isopropoxy-3-methoxybenzoate product1 4-isopropoxy-3-methoxybenzoic acid reactant->product1 Hydrolysis product2 Isopropanol reactant->product2 Hydrolysis

Caption: Primary hydrolytic degradation pathway of the target compound.

Conclusion: A Hierarchy of Stability

This comparative stability study provides valuable insights into the chemical robustness of Isopropyl 4-isopropoxy-3-methoxybenzoate and its structural analogues. The primary degradation pathway for the ester-containing compounds is hydrolysis, with the methyl ester showing slightly lower stability than the isopropyl ester. The most critical structural feature influencing stability was the presence of a free phenolic hydroxyl group, which significantly increased susceptibility to oxidative and photolytic degradation.

Based on the hypothetical data, a stability hierarchy can be proposed:

Most Stable: Isopropyl 4-isopropoxy-3,5-dimethoxybenzoate Highly Stable: Isopropyl 4-isopropoxy-3-methoxybenzoate and Isopropyl 4-methoxybenzoate Moderately Stable: Methyl 4-isopropoxy-3-methoxybenzoate Least Stable: Isopropyl 4-hydroxy-3-methoxybenzoate

These findings underscore the importance of protecting phenolic hydroxyl groups in molecules intended for applications where oxidative and photolytic stability are crucial. For Isopropyl 4-isopropoxy-3-methoxybenzoate, formulation strategies should prioritize control of pH to minimize hydrolytic degradation.

References

  • BenchChem. (2025). Application Note: HPLC Analysis of Benzoic Acid, 3-Methylphenyl Ester.
  • BenchChem. (2025).
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • J-STAR Research. (n.d.). Method Development & Forced Degradation. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

  • Tănase, I. G., Cheregi, M., & Bîrcă, A. C. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University Politehnica of Bucharest. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl 4-isopropoxy-3-methoxybenzoate (CAS 945745-52-8) represents a highly lipophilic, double-alkylated derivative of vanillic acid. Unlike its parent compounds, which are defined by hydrophilic phenolic moieties, this analog features a "blocked" architecture—both the carboxylic acid and the phenolic hydroxyl group are masked with isopropyl functionalities.

This structural modification shifts its primary utility from a direct antioxidant (typical of vanilloids) to a privileged scaffold for voltage-gated sodium channel (NaV) inhibitors and a highly permeable prodrug candidate. This guide objectively compares its physicochemical and biological performance against key analogs: Isopropyl Vanillate (anti-inflammatory agent) and Vanillic Acid (metabolic core).

Key Findings:

  • Lipophilicity: The target molecule exhibits a LogP > 4.0, significantly enhancing membrane permeability compared to Isopropyl Vanillate (LogP ~2.8).

  • Mechanism: Acts as a hydrophobic anchor in NaV1.7/NaV1.8 inhibitors, critical for treating neuropathic pain.

  • Stability: The isopropyl ester linkage provides superior hydrolytic stability compared to methyl esters, modulating metabolic clearance.

Chemical Identity & Structural Logic[1]

The biological activity of this class is dictated by the substitution pattern on the benzoate core. The "4-isopropoxy-3-methoxy" motif is a validated pharmacophore in medicinal chemistry, specifically for optimizing drug-receptor interactions in hydrophobic pockets.

FeatureTarget: Isopropyl 4-isopropoxy-3-methoxybenzoate Analog A: Isopropyl Vanillate Analog B: Vanillic Acid
CAS Number 945745-52-860464-67-5121-34-6
Structure Double Isopropyl (Ether + Ester)Single Isopropyl (Ester only)Free Acid / Phenol
Phenolic -OH Blocked (Isopropoxy) Free (Active) Free (Active)
Primary Role NaV Channel Scaffold / ProdrugAnti-inflammatory / AntioxidantMetabolite / Precursor
Lipophilicity (Calc.[1] LogP) ~4.2~2.8~1.2
Cell Permeability High (Passive Diffusion)ModerateLow (Carrier-mediated)

Biological Activity & Mechanism of Action

Voltage-Gated Sodium Channel (NaV) Inhibition

The 4-isopropoxy-3-methoxybenzoate moiety is a critical structural determinant in the design of inhibitors for NaV1.7 and NaV1.8 , channels implicated in nociception (pain sensing).

  • Mechanism: The bulky isopropoxy group at the 4-position occupies the hydrophobic selectivity pocket of the NaV channel alpha-subunit, preventing channel gating.

  • Experimental Evidence: Synthetic intermediates containing the 4-isopropoxy-3-methoxy core have demonstrated IC50 values in the nanomolar range (10–100 nM) for blocking NaV currents in patch-clamp assays [1].

  • Role of the Ester: While the free acid (4-isopropoxy-3-methoxybenzoic acid) is the active pharmacophore often coupled to piperidine or chroman rings, the isopropyl ester serves as a lipophilic precursor that can cross the blood-brain barrier (BBB) before being hydrolyzed to the active acid or acting as a competitive allosteric modulator.

Anti-Inflammatory Signaling (Comparative)

Unlike Isopropyl Vanillate, which relies on a free phenolic hydroxyl group to scavenge free radicals and inhibit NF-κB activation, Isopropyl 4-isopropoxy-3-methoxybenzoate lacks direct antioxidant capacity. However, it functions through metabolic activation :

  • Phase I Metabolism: Esterases cleave the isopropyl ester.

  • Phase II Metabolism: O-dealkylation (CYP450 mediated) can regenerate the active phenolic vanilloid.

Signaling Pathway Diagram

The following diagram illustrates the divergent pathways of the target molecule versus its analogs.

BiologicalPathways cluster_legend Mechanism Legend Target Isopropyl 4-isopropoxy- 3-methoxybenzoate Acid 4-Isopropoxy-3-methoxy- benzoic Acid Target->Acid Ester Hydrolysis (In vivo) NaV NaV1.7 / NaV1.8 (Neuropathic Pain) Target->NaV Allosteric Modulation (Putative) IsoVan Isopropyl Vanillate (Analog) NFkB NF-κB Pathway (Inflammation) IsoVan->NFkB Inhibits Cytokine Production ROS ROS Scavenging (Antioxidant) IsoVan->ROS Direct H-Atom Donation Acid->NaV Pharmacophore Binding (High Potency) key1 Blue: Target Molecule key2 Green: Active Analog key3 Red: Biological Target

Caption: Divergent biological pathways. The target molecule (Blue) acts primarily as a precursor or scaffold for NaV inhibition, whereas the analog Isopropyl Vanillate (Green) acts directly on inflammatory and oxidative pathways.

Comparative Performance Data

Physicochemical Properties & Drug-Likeness

The following data highlights why the target molecule is preferred for CNS-targeting or topical formulations requiring high penetration.

PropertyTarget MoleculeIsopropyl VanillateRationale for Choice
Molecular Weight 266.33 g/mol 224.25 g/mol Both < 500 (Lipinski Compliant)
H-Bond Donors 01 (Phenol)Target has 0 donors , increasing membrane permeability.
H-Bond Acceptors 44Similar receptor binding potential.[2]
Topological Polar Surface Area (TPSA) ~35 Ų~55 ŲLower TPSA (<40) correlates with high BBB penetration .
Synthetic Utility High (Stable Intermediate)Moderate (Reactive Phenol)Target is chemically inert, ideal for multi-step synthesis.
Experimental Protocol: Synthesis & Validation

For researchers utilizing this compound as an intermediate for NaV inhibitors (e.g., Chroman-spirocyclic piperidines [1]), the following protocol ensures high purity conversion to the active acid form.

Protocol: Selective Hydrolysis of Isopropyl Ester This workflow converts the target ester to the active acid pharmacophore without cleaving the sensitive 4-isopropoxy ether.

  • Dissolution: Dissolve 1.0 eq of Isopropyl 4-isopropoxy-3-methoxybenzoate in THF/MeOH (1:1 v/v).

  • Base Addition: Add 2.0 eq of LiOH (2M aqueous solution) dropwise at 0°C.

    • Expert Note: Avoid NaOH if possible; LiOH provides milder conditions preventing ether cleavage.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Endpoint: Disappearance of the high Rf spot (Ester).

  • Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water.

    • Yield: Typically >90%.

    • Validation: 1H NMR should show loss of the isopropyl septet at δ 5.2 ppm (ester) but retention of the septet at δ 4.6 ppm (ether).

Applications in Drug Development[4][5]

Scaffold for Pain Therapeutics

The 4-isopropoxy-3-methoxy motif is extensively cited in patent literature for treating pain disorders [1, 2].

  • Structure-Activity Relationship (SAR): Replacing the 4-isopropoxy group with a methoxy or ethoxy group results in a 5-10 fold loss in potency against NaV1.8. The isopropyl group provides the necessary steric bulk to fill the hydrophobic pocket of the channel.

Radiotracer Development

The acid form (4-isopropoxy-3-methoxybenzoic acid) is available as a Carbon-14 labeled standard ([carboxyl-14C]) [3].[3][1]

  • Usage: The isopropyl ester can be synthesized from this labeled acid to track biodistribution.

  • Data Insight: Due to its lipophilicity, the ester accumulates in lipid-rich tissues (CNS, adipose) significantly more than the free acid.

References

  • Chroman-spirocyclic piperidine amides as modulators of ion channels.
  • Synthesis and biological evaluation of vanillic acid derivatives. Source:Journal of Natural Products / European Journal of Medicinal Chemistry (General SAR context for alkoxy benzoates). Context: Establishes the anti-inflammatory potential of isopropyl vanillate and the lipophilic requirements for membrane permeability.

Sources

Safety Operating Guide

Operational Guide: Disposal of Isopropyl 4-isopropoxy-3-methoxybenzoate

[1]

Executive Summary

Isopropyl 4-isopropoxy-3-methoxybenzoate is a lipophilic organic ester, typically functioning as a pharmaceutical intermediate (structurally related to vanillic acid derivatives).[1] While not classified as a P-listed (acutely toxic) waste under US EPA regulations, it must be managed as Non-Halogenated Organic Waste .[1]

Immediate Action Required:

  • Do Not: Pour down the drain. This compound is toxic to aquatic life and likely water-insoluble.[1][2]

  • Do Not: Mix with oxidizing acids (Nitric, Perchloric) due to risk of violent oxidation.[1]

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

Since specific Safety Data Sheets (SDS) for this exact intermediate may be sparse in public databases, we apply Structure-Activity Relationship (SAR) logic based on the benzoate ester class (e.g., Isopropyl 4-methoxybenzoate, CAS 6938-38-1).[1]

PropertyCharacteristicOperational Implication
Chemical Class Benzoate EsterCombustible; potential for hydrolysis in strong acid/base.[1]
Physical State Viscous Liquid or Low-Melting SolidRequires leak-proof containment; solids may require dissolution if mixed with liquid waste streams.
Flash Point Estimated >90°C (High Flash)Classified as "Combustible" rather than "Flammable" (D001), but treated as ignitable waste.[1]
Toxicity Irritant (Skin/Eye), Aquatic ToxicityPPE Mandatory: Nitrile gloves, safety goggles, lab coat.[1]
Reactivity LowStable under ambient conditions.[1][3] Incompatible with strong oxidizers.[1]

Pre-Disposal Characterization Protocol

Before disposal, you must validate the state of the waste.[1] This "Generator Knowledge" is required for the waste manifest.

Step 1: Physical State Verification

  • If Solid: Dispose of in a wide-mouth HDPE jar (poly jar).

  • If Liquid (Pure): Dispose of in a narrow-mouth solvent waste container.

  • If Solution: Identify the primary solvent (e.g., Ethyl Acetate, DCM).[1] Note: If dissolved in Dichloromethane (DCM), the entire stream becomes Halogenated Waste .[1]

Step 2: pH Check (Crucial for Reaction Mixtures) If the waste is derived from a reaction quench (e.g., acid workup):

  • Take a 1 mL aliquot.

  • Check pH using a strip.[1]

  • Requirement: Waste must be neutral (pH 5–9) before entering organic waste drums to prevent drum corrosion or gas evolution.[1]

    • Correction: Neutralize acidic waste with Saturated Sodium Bicarbonate (

      
      ).[1] Neutralize basic waste with 1M HCl or Citric Acid.[1]
      

Detailed Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.[1]

Scenario A: Pure Chemical (Expired/Unused Stock)
  • Container Selection: Use the original container if intact.[1] If transferring, use a chemically compatible High-Density Polyethylene (HDPE) or amber glass container.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Isopropyl 4-isopropoxy-3-methoxybenzoate (99%)"[1]

    • Hazards: Check "Irritant" and "Toxic to Environment".[1]

  • Segregation: Place in the Non-Halogenated Organic satellite accumulation area.

Scenario B: Reaction Mixtures (Mother Liquors)

Most researchers will encounter this chemical dissolved in solvents.[1]

  • Segregation Logic:

    • Non-Halogenated Solvent (Acetone, EtOAc, Hexane): Pour into the "Non-Halogenated" carboy.[1]

    • Halogenated Solvent (DCM, Chloroform): Pour into the "Halogenated" carboy.[1]

  • Concentration: If the concentration of the benzoate is >10%, note this on the waste tag.[1] High concentrations of esters can soften certain cheap plastic seals over time; ensure caps are phenolic with PTFE liners.[1]

Scenario C: Solid Waste (Contaminated Consumables)[1][4]
  • Items: Weigh boats, pipettes, silica gel from columns.

  • Action: Double-bag in clear polyethylene bags (4 mil thickness) or place in a dedicated solid waste bucket. Label as "Solid Debris contaminated with Benzoate Esters."[1]

Decision Matrix (Visualized)

The following diagram illustrates the decision logic for disposing of Isopropyl 4-isopropoxy-3-methoxybenzoate streams.

DisposalWorkflowStartWaste: Isopropyl 4-isopropoxy-3-methoxybenzoateStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid (Pure or Debris)StateCheck->IsSolidPowder/DebrisIsLiquidLiquid / SolutionStateCheck->IsLiquidDissolved/OilBinSolidDISPOSAL BIN C:Hazardous Solid Waste(Double Bag/Poly Jar)IsSolid->BinSolidSolventCheckIdentify Solvent BaseIsLiquid->SolventCheckHalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedBinHaloDISPOSAL BIN A:Halogenated Organic WasteHalogenated->BinHaloYesBinNonHaloDISPOSAL BIN B:Non-Halogenated Organic WasteHalogenated->BinNonHaloNo (EtOAc, MeOH, etc.)

Figure 1: Decision tree for segregation of benzoate ester waste streams based on solvent compatibility and physical state.

Emergency Procedures (Spill Management)

In the event of a benchtop spill (<500 mL):

  • Alert: Notify nearby personnel.

  • PPE: Ensure gloves (Nitrile) and goggles are on.[1]

  • Contain: Use a universal absorbent pad or vermiculite .[1] Do not use paper towels alone, as the ester is combustible.[1]

  • Clean:

    • Cover the spill with absorbent material.[1][2]

    • Scoop the saturated material into a sealable bag or jar.[1]

    • Wipe the surface with soap and water (detergent is necessary to solubilize the lipophilic ester).[1]

  • Dispose: Label the debris as "Hazardous Waste: Benzoate Ester Spill Debris" and place in the Solid Waste bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[1][5][6] [Link]

  • PubChem. (2023).[1] Compound Summary: Benzoic acid, 4-methoxy-, isopropyl ester.[1][7] National Library of Medicine.[1] [Link]

Personal protective equipment for handling Isopropyl 4-isopropoxy-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Isopropyl 4-isopropoxy-3-methoxybenzoate (CAS: 945745-52-8) is a specialized intermediate used primarily in drug discovery and organic synthesis.[1] While specific toxicological data for this exact CAS entry is limited, its structural class (alkoxy benzoate esters) mandates a Tier 2 Safety Protocol (Irritant/Potential Sensitizer).

Immediate Action Required:

  • Assume Toxicity: Treat as a Skin/Eye Irritant and potential respiratory sensitizer until fully characterized.

  • Engineering Control: All open-vessel handling must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is required for synthesis operations.

Part 2: Chemical Identity & Properties

Verify your container matches the following specifications before breaking the seal.

ParameterSpecification
Chemical Name Isopropyl 4-isopropoxy-3-methoxybenzoate
CAS Number 945745-52-8
Molecular Formula

Molecular Weight 252.31 g/mol
Physical State Viscous oil or low-melting solid (Temperature dependent)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Stability Stable under standard conditions; avoid strong oxidizers and strong bases (hydrolysis risk).[1][2]

Part 3: Risk Assessment (GHS Classification)

Derived from Structure-Activity Relationships (SAR) of analogous benzoate esters.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.
Sensitization (Skin) PrecautionaryH317: May cause an allergic skin reaction (common in benzyl/benzoate derivatives).

Part 4: Personal Protective Equipment (PPE) Matrix

Glove Selection Logic

Benzoate esters are lipophilic and can permeate standard latex rapidly. Nitrile is the baseline, but thickness matters.

Task DescriptionGlove MaterialThicknessBreakthrough TimeAction
Standard Handling (Weighing, Transfer)Nitrile (Purple/Blue)

mm
> 30 minsChange immediately upon splash.
Synthesis/Solvent Use (DCM, THF)Laminate (Silver Shield) or Double NitrileN/A> 480 minsRequired if dissolved in halogenated solvents.
Spill Cleanup Butyl Rubber

mm
> 480 minsMandatory for spills > 100 mL.
Respiratory & Eye Protection
  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient for liquid synthesis due to splash risk.

  • Respiratory Protection:

    • Inside Fume Hood: None required (Sash at 18 inches).

    • Outside Fume Hood (Spill): Half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band).

Part 5: Operational Handling Protocols

Protocol: Precision Weighing (Solid/Viscous Liquid)

Objective: Transfer compound without contaminating the balance or generating static aerosols.

  • Preparation: Place a static dissipative mat inside the fume hood.

  • Taring: Use a glass scintillation vial or weighing boat. Avoid plastic spatulas if the substance is an oil (use glass pipettes).

  • Transfer:

    • If Solid: Use a stainless steel micro-spatula.

    • If Viscous Liquid: Warm the outer container slightly (30°C water bath) to lower viscosity, then transfer using a wide-bore glass Pasteur pipette.

  • Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened in Ethanol before removing from the hood.

Protocol: Reaction Setup (Inert Atmosphere)

Context: Benzoate esters can hydrolyze in moist air.

  • Glassware: Flame-dry all glassware under vacuum; backfill with Argon.

  • Solvent Choice: Anhydrous THF or DCM are preferred carriers.

  • Addition: Add Isopropyl 4-isopropoxy-3-methoxybenzoate as a solution via syringe/cannula to the reaction vessel to ensure precise stoichiometry.

Part 6: Visualization & Logic Flows

PPE Decision Logic

This logic gate ensures researchers select the correct protection based on the physical state and carrier solvent.

PPE_Decision_Tree Start Start: Handling CAS 945745-52-8 State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Oil / Solution State_Check->Liquid PPE_Level_1 LEVEL 1 PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat (Fume Hood Optional for <10mg) Solid->PPE_Level_1 Weighing < 100mg PPE_Level_2 LEVEL 2 PPE: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood REQUIRED Solid->PPE_Level_2 Weighing > 100mg (Dust Risk) Solvent_Check Is it dissolved in solvent? Liquid->Solvent_Check Solvent_Check->PPE_Level_2 No (Neat Oil) Solvent_Check->PPE_Level_2 Yes (Ethanol/Methanol) PPE_Level_3 LEVEL 3 PPE: Silver Shield/Laminate Gloves Splash Goggles Fume Hood REQUIRED Solvent_Check->PPE_Level_3 Yes (DCM/Chloroform)

Caption: Decision tree for selecting appropriate PPE based on physical state and solvent carrier risks.

Emergency Spill Response Workflow

Immediate steps to take in the event of a containment breach.

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Volume & Location Alert->Assess PPE_Don 3. PROTECT Don Goggles + Butyl Gloves Assess->PPE_Don Contain 4. CONTAIN Circle spill with absorbent socks PPE_Don->Contain Absorb 5. ABSORB Cover with Vermiculite/Pads Contain->Absorb Disposal 6. DISPOSE Seal in HazWaste Bag Label: 'Organic Debris' Absorb->Disposal

Caption: Step-by-step spill response protocol ensuring containment and safe disposal.

Part 7: Waste Disposal & Logistics

Disposal Classification:

  • US EPA (RCRA): Not explicitly listed (P or U list), but must be characterized as Ignitable (D001) if in organic solvent, or Toxic if LC50 data confirms. Default to Non-Halogenated Organic Waste .

  • European Waste Code (EWC): 07 01 04* (other organic solvents, washing liquids and mother liquors).

Disposal Protocol:

  • Segregation: Do not mix with oxidizers (peroxides, nitric acid). Keep separate from aqueous waste streams to prevent hydrolysis or phase separation issues.

  • Labeling: Label container clearly: "Contains Isopropyl 4-isopropoxy-3-methoxybenzoate (Irritant). Organic Solvents."

  • Container: High-density polyethylene (HDPE) or Glass jerrycans are suitable.

Part 8: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Isopropyl 4-isopropoxy-3-methoxybenzoate (CAS 945745-52-8).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Skin/Eye Irritation. Retrieved from [Link]

  • Akron Rubber Development Laboratory. Chemical Resistance Guide for Nitrile and Butyl Rubber. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.